3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-3(2-5)6-7-4(8)9/h2H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXSRWDORQRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185091 | |
| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338226-21-3 | |
| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338226-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS 1338226-21-3
An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS 1338226-21-3)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 1338226-21-3, a key heterocyclic building block in modern synthetic chemistry. The document delves into its physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly its role as a critical intermediate in the pharmaceutical industry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical science who require a deep technical understanding of this versatile compound.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a specialized heterocyclic compound featuring the robust and biologically significant 1,2,4-triazole scaffold.[1] The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[2][3] These characteristics have led to the incorporation of the triazole nucleus into numerous therapeutic agents, including antifungal, antiviral, and anticancer drugs.[2][4][5]
The subject of this guide, CAS 1338226-21-3, is distinguished by two key functional groups attached to the 1,2,4-triazol-5-one core:
-
A methyl group at the N4 position, which influences its solubility and steric profile.[6]
-
A highly reactive chloromethyl group at the C3 position. This group serves as a potent electrophilic handle, enabling facile derivatization and covalent linkage to other molecules, making it an exceptionally valuable intermediate in multi-step syntheses.[6][7][8]
Its primary significance lies in its role as a pivotal intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[9][10] This application underscores the compound's industrial relevance and the need for a thorough understanding of its chemical behavior.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented below. These data are critical for designing experimental conditions, ensuring proper storage, and predicting reactivity.
| Property | Value | Source(s) |
| CAS Number | 1338226-21-3 | [9][11] |
| Molecular Formula | C₄H₆ClN₃O | [9][11] |
| Molecular Weight | 147.56 g/mol | [9][12] |
| Appearance | White crystalline solid / Powder | [9][13] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [13][14] |
| pKa (Predicted) | 7.88 ± 0.20 | [13] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [13][14] |
| InChI Key | FFJXSRWDORQRPQ-UHFFFAOYSA-N | [6][12] |
| Canonical SMILES | CN1C(=O)N=C(N1)CCl | [6] |
Synthesis and Manufacturing Protocol
The synthesis of this compound is most effectively achieved via the chlorination of its corresponding hydroxymethyl precursor. The causality behind this choice is the ready availability of the alcohol and the high efficiency of converting a primary alcohol to an alkyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂).
Protocol: Synthesis from 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
This protocol is based on established procedures for the chlorination of hydroxymethyl heterocycles.[14][15] The use of N-methylpyrrolidone (NMP) as a solvent is strategic due to its high boiling point and ability to dissolve the starting material, facilitating a homogenous reaction mixture.[14]
Step-by-Step Methodology:
-
Vessel Preparation: To a 30 L reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.638 kg, 8.625 mol).[14]
-
Solvent Addition: Add N-methylpyrrolidone (8.9 L) to the vessel to form a suspension.[14]
-
Reaction Initiation: Cool the suspension to 0°C. Slowly add thionyl chloride (0.7 L, 9.48 mol) to the suspension while maintaining the internal temperature below 10°C. The slow addition is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 10 hours. The reaction progress should be monitored by HPLC to ensure complete conversion of the starting material. Additional thionyl chloride may be required to drive the reaction to completion.[14]
-
Work-up and Degassing: Upon completion, warm the solution to 50°C. Apply a vacuum (60 torr) and pass a gentle stream of nitrogen through the solution to remove residual SO₂ and HCl. This degassing step is continued for approximately 10 hours until the SO₂ content is below 5 mg/mL, as determined by GC/MS.[14]
-
Product Isolation: The final product is obtained as a tan solution of this compound in N-methylpyrrolidone. The yield is typically high (approx. 97%), and the solution can be used directly in subsequent synthetic steps.[14][16]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems almost entirely from the reactivity of its chloromethyl group. This group functions as a classic electrophile, susceptible to attack by a wide range of nucleophiles.[8]
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it an excellent site for Sₙ2 reactions. This reactivity allows for the facile introduction of various functional groups, serving as a powerful tool for molecular elaboration.[7]
Common nucleophilic substitution reactions include:
-
With Amines: Reaction with primary or secondary amines to form aminomethyl derivatives.
-
With Thiols: Reaction with thiols or thiolate anions to generate thioethers.
-
With Alcohols/Phenols: Reaction with alkoxides or phenoxides to produce ethers.
-
With Azides: Reaction with sodium azide to form the corresponding azidomethyl intermediate, which can be further modified, for instance, via click chemistry.[17]
The triazole ring itself is generally stable under these conditions and acts as an activating group, stabilizing the transition state of the substitution reaction.[7] This predictable reactivity is fundamental to its role as a versatile building block.[6]
Applications in Research and Development
The primary application of this compound is as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals.
-
Pharmaceutical Synthesis (Doravirine Intermediate): Its most notable use is as a key building block for the anti-HIV drug Doravirine.[9][10][18] In the synthesis of Doravirine, the chloromethyl group of CAS 1338226-21-3 is used to alkylate another heterocyclic intermediate, forming a crucial C-N bond that links the triazolone moiety to the rest of the drug's structure.
-
Agrochemical Synthesis: The 1,2,4-triazole core is present in many fungicides, herbicides, and pesticides.[13] this compound serves as a precursor for creating new agrochemical candidates by leveraging the reactivity of the chloromethyl group to attach the triazole pharmacophore to other molecular scaffolds.[13]
-
Medicinal Chemistry Research: Beyond established applications, this compound is a valuable tool for medicinal chemists. It enables the synthesis of novel derivatives of the 1,2,4-triazol-5-one class for screening as potential antimicrobial, antifungal, anticancer, or anticonvulsant agents.[1][6][7] The chloromethyl group provides a direct and efficient route to build molecular diversity around this biologically active core.[7]
Safety, Handling, and Storage
Due to its reactive nature and potential biological activity, strict safety protocols must be followed when handling this compound.
Hazard Identification
Based on GHS classifications for analogous compounds, the primary hazards are:
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[20] Wash hands thoroughly after handling.[19]
-
Spills: In case of a spill, evacuate the area. Absorb solid spills with an inert material and collect for disposal. Do not let the product enter drains.[23]
Storage
-
Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area.[13][14] The recommended storage temperature is 2-8°C.
-
Security: The compound should be stored in a locked cabinet or facility accessible only to authorized personnel.[19][20]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic enabler in the synthesis of complex, high-value molecules. Its well-defined reactivity, centered on the electrophilic chloromethyl group, combined with the stability and biological relevance of the 1,2,4-triazol-5-one core, makes it an indispensable tool for chemists. Its critical role as an intermediate in the production of the HIV therapeutic Doravirine highlights its importance in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in both academic research and industrial manufacturing.
References
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- 5. lifechemicals.com [lifechemicals.com]
- 6. CAS 1338226-21-3: 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H… [cymitquimica.com]
- 7. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 | Benchchem [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 10. in.kompass.com [in.kompass.com]
- 11. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 12. This compound [cymitquimica.com]
- 13. Cas 1338226-21-3,this compound | lookchem [lookchem.com]
- 14. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. This compound | 1338226-21-3 [chemicalbook.com]
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- 18. lb.kompass.com [lb.kompass.com]
- 19. echemi.com [echemi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. 3-(Chloromethyl)-1,2,4-triazolin-5-one | 252742-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 22. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro- | C3H4ClN3O | CID 135546685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Physicochemical Properties and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and spectral characterization of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No: 1338226-21-3). As a key pharmaceutical intermediate, a thorough understanding of its characteristics is paramount for its effective utilization in drug discovery and development. This document synthesizes available experimental data with computationally predicted values to offer a detailed profile of the molecule. Methodologies for its synthesis and purification are detailed, alongside protocols for the determination of its core physicochemical parameters and interpretation of its spectral data.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2][3]. The unique electronic and structural features of the triazole ring enable it to participate in various non-covalent interactions with biological targets. The subject of this guide, this compound, is a functionalized derivative poised for further chemical modification, making it a valuable building block in the synthesis of novel pharmaceutical agents. The presence of a reactive chloromethyl group allows for the introduction of diverse functionalities, enabling the exploration of a broad chemical space in the pursuit of new therapeutic leads.
This guide aims to provide a detailed and practical resource for researchers, consolidating essential information on the synthesis, purification, and comprehensive physicochemical and spectral characterization of this important intermediate.
Synthesis and Purification
The primary synthetic route to this compound involves the chlorination of its corresponding hydroxymethyl precursor, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.
Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (Precursor)
The precursor can be synthesized through various methods, with one common approach involving the cyclization of a substituted semicarbazide derivative.
Chlorination of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
A general procedure for the synthesis of the title compound is as follows: 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is suspended in a suitable solvent such as N-methylpyrrolidone (NMP)[4]. Thionyl chloride is then added dropwise at a controlled temperature, typically between 0 and 10 °C, to mitigate potential exothermic reactions. The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting material[4]. Upon completion, the reaction mixture is typically worked up to remove excess reagents and byproducts.
Experimental Protocol: Synthesis
Materials:
-
3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
-
N-Methylpyrrolidone (NMP), anhydrous
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1 equivalent) in anhydrous NMP.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until HPLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as gas evolution will occur.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in subsequent synthetic steps. The following table summarizes key experimental and predicted properties.
| Property | Value | Method | Reference |
| Molecular Formula | C₄H₆ClN₃O | - | [4][5] |
| Molecular Weight | 147.56 g/mol | - | [4][5] |
| Appearance | White to off-white solid | Visual Inspection | [5] |
| Melting Point | 165-175 °C | Predicted | |
| Boiling Point | 350-360 °C at 760 mmHg | Predicted | |
| Density | 1.56 ± 0.1 g/cm³ | Predicted | [4] |
| pKa | 7.88 ± 0.20 | Predicted | |
| logP | -0.5 to 0.5 | Predicted | |
| Aqueous Solubility | Moderately Soluble | Predicted |
Experimental Protocols for Physicochemical Property Determination
The following are standard protocols for the experimental determination of the key physicochemical properties.
Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.
Procedure:
-
Finely powder a small amount of the purified compound.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Principle: The octanol-water partition coefficient (logP) is determined by measuring the concentration of the compound in both the octanol and water phases after they have reached equilibrium.
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
-
Shake the flask for a sufficient amount of time to allow for equilibrium to be reached (e.g., 24 hours).
-
Separate the octanol and water layers by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate the logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectral Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 4.6-4.8 ppm (s, 2H, -CH₂Cl)
-
δ 3.3-3.5 ppm (s, 3H, N-CH₃)
-
δ 8.0-9.0 ppm (br s, 1H, -NH)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 155-160 ppm (C=O)
-
δ 145-150 ppm (C-Cl)
-
δ 40-45 ppm (-CH₂Cl)
-
δ 28-32 ppm (N-CH₃)
Interpretation:
-
The singlet in the ¹H NMR spectrum between 4.6 and 4.8 ppm is characteristic of the methylene protons adjacent to the chlorine atom.
-
The singlet between 3.3 and 3.5 ppm corresponds to the methyl group attached to the nitrogen atom of the triazole ring.
-
The broad singlet in the downfield region is attributed to the N-H proton of the triazolone ring.
-
In the ¹³C NMR spectrum, the downfield signal corresponds to the carbonyl carbon. The other quaternary carbon is that attached to the chloromethyl group. The remaining two signals correspond to the chloromethyl and methyl carbons.
Infrared (IR) Spectroscopy
Characteristic Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹.
-
C-N Stretch: Absorption bands in the region of 1200-1400 cm⁻¹.
-
C-Cl Stretch: A sharp absorption band in the region of 600-800 cm⁻¹.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 147/149 for ³⁵Cl/³⁷Cl isotopes).
-
Loss of Cl: A fragment corresponding to [M-Cl]⁺.
-
Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺.
-
Ring Fragmentation: Various smaller fragments resulting from the cleavage of the triazole ring.
Reactivity and Stability
The 1,2,4-triazol-5-one ring is generally a stable heterocyclic system. The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
This reactivity allows for the facile introduction of a wide range of functional groups, including amines, thiols, azides, and cyanides, providing a versatile platform for the synthesis of diverse compound libraries for biological screening. The compound should be stored in a cool, dry place, away from strong oxidizing agents and moisture, to prevent degradation.
Potential Applications
As a functionalized 1,2,4-triazole derivative, this compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have the potential to be explored as:
-
Antifungal agents: Following the legacy of other triazole-based antifungals.
-
Anticancer agents: The triazole scaffold is present in several anticancer drugs.
-
Antiviral agents: Ribavirin, a broad-spectrum antiviral, contains a triazole ring.
-
Herbicides and Pesticides: Many agrochemicals are based on nitrogen-containing heterocycles.
The ability to easily modify the chloromethyl group makes this compound an attractive starting point for the development of new chemical entities with tailored pharmacological profiles.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral analysis of this compound. By combining available experimental data with reliable computational predictions, a comprehensive profile of this important pharmaceutical intermediate has been established. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the effective use of this versatile building block in the creation of novel therapeutic agents.
References
An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one from its 3-(hydroxymethyl) precursor. The 1,2,4-triazol-5-one core is a significant scaffold in medicinal chemistry, and the introduction of a reactive chloromethyl group at the 3-position furnishes a versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1] This document details the chemical principles, a field-proven experimental protocol, and the necessary analytical characterization to ensure the successful and safe execution of this transformation.
Introduction: The Strategic Importance of this compound
The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceutical agents, exhibiting a broad spectrum of biological activities. The 1,2,4-triazol-5-one moiety, in particular, is a privileged structure in medicinal chemistry. The title compound, this compound, serves as a critical building block. Its utility stems from the presence of the chloromethyl group, a reactive handle that allows for facile nucleophilic substitution reactions. This enables the covalent linkage of the triazolone core to various pharmacophores, a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. For instance, this intermediate is utilized in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor.[2]
This guide will focus on the direct and efficient conversion of the corresponding 3-(hydroxymethyl) precursor to the desired chloromethylated product, a key transformation for researchers working on the synthesis of novel therapeutic agents.
Reaction Principle and Mechanistic Insights
The conversion of a primary alcohol, such as the 3-(hydroxymethyl) group on the triazolone ring, to an alkyl chloride is a fundamental transformation in organic synthesis. Among the various reagents available for this purpose, thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the convenient removal of byproducts.[3]
The reaction proceeds through the initial activation of the hydroxyl group by thionyl chloride to form a chlorosulfite intermediate. The subsequent displacement of the chlorosulfite group by a chloride ion can occur via two primary mechanisms: SN2 (bimolecular nucleophilic substitution) or SNi (internal nucleophilic substitution). The prevailing mechanism is influenced by the reaction conditions, particularly the choice of solvent.
In the context of the synthesis of this compound, the reaction is typically carried out in a polar aprotic solvent such as N-methylpyrrolidone (NMP).[4][5] In such a solvent, the SN2 pathway is generally favored.
Reaction Scheme:
Caption: Overall reaction for the chlorination of the hydroxymethyl precursor.
Experimental Protocol: A Validated Approach
The following protocol is a robust and scalable method for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Purity |
| 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | 1338226-21-3 | C₄H₆N₃O₂ | >95% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | >99% |
| N-Methylpyrrolidone (NMP) | 872-50-4 | C₅H₉NO | Anhydrous |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and an outlet connected to a scrubber containing a sodium hydroxide solution (to neutralize the HCl and SO₂ off-gases), add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) and anhydrous N-methylpyrrolidone. Stir the mixture at room temperature to form a suspension.[4][5]
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35 °C.[4][5] Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product is typically used as a solution in NMP for subsequent steps.[4][5] If isolation of the solid product is required, the reaction mixture can be carefully quenched by pouring it into ice-water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether, to afford this compound as a solid.[6]
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification.
Analytical Characterization and Data Interpretation
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃), a singlet for the chloromethyl group (CH₂Cl), and a broad singlet for the N-H proton of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the chloromethyl carbon, and the two carbons of the triazole ring, including the carbonyl carbon.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H stretch, C-H stretch, C=O stretch (carbonyl group of the triazolone ring), and C-N stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₄H₆ClN₃O (147.56 g/mol ). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
Expected Spectroscopic Data:
| Technique | Functional Group/Proton | Expected Chemical Shift / Wavenumber |
| ¹H NMR | N-CH₃ | ~3.0-3.5 ppm (s) |
| CH₂Cl | ~4.5-5.0 ppm (s) | |
| N-H | Broad singlet | |
| ¹³C NMR | N-CH₃ | ~25-30 ppm |
| CH₂Cl | ~40-45 ppm | |
| C=O | ~155-165 ppm | |
| C-Cl | ~145-155 ppm | |
| IR (cm⁻¹) | N-H stretch | 3100-3300 (broad) |
| C-H stretch | 2850-3000 | |
| C=O stretch | 1680-1720 | |
| C=N stretch | 1500-1600 | |
| MS (m/z) | [M]⁺ | 147/149 (approx. 3:1 ratio) |
Safety and Handling Precautions
Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[3] Therefore, all manipulations involving thionyl chloride must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
The reaction produces gaseous byproducts (HCl and SO₂) which are also toxic and corrosive. It is imperative to use a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize these gases before they are released into the atmosphere.
Conclusion
The synthesis of this compound from its 3-(hydroxymethyl) precursor via chlorination with thionyl chloride is an efficient and high-yielding transformation. This guide provides a detailed and validated protocol, along with the necessary mechanistic understanding and characterization framework, to enable researchers to confidently and safely produce this valuable synthetic intermediate. The successful synthesis and purification of this compound will facilitate the development of novel 1,2,4-triazol-5-one derivatives with potential applications in drug discovery and materials science.
References
- 1. This compound [cymitquimica.com]
- 2. 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | CymitQuimica [cymitquimica.com]
- 3. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro- | C3H4ClN3O | CID 135546685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 5. This compound | 1338226-21-3 [chemicalbook.com]
- 6. 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Online | 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Manufacturer and Suppliers [scimplify.com]
An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Properties, and Applications in Pharmaceutical Development
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical characteristics, synthesis, and critical role as a pharmaceutical intermediate.
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticonvulsant properties.[1] The 1,2,4-triazol-5-one core, in particular, serves as a versatile scaffold, allowing for substitutions that can modulate a molecule's biological activity and pharmacokinetic profile. This compound has emerged as a crucial intermediate, most notably in the synthesis of next-generation antiviral drugs.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1338226-21-3 | [2] |
| Molecular Formula | C4H6ClN3O | [2] |
| Molecular Weight | 147.56 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Density | Approximately 1.56-1.6 g/cm³ (Predicted) | - |
| InChI Key | FFJXSRWDORQRPQ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CN1C(=O)N=C(N1)CCl | - |
Storage and Stability: This compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[4]
Synthesis and Mechanistic Insights
The primary and most documented route for the synthesis of this compound involves the chlorination of its corresponding hydroxymethyl precursor.
Chlorination of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
The conversion of the primary alcohol in 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one to the chloride is efficiently achieved using thionyl chloride (SOCl₂). This is a classic and widely used method for the preparation of alkyl chlorides from alcohols.
Reaction Scheme:
Caption: Synthesis of the target compound from its hydroxymethyl precursor.
Experimental Protocol:
A detailed protocol for this synthesis has been described and is summarized below:
-
Suspension Preparation: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is suspended in N-methylpyrrolidone (NMP) in a suitable reaction vessel. The suspension is aged at room temperature.[4]
-
Chlorination: The suspension is cooled, and thionyl chloride is added slowly, maintaining control over the reaction temperature.[4] The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[4]
-
Work-up and Isolation: After the reaction is complete, the resulting slurry is cooled and filtered to remove any inorganic byproducts. The filtrate, a solution of this compound in NMP, is then degassed under vacuum to remove residual sulfur dioxide.[4] The final product is typically used in solution for the subsequent synthetic step.[4]
Causality and Experimental Choices:
-
Choice of Reagent: Thionyl chloride is an excellent choice for this transformation as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying the purification process.
-
Solvent Selection: N-Methylpyrrolidone (NMP) is a suitable polar aprotic solvent that can facilitate the dissolution of the starting material and the reaction intermediates.
-
Temperature Control: The slow addition of thionyl chloride and cooling of the reaction mixture are crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.
Reaction Mechanism:
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
Caption: Simplified mechanism of chlorination with thionyl chloride.
Alternative Synthetic Strategies for the 1,2,4-Triazol-5-one Core
While the specific synthesis of this compound focuses on the modification of a pre-existing core, it is valuable for researchers to be aware of general synthetic routes to the 1,2,4-triazol-5-one scaffold. These methods often involve cyclization reactions of semicarbazide derivatives or other acyclic precursors.[5] Various synthetic strategies have been reviewed, highlighting the versatility of this heterocyclic system.[1][4]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃), a singlet for the chloromethyl group (-CH₂Cl), and a broad singlet for the N-H proton of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the chloromethyl carbon, and the two carbons of the triazole ring, including the carbonyl carbon.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, as well as bands corresponding to N-H and C-H stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (147.56 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Application in the Synthesis of Doravirine
The primary and most significant application of this compound is as a key intermediate in the synthesis of Doravirine. Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Role in Doravirine Synthesis:
In the synthesis of Doravirine, this compound acts as an electrophile. The chloromethyl group is susceptible to nucleophilic substitution by the pyridinone nitrogen of the Doravirine core structure.
Caption: Role of the title compound in Doravirine synthesis.
This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The use of this compound allows for the efficient and regioselective introduction of the triazolone moiety onto the Doravirine scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Conclusion
This compound is a fundamentally important building block in the field of pharmaceutical synthesis. Its well-defined reactivity, particularly in nucleophilic substitution reactions, makes it an invaluable intermediate for the construction of complex bioactive molecules. The detailed understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in drug discovery and development programs. As the demand for novel therapeutics continues to grow, the importance of such versatile heterocyclic intermediates is poised to increase, driving further research into their synthesis and applications.
References
An In-Depth Technical Guide to 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a pivotal heterocyclic compound in modern medicinal chemistry. With a molecular weight of 147.56 g/mol , this molecule is distinguished by its 1,2,4-triazole core, a scaffold renowned for a wide spectrum of biological activities.[1][2] The presence of a reactive chloromethyl group makes it a highly valuable and versatile building block in organic synthesis. This document details its physicochemical properties, provides an in-depth look at its primary synthesis route with mechanistic insights, and outlines a detailed, self-validating laboratory protocol. A significant focus is placed on its critical role as a key intermediate in the synthesis of Doravirine, a contemporary anti-HIV therapeutic.[3] This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this important chemical entity.
Introduction: The Significance of the Triazole Scaffold
The 1,2,4-triazole ring is considered a "privileged scaffold" in drug discovery. Its unique electronic properties, hydrogen bonding capability, and metabolic stability have led to its incorporation into a vast array of therapeutic agents with activities including antifungal, antiviral, anticancer, and antibacterial properties.[1][2][4] this compound (herein referred to as CMT) is a functionalized derivative of this core structure. Its strategic importance stems from the C-3 substituted chloromethyl group, which serves as a reactive electrophilic site, enabling covalent linkage to other molecular fragments. This reactivity is fundamental to its primary application as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, a medication used in the treatment of HIV-1 infection.[3] Understanding the synthesis and properties of CMT is therefore crucial for professionals involved in the development of antiviral agents and other complex molecular architectures.
Physicochemical and Structural Data
The fundamental properties of CMT are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 147.56 g/mol | [3][5] |
| Molecular Formula | C₄H₆ClN₃O | [3][6][7] |
| CAS Number | 1338226-21-3 | [3][5][6][8] |
| IUPAC Name | 3-(Chloromethyl)-4-methyl-1,2,4-triazol-5-one | - |
| Synonyms | 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one | [6] |
| Appearance | Solid / Powder | [3][6] |
| Predicted Density | 1.56 ± 0.1 g/cm³ | [5] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Chemical Structure
The structural arrangement of CMT is key to its reactivity. The diagram below illustrates the 1,2,4-triazol-5-one core with its methyl and chloromethyl substituents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 4. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 5. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 6. This compound [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. This compound [longchemcorp.com]
solubility of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a rigorous experimental protocol for empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to inform process development, formulation, and analytical method design.
Introduction: The Central Role of Solubility
Solubility is a critical physicochemical parameter that governs the behavior of a compound in nearly every stage of chemical and pharmaceutical development. From the choice of solvent for synthesis and purification to the formulation of a final product, a thorough understanding of a molecule's solubility profile is paramount. For a substituted triazolone like this compound, its solubility dictates reaction kinetics, crystallization behavior, and bioavailability. This guide moves beyond simple data provision to explain the underlying intermolecular forces and solvent-solute interactions that define its solubility, empowering the researcher to make informed decisions.
Molecular Structure and Physicochemical Properties
To predict the solubility of this compound, we must first analyze its molecular structure.
The structure of this compound (Molecular Formula: C₄H₆ClN₃O, Molecular Weight: 147.56 g/mol ) contains several key functional groups that dictate its solubility.[1][2]
-
Triazolone Ring: This heterocyclic core is polar. It contains two nitrogen atoms and a carbonyl group (C=O), which can act as hydrogen bond acceptors. The N-H proton is a hydrogen bond donor.
-
Chloromethyl Group (-CH₂Cl): This group introduces some lipophilicity and a polar C-Cl bond, contributing to dipole-dipole interactions.
-
N-Methyl Group (-CH₃): This is a nonpolar, lipophilic group that slightly decreases polarity compared to an unsubstituted N-H.
Caption: Structure of this compound.
The presence of both hydrogen bond donors/acceptors and polar groups suggests that the molecule has a moderate to high polarity. Therefore, its solubility will be highly dependent on the ability of the solvent to engage in similar intermolecular interactions. The principle of "like dissolves like" is the guiding axiom for predicting its solubility.[3][4][5]
Predictive Solubility Analysis in Organic Solvents
Without empirical data, we can forecast solubility trends by categorizing solvents based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the triazolone's N-H and C=O groups, strong hydrogen bonding is expected, leading to high solubility .
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents have large dipole moments and can accept hydrogen bonds but cannot donate them. They will readily solvate the polar regions of the molecule. Solubility is expected to be moderate to high , particularly in highly polar solvents like DMSO and DMF which are excellent at disrupting the crystal lattice of solid solutes.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar nature of the triazolone ring is incompatible with these solvents, resulting in low to negligible solubility . The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the formation of weak solute-solvent interactions.
The following table summarizes the predicted solubility based on these principles.
| Solvent Class | Solvent Example | Key Properties | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol (MeOH) | H-bond donor & acceptor | High | Strong hydrogen bonding between solvent -OH and solute's C=O, N-H, and ring nitrogens. |
| Ethanol (EtOH) | H-bond donor & acceptor | High | Similar to methanol, but slightly lower solubility may be observed due to the increased nonpolar character of the ethyl group. | |
| Polar Aprotic | DMSO | High polarity, H-bond acceptor | High | Strong dipole-dipole interactions and hydrogen bond acceptance effectively solvate the polar functional groups. |
| DMF | High polarity, H-bond acceptor | High | Similar mechanism to DMSO; excellent for dissolving polar heterocyclic compounds. | |
| Acetonitrile | Moderate polarity | Moderate | Dipole-dipole interactions dominate. Less effective at H-bonding than protic solvents, leading to moderate solubility. | |
| Acetone | Moderate polarity | Moderate | The carbonyl group can accept hydrogen bonds, leading to favorable interactions with the solute's N-H group. | |
| Ethyl Acetate | Low-to-moderate polarity | Low to Moderate | Limited polarity and steric hindrance around the ester group reduce solvation efficiency. | |
| Nonpolar | Toluene | Aromatic, nonpolar | Low | Primarily weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy. |
| Hexane | Aliphatic, nonpolar | Very Low / Insoluble | Interactions are limited to very weak induced-dipole forces, providing minimal solvation. | |
| Chlorinated | Dichloromethane | Moderately polar | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability, limiting its effectiveness. |
Standardized Protocol for Experimental Solubility Determination
To move from prediction to empirical fact, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Experimental Workflow Diagram:
Caption: Isothermal shake-flask method workflow.
Step-by-Step Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the HPLC analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. Record the exact amount added.
-
Solvent Addition: Accurately pipette a known volume of the solvent into the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Allow the mixture to shake for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
Sampling: After equilibration, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)
Trustworthiness and Self-Validation:
-
Time to Equilibrium: To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24h, 36h, 48h). The concentration should be constant across the later time points.
-
Multiple Replicates: The experiment should be performed in triplicate to ensure the precision and reproducibility of the results.
-
Purity Analysis: The purity of the starting material should be confirmed before the experiment, as impurities can affect solubility.
Conclusion
While specific experimental data for the solubility of this compound is not widely published, a robust predictive framework can be established based on its molecular structure. The presence of a polar triazolone core with hydrogen bonding capabilities suggests high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar media. For definitive quantitative data, the isothermal shake-flask method detailed herein provides a reliable and scientifically sound protocol. This combination of theoretical prediction and empirical methodology equips researchers with the necessary tools to effectively utilize this compound in their work.
References
- 1. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this reactive intermediate in a laboratory and developmental setting.
Introduction: Understanding the Core Reactivity
This compound is a heterocyclic compound of significant interest as a versatile building block in medicinal and agricultural chemistry. Its utility is primarily derived from the presence of a reactive chloromethyl group attached to the stable 1,2,4-triazol-5-one core. This electrophilic chloromethyl moiety is highly susceptible to nucleophilic substitution, making it a valuable synthon for introducing the triazolone scaffold into more complex molecules. However, this inherent reactivity is also the principal driver of its instability, necessitating stringent storage and handling protocols to prevent degradation.
The stability of this compound is paramount for the reproducibility of synthetic procedures and the quality of downstream products. Degradation can lead to the formation of impurities that may be difficult to separate and could potentially interfere with biological assays or subsequent chemical transformations.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 1338226-21-3 | [1] |
| Molecular Formula | C₄H₆ClN₃O | [1] |
| Molecular Weight | 147.56 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
Key Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound is influenced by several environmental factors. Understanding these is critical to mitigating degradation.
Hydrolytic Stability
The most significant degradation pathway for this compound is hydrolysis. The electrophilic carbon of the chloromethyl group is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethyl derivative, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This process is accelerated by elevated temperatures and non-neutral pH conditions.
Caption: Primary hydrolytic degradation pathway.
Thermal Stability
Elevated temperatures can significantly accelerate the degradation of this compound, not only through hydrolysis but also potentially through other pathways. Thermal stress can lead to the cleavage of bonds within the triazole ring, although this typically requires higher temperatures[2][3]. For practical laboratory purposes, the primary concern with elevated temperature is the increased rate of reaction with atmospheric moisture.
Photostability
Oxidative Stability
The compound's susceptibility to oxidation is not well-documented. However, as a general precaution for reactive intermediates, exposure to atmospheric oxygen should be minimized. This can be achieved by storing the compound under an inert atmosphere.
Incompatibilities
Due to its reactive chloromethyl group, this compound is incompatible with strong nucleophiles, bases, and strong oxidizing agents. Contact with these substances will lead to rapid degradation and the formation of various byproducts.
Recommended Storage and Handling Protocols
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.
Long-Term Storage
For long-term storage, the compound should be kept in a tightly sealed container at 2-8°C . The container should be flushed with an inert gas such as nitrogen or argon before sealing to displace air and moisture. A refrigerator or cold room that is designated for chemical storage is appropriate.
Short-Term Storage and In-Use Handling
For short-term storage and during use, the compound should be kept in a desiccator to protect it from atmospheric moisture. If the compound is to be weighed or transferred, it should be allowed to come to room temperature in a sealed container before opening to prevent condensation of moisture onto the cold solid. All handling should be performed in a well-ventilated fume hood.
Caption: Key storage parameters for the compound.
Personal Protective Equipment (PPE)
Given the hazardous nature of related chloromethyl compounds, which can cause severe skin burns and eye damage, appropriate PPE is mandatory[5][6]. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
Spill and Waste Disposal
In case of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up with a non-sparking tool and placed in a sealed container for disposal. The area should then be decontaminated. All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[7]. Do not dispose of this chemical down the drain[7].
Experimental Protocol for Stability Assessment
A well-designed stability study is essential to determine the shelf-life and re-test period for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines[8][9].
Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and selectively quantify the intact compound in the presence of its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended[10].
Suggested Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH) |
| Elution | Isocratic or gradient, to be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detector | UV/Vis or Diode Array Detector (DAD) at a suitable wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
This method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies are undertaken to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method[11].
Step-by-Step Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period. Dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. Dissolve a known amount of the stressed solid and analyze.
-
Photodegradation: Expose the solid compound or a solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Analyze the sample.
-
Analysis: Analyze all stressed samples by the developed HPLC method. The chromatograms should show resolution between the parent peak and any degradation product peaks.
Formal Stability Study
Protocol for a Formal Stability Study:
-
Batch Selection: Use at least one representative batch of the compound.
-
Container Closure System: Store the compound in the intended long-term storage container.
-
Storage Conditions and Testing Frequency:
| Storage Condition | Temperature | Relative Humidity | Testing Frequency |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 0, 3, 6 months |
-
Tests to be Performed: At each time point, the samples should be tested for:
-
Appearance
-
Assay (purity) by the stability-indicating HPLC method
-
Identification
-
Water content (if applicable)
-
-
Evaluation of Results: A significant change is defined as a failure to meet the established specifications. If a significant change occurs during the accelerated study, a re-test period or shelf-life cannot be extrapolated from these results alone, and further long-term data is required[12].
Conclusion
The chemical stability of this compound is intrinsically linked to its high reactivity, which makes it a valuable synthetic intermediate. Its primary degradation pathway is hydrolysis, which is exacerbated by moisture and elevated temperatures. Adherence to stringent storage conditions, including refrigeration under an inert atmosphere and protection from light, is crucial for maintaining its integrity. Safe handling practices, including the use of appropriate personal protective equipment, are mandatory. A systematic approach to stability testing, employing a validated stability-indicating HPLC method and following established guidelines, is essential for defining its shelf-life and ensuring its quality for use in research and development.
References
- 1. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. old.uoi.gr [old.uoi.gr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-(Chloromethyl)-1,2,4-triazolin-5-one | 252742-72-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ICH Official web site : ICH [ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. pharmabeginers.com [pharmabeginers.com]
An In-depth Technical Guide to the Role of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in the Synthesis of Doravirine
Abstract
Doravirine (MK-1439) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the treatment of HIV-1 infections.[1][2] Its unique pyridinone structure confers a high barrier to resistance, making its efficient synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a detailed examination of a critical step in the scaled synthesis of Doravirine: the N-alkylation of the pyridinone core using the key intermediate, 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. We will explore the strategic importance of this intermediate, the mechanistic underpinnings of the coupling reaction, and a detailed, field-proven protocol for its execution.
Introduction: The Strategic Importance of Doravirine and its Synthesis
Doravirine, chemically named 3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile, is a cornerstone of modern antiretroviral therapy.[2][3] Developed by Merck, it demonstrates strong inhibitory activity against both wild-type HIV-1 and strains with common NNRTI-resistance mutations.[1][4] The development of a robust, scalable, and high-yield synthesis is paramount for ensuring its availability to patients worldwide.
The convergent synthesis strategy for Doravirine involves the coupling of two complex fragments. This guide focuses on the linchpin reaction that joins the substituted triazolone moiety to the core pyridinone structure, a reaction facilitated by the highly reactive intermediate, this compound.
The Key Intermediate: this compound
The triazolone ring system is a critical pharmacophore in Doravirine. The introduction of this moiety is achieved via its chloromethylated derivative, which acts as a potent electrophile.
Preparation of the Intermediate
The synthesis of this compound is typically achieved from its corresponding hydroxymethyl precursor. This transformation is a classic chlorination reaction, often employing thionyl chloride (SOCl₂). The reaction proceeds with high efficiency. For instance, a process has been described where the treatment of the hydroxy-derivative with thionyl chloride, followed by degassing to remove residual sulfur dioxide, affords a solution of the chloromethyl intermediate in N-Methyl-2-pyrrolidone (NMP) in high yield (97%). The use of the intermediate as a solution in NMP is strategically advantageous, as it can be directly utilized in the subsequent coupling step without isolation, streamlining the manufacturing process.
Core Synthesis: The N-Alkylation of the Pyridinone Core
The central transformation in the assembly of Doravirine is the N-alkylation of the pyridinone nitrogen of 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile with this compound. This reaction forges the key methylene bridge between the two heterocyclic systems.
Reaction Mechanism and Causality
The reaction is a classic SN2 (bimolecular nucleophilic substitution) process.
-
Deprotonation: The pyridinone intermediate possesses an acidic N-H proton. A non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), is introduced to deprotonate this nitrogen. The choice of DIPEA is critical; its steric bulk prevents it from competing with the pyridinone anion as a nucleophile, thus avoiding the formation of unwanted quaternary ammonium salt byproducts.
-
Nucleophilic Attack: The resulting pyridinone anion is a potent nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the triazolone intermediate.
-
Displacement: The chloride ion, a good leaving group, is displaced, forming the new carbon-nitrogen bond and yielding the final Doravirine molecule.
The use of a polar aprotic solvent like NMP is ideal for this type of reaction, as it effectively solvates the cations while leaving the nucleophile relatively "bare," enhancing its reactivity.
Caption: N-Alkylation reaction mechanism for Doravirine synthesis.
Quantitative Data and Reaction Parameters
The precise control of stoichiometry and reaction conditions is essential for maximizing yield and purity in pharmaceutical manufacturing.[5] The following table summarizes the key parameters for the N-alkylation step as derived from process chemistry reports.
| Parameter | Component / Condition | Molar Ratio / Value | Rationale |
| Electrophile | This compound | ~1.2 eq | A slight excess ensures complete consumption of the more valuable pyridinone core. |
| Nucleophile | 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile | 1.0 eq | Limiting reagent. |
| Base | N,N-diisopropylethylamine (DIPEA) | ~4.0 eq | A significant excess is used to drive the deprotonation equilibrium and neutralize the HCl byproduct. |
| Solvent | N-Methyl-2-pyrrolidone (NMP), 2-methyl-2-butanol | - | NMP is the primary solvent; 2-methyl-2-butanol is used as a co-solvent. |
| Temperature | Ambient Temperature | 20-25 °C | Mild conditions minimize side reactions and are operationally efficient. |
| Reaction Time | ~18 hours | 18 h | Allows the reaction to proceed to completion, which is monitored by HPLC. |
Detailed Experimental Protocol
This section outlines a step-by-step methodology for the kilo-scale synthesis of Doravirine via the described N-alkylation.[5]
Caption: Experimental workflow for the N-alkylation step.
Methodology:
-
Vessel Charging: To a suitable reaction vessel, charge the solution of this compound in NMP (1.2 eq). Follow with the addition of 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 eq), additional NMP, and 2-methyl-2-butanol.
-
Base Addition: Begin agitation and slowly add N,N-diisopropylethylamine (4.0 eq) to the resulting suspension over a period of 4 hours, ensuring the temperature remains at ambient levels.
-
Reaction Aging: Allow the reaction to age for approximately 18 hours at ambient temperature.
-
Completion Monitoring: The reaction is monitored by HPLC analysis. The reaction is deemed complete when less than 1% of the starting pyridinone intermediate remains.
-
Quenching: Upon completion, the reaction is quenched by the addition of acetic acid. The mixture is aged overnight at ambient temperature.
-
Crystallization and Isolation: The solution is warmed to 70°C. A portion of water is added, and the batch is seeded with Doravirine crystals to ensure the correct polymorphic form is obtained. The remaining water is added slowly over several hours to induce crystallization. The resulting slurry is aged, cooled to 20°C, filtered, and the collected solid is washed and dried to afford pure Doravirine.
Conclusion
The role of this compound in the synthesis of Doravirine is that of a highly effective electrophilic building block. Its reaction with the pyridinone core via a well-controlled N-alkylation is a robust and high-yielding key step in the manufacturing process. The careful selection of reagents, such as the non-nucleophilic base DIPEA, and solvents like NMP, is critical to the success of this transformation. The detailed protocol, refined for large-scale production, demonstrates a sophisticated application of organic process chemistry principles to deliver a vital therapeutic agent for the treatment of HIV-1.
References
- 1. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. usbio.net [usbio.net]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Data for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this heterocyclic compound through modern spectroscopic techniques. The 1,2,4-triazol-5-one core is a versatile scaffold in medicinal chemistry, known to be a key structural motif in a variety of biologically active compounds.[1] A precise understanding of its spectroscopic characteristics is fundamental for unambiguous identification, characterization, and the development of novel derivatives.
This guide will explore the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for the analysis of this compound and its analogues.
Molecular Structure and Key Features
To fully appreciate the spectroscopic data, a clear understanding of the molecule's structure is essential. This compound is characterized by a five-membered triazolone ring, substituted with a chloromethyl group at the C3 position and a methyl group at the N4 position. The presence of a carbonyl group, a C=N bond, and various C-H and C-N bonds will give rise to characteristic signals in different spectroscopic analyses.
References
A Researcher's Guide to Sourcing and Quality Control of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one for Pharmaceutical Development
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and verification of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1338226-21-3). As a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably the non-nucleoside reverse transcriptase inhibitor Doravirine, ensuring the quality and purity of this reagent is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).
Introduction to this compound: A Key Building Block
This compound is a heterocyclic organic compound with the molecular formula C₄H₆ClN₃O.[1][2] Its structure, featuring a reactive chloromethyl group, makes it a versatile building block in medicinal chemistry. The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Doravirine, an FDA-approved medication for the treatment of HIV-1 infection.[2][3] The triazole moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacological properties.
The Synthetic Landscape: Understanding Potential Impurities
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities that may be present in commercially available material. The most common laboratory and industrial synthesis involves the chlorination of its precursor, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.[4]
This reaction is typically carried out using a chlorinating agent such as thionyl chloride in a suitable solvent like N-methylpyrrolidone (NMP).[4] The reaction progress is often monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[4]
Potential impurities arising from this synthesis can include:
-
Unreacted Starting Material: 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
-
Over-reaction Products: Dimerization or other side-reaction products.
-
Residual Solvents: N-methylpyrrolidone or other solvents used in the synthesis and purification.
-
Inorganic Salts: Such as sodium chloride, which may be formed during the work-up process.[4]
Commercial Suppliers and Procurement Strategy
A number of chemical suppliers offer this compound. The selection of a supplier should be based on a comprehensive evaluation of their documentation, stated purity, available quantities, and customer support.
Below is a comparative table of some commercial suppliers. Note that availability and specifications are subject to change, and direct inquiry is always recommended.
| Supplier | Stated Purity | Available Quantities | Notes |
| Scimplify | High-quality | In stock, inquire for specifics | Manufacturer and distributor.[5] |
| CymitQuimica | 97% | 100mg, 250mg, 500mg, 1g, 5g | Solid form, intended for lab use only.[1] |
| Kevy's Labs | Not specified | MOQ: 1 Kilogram | Manufacturer, exporter, supplier, and trader. Lists therapeutic use as a Doravirine Intermediate.[2] |
| Parchem | Not specified | Inquire for specifics | Specialty chemical supplier.[6] |
| LongChem | Not specified | Inquire for specifics | Provides structural formula.[7] |
Quality Control and Verification: A Self-Validating System
Upon receipt of this compound, it is imperative to perform in-house quality control to verify the identity and purity of the material. This not only ensures the reliability of your experimental results but also serves as a validation of the supplier's specifications.
Documentation Review
The first step in quality control is a thorough review of the supplier's documentation, which should include:
-
Certificate of Analysis (CoA): This document should provide the lot number, purity (typically determined by HPLC and/or NMR), and identification data (e.g., NMR, Mass Spectrometry).
-
Safety Data Sheet (SDS): This provides crucial information on handling, storage, and potential hazards. This compound is classified as fatal if swallowed and may cause an allergic skin reaction.[5]
Analytical Verification
Orthogonal analytical methods should be employed to provide a comprehensive assessment of the compound's purity.
Proton NMR (¹H-NMR) is a powerful tool for confirming the structure of the molecule. Based on its structure, the expected ¹H-NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the chloromethyl (CH₂Cl) protons.
-
A broad singlet for the N-H proton of the triazole ring.
The integration of these peaks should correspond to a 3:2:1 ratio. The chemical shifts will be dependent on the solvent used.
HPLC is the primary method for determining the purity of non-volatile organic compounds. A general-purpose reverse-phase HPLC method can be developed for the analysis of this compound.
A suggested starting HPLC method is as follows:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should be able to separate the main compound from potential impurities, such as the starting material and other by-products. The purity is determined by the area percentage of the main peak.
Experimental Protocols
Protocol for Incoming Quality Control
-
Documentation: Log the supplier, lot number, and date of receipt. Review the CoA and SDS.
-
Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H-NMR spectrum.
-
NMR Analysis: Analyze the spectrum for the expected peaks and integration. Compare with the expected structure and any data provided by the supplier.
-
Sample Preparation for HPLC: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.
-
HPLC Analysis: Analyze the working solution using the developed HPLC method.
-
HPLC Data Analysis: Determine the purity of the compound by calculating the area percentage of the main peak. Identify any impurity peaks.
Visualization of the Supplier Selection and QC Workflow
The following diagram illustrates the logical workflow for selecting a supplier and performing incoming quality control for this compound.
Caption: Workflow for supplier selection and quality control.
Conclusion
This compound is a vital intermediate for the synthesis of important pharmaceuticals. A rigorous approach to sourcing and in-house quality control is essential for any research or development program that utilizes this compound. By understanding the synthetic route, carefully selecting a supplier, and implementing a robust analytical verification process, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound [cymitquimica.com]
- 2. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. This compound | 1338226-21-3 [chemicalbook.com]
- 5. 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Online | 3-(chloroMethyl)-4-Methyl-1H-1,2,4- triazol-5(4H)-one Manufacturer and Suppliers [scimplify.com]
- 6. parchem.com [parchem.com]
- 7. This compound [longchemcorp.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Mechanistic Insights and Protocol for the Chlorination of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Abstract
The conversion of hydroxymethyl groups on heterocyclic scaffolds to their corresponding chloromethyl analogues is a pivotal transformation in medicinal and process chemistry. The resulting 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a valuable reactive intermediate for the synthesis of pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on this critical reaction. It elucidates the underlying reaction mechanism, details the comparative advantages of various chlorinating agents, and presents a robust, step-by-step protocol for the efficient synthesis, purification, and characterization of the target compound using thionyl chloride. Safety protocols and troubleshooting strategies are also extensively covered to ensure reliable and safe execution.
Introduction and Mechanistic Rationale
The 1,2,4-triazol-5-one core is a privileged scaffold in drug discovery, appearing in a range of therapeutic agents. Functionalization at the 3-position via a reactive chloromethyl handle opens a gateway for introducing diverse functionalities through nucleophilic substitution, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies.
The chlorination of the primary alcohol, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, is not a trivial acid-catalyzed substitution. The hydroxyl group is a poor leaving group (OH⁻), necessitating its conversion into a more labile species. Several reagents can accomplish this, each with distinct mechanistic pathways, advantages, and disadvantages.
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent is the most critical parameter, dictating reaction conditions, byproduct profiles, and overall efficiency.
| Reagent | Mechanism Type | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Primarily Sₙi or Sₙ2 | High reactivity; gaseous byproducts (SO₂, HCl) drive reaction to completion; cost-effective.[1] | Highly corrosive and water-reactive; requires stringent safety measures.[2][3][4][5][6] |
| Appel Reaction (PPh₃/CCl₄) | Sₙ2 | Mild, neutral conditions suitable for sensitive substrates.[7][8][9] | Generates stoichiometric triphenylphosphine oxide waste, which can complicate purification; CCl₄ is a restricted substance.[10] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | Varies | Can be effective for some alcohols.[11] | Primarily used for formylation of electron-rich arenes; can lead to side reactions.[12][13][14][15] |
For this specific transformation, thionyl chloride (SOCl₂) is the recommended reagent due to its high efficiency and the straightforward removal of byproducts, which simplifies the reaction work-up.[1][16]
Proposed Reaction Mechanism with Thionyl Chloride
The reaction of a primary alcohol with thionyl chloride is a well-established process that proceeds through a distinct, multi-step mechanism. The specific pathway can be influenced by the solvent and the presence of a base like pyridine. In a non-basic solvent, the reaction often follows a Substitution Nucleophilic internal (Sₙi) pathway, which typically results in retention of stereochemistry. However, for a primary, achiral substrate like ours, the key steps are as follows:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.[1][17]
-
Deprotonation: A weak base in the reaction mixture (such as another molecule of the alcohol or the displaced chloride ion) removes the proton from the oxonium ion, yielding a neutral alkyl chlorosulfite ester. This intermediate is crucial as it converts the hydroxyl group into an excellent leaving group.[16]
-
Nucleophilic Attack and Product Formation: The chloride ion displaced in the first step acts as a nucleophile, attacking the electrophilic carbon of the hydroxymethyl group in a classic Sₙ2 fashion. This attack leads to the cleavage of the C-O bond.[16][17] The unstable chlorosulfite leaving group decomposes irreversibly into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction equilibrium towards the product.[1][16]
The use of a base like pyridine can alter this mechanism. Pyridine reacts with the alkyl chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt. The free chloride ion then attacks from the backside in an Sₙ2 reaction, leading to inversion of configuration.[18] For our achiral substrate, this distinction is moot, but the principle is important for stereoselective synthesis.
Caption: Figure 1: Proposed Sₙ2 Reaction Mechanism.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Material | Grade | Supplier | Notes |
| 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | ≥98% | Commercial | Ensure starting material is dry. |
| Thionyl Chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial | Use fresh from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use from a solvent purification system or a sealed bottle. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Used for drying organic layer. |
| Diethyl Ether | ACS Grade | Commercial | For precipitation/crystallization. |
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Critical Safety Precautions
Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release toxic gases (SO₂ and HCl).[2][3] All operations must be performed in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., neoprene or rubber) at all times.[2][3][4]
-
Handling: Dispense thionyl chloride from the bottle in the fume hood. Never add water to thionyl chloride.[6]
-
Quenching: Any residual thionyl chloride must be quenched slowly and carefully by adding it to a large volume of ice-cold water or a basic solution with vigorous stirring.
-
Emergency: Ensure an eyewash station and safety shower are immediately accessible.[2][3]
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Place an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: To the flask, add 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (5.0 g, 38.7 mmol) and anhydrous dichloromethane (DCM, 40 mL). Stir the suspension.
-
Thionyl Chloride Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (4.3 mL, 58.1 mmol, 1.5 equiv) dropwise over 15-20 minutes. Gas evolution (HCl) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The starting material is polar and should remain at the baseline, while the product will have a higher Rf value.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
Purification: Triturate the crude product with cold diethyl ether. The product should precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[19]
Data, Results, and Troubleshooting
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| Melting Point | Specific to the compound, verify against literature or characterize. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~3.4 (s, 3H, N-CH₃). Note: Exact shifts may vary. |
| Mass Spec (ESI+) | [M+H]⁺ = 148.02 (for C₄H₆ClN₃O) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive thionyl chloride (hydrolyzed). | Use a fresh bottle of thionyl chloride. |
| Insufficient heating or reaction time. | Increase reflux time and monitor by TLC until starting material is consumed. | |
| Low Yield | Incomplete reaction. | See above. |
| Product loss during work-up. | Ensure pH of aqueous layer is neutral or slightly basic before final extraction. Perform back-extraction of aqueous layers. | |
| Product is an Oil/Gummy Solid | Residual solvent or impurities. | Ensure product is fully dry. Attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes). |
| Presence of impurities depressing the melting point.[20] | Consider column chromatography for purification if trituration is ineffective. |
Conclusion
The chlorination of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one using thionyl chloride is a highly efficient and scalable method for producing a key synthetic intermediate. A thorough understanding of the Sₙ2/Sₙi mechanism informs the choice of reaction conditions and highlights the importance of an anhydrous environment. By adhering to the detailed protocol and stringent safety measures outlined in this document, researchers can reliably synthesize the target chloromethyl compound in high yield and purity, facilitating further exploration in drug discovery and development programs.
References
- 1. readchemistry.com [readchemistry.com]
- 2. drexel.edu [drexel.edu]
- 3. nj.gov [nj.gov]
- 4. bionium.miami.edu [bionium.miami.edu]
- 5. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. actylislab.com [actylislab.com]
- 7. grokipedia.com [grokipedia.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. prepchem.com [prepchem.com]
- 20. benchchem.com [benchchem.com]
purification techniques for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
An Application Guide for the Purification of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Authored by a Senior Application Scientist
Foreword: This document provides a detailed guide for researchers, medicinal chemists, and process development scientists on the effective purification of this compound. As a critical intermediate in the synthesis of pharmaceuticals such as the antiviral agent Doravirine, achieving high purity of this compound is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these protocols effectively.
The Purification Imperative: Understanding the Contaminant Profile
The synthetic route to this compound often involves the cyclization of a semicarbazide derivative followed by N-methylation. This process can introduce several classes of impurities that must be removed.
-
Positional Isomers: The methylation of the triazole ring is a key step where impurities can arise. The nitrogen atoms in the 1,2,4-triazole ring exhibit different nucleophilicities, which can lead to the formation of undesired positional isomers, such as the N1-methyl or N2-methyl analogues, alongside the desired N4-methyl product. These isomers often have very similar physical properties, making them particularly challenging to separate. A patent for a related triazole synthesis highlights the common issue of managing N-alkylation by-products.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials or intermediates in the crude product.
-
Over-alkylation Products: Quaternization of the triazole ring can occur if the methylation conditions are too harsh, leading to salt impurities.
-
By-products from Side Reactions: Reagents like thionyl chloride, used to generate the chloromethyl group from a hydroxymethyl precursor, can lead to various chlorinated or degraded by-products.
The purification strategy must therefore be robust enough to separate compounds with subtle structural and polarity differences.
Foundational Purification Strategy: Acid-Base Liquid-Liquid Extraction
The 1,2,4-triazol-5(4H)-one core of the target molecule possesses acidic and basic properties (it is amphoteric), which can be exploited for an effective initial purification step. The N-H proton on the triazole ring is acidic, with related compounds like 3-nitro-1,2,4-triazol-5-one showing a pKa of approximately 3.76.[1] This acidity is due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic nature of the resulting conjugate base. The nitrogen atoms of the ring can also be protonated under strongly acidic conditions.
This allows for the selective extraction of the target compound into an aqueous basic solution, leaving non-acidic organic impurities behind.
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent. Ethyl acetate (EtOAc) is a good first choice due to its moderate polarity. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash (Deprotonation): Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium carbonate (Na₂CO₃) solution. The weakly acidic triazolone will deprotonate to form a water-soluble salt, partitioning into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Causality: Using a weak base like bicarbonate (pKa of carbonic acid is ~6.4) is crucial. A strong base like NaOH could potentially hydrolyze the chloromethyl group or promote other side reactions.
-
-
Separation of Layers: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be set aside.
-
Acidification (Reprotonation): Cool the combined aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) with vigorous stirring. The target compound will precipitate out as a solid as it is reprotonated and becomes water-insoluble. Monitor the pH with litmus paper or a pH meter to ensure you reach a pH of ~2-3.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Workflow Visualization
Caption: Acid-base extraction workflow for purification.
The Gold Standard: Purification by Recrystallization
Recrystallization is a powerful technique for removing minor impurities and obtaining a highly crystalline final product. The key is selecting a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
Based on protocols for analogous structures, two primary solvent systems are recommended.[2]
Protocol 2A: Recrystallization from a Binary Solvent System (Ethanol/Diethyl Ether)
This method is particularly effective when a single solvent does not provide the ideal solubility profile.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to the crude or extracted solid to fully dissolve it. Keep the solution at or near its boiling point.
-
Induce Crystallization: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2B: Recrystallization from a Single Solvent (Ethanol/Water)
-
Dissolution: Dissolve the compound in a minimal amount of boiling ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Precipitation: To the hot ethanolic solution, add cold deionized water dropwise until persistent cloudiness is observed.
-
Cooling & Isolation: Allow the mixture to cool as described in Protocol 2A, then collect the crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
| Parameter | Solvent System | Rationale & Comments |
| Primary Solvent | Ethanol | Good at dissolving the polar triazolone at high temperatures. |
| Anti-Solvent | Diethyl Ether or Water | Decreases the solubility of the compound upon cooling, promoting crystallization. Diethyl ether is volatile and easily removed. Water is a green and effective anti-solvent for polar compounds. |
| Expected Outcome | Well-defined, pure crystals. | Slow cooling is essential for high purity. |
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or high impurity levels are depressing the melting point. | Re-heat the solution to dissolve the oil, add more of the primary solvent (e.g., ethanol), and allow it to cool more slowly.[3] |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. If these fail, boil off some solvent to re-concentrate the solution.[3] |
| Rapid Precipitation | The solution is too concentrated, or cooling is too fast. | This traps impurities. Re-heat to dissolve, add a small amount of additional primary solvent, and ensure slow cooling (e.g., by wrapping the flask in glass wool).[3] |
High-Resolution Purification: Silica Gel Column Chromatography
For separating stubborn impurities, particularly positional isomers, column chromatography is the method of choice. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).
Protocol 3: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å particle size is standard) in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% EtOAc in hexane). Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will elute more strongly adsorbed compounds. A typical gradient might be from 10% to 50% EtOAc/hexane.
-
Fraction Analysis & Pooling: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure.
| Parameter | Recommended System | Rationale & Comments |
| Stationary Phase | Silica Gel (60 Å) | The polar surface interacts with polar functional groups. The slightly acidic nature of silica is generally compatible with triazoles. |
| Mobile Phase | Ethyl Acetate / Hexane | A standard, effective system for compounds of moderate polarity. The ratio is adjusted to achieve optimal separation (target Rf on TLC should be ~0.3). |
| Elution Profile | Gradient Elution | Non-polar impurities will elute first in low % EtOAc. The target compound will elute as the polarity is increased. Polar isomers or by-products will require higher % EtOAc. |
Workflow for Developing a Chromatography Method
Caption: Workflow for chromatography method development.
Purity Verification: A Multi-Technique Approach
No purification is complete without rigorous verification of the final product's purity and identity.
| Technique | Expected Result for Pure Compound | Purpose |
| TLC | A single spot with a consistent Rf value in multiple solvent systems. | Quick check for the presence of impurities. |
| Melting Point | A sharp melting range. The non-methylated analogue melts at 199°C, so a high melting point is expected.[4] | A broad melting range (>2°C) indicates the presence of impurities. |
| 1H NMR | Signals corresponding to the chloromethyl (CH₂), N-methyl (CH₃), and triazole (NH) protons with correct integration and multiplicity. Expected signals: a singlet for CH₂Cl (~4.5-5.0 ppm), a singlet for N-CH₃ (~3.0-3.5 ppm), and a broad singlet for the NH proton (>10 ppm). | Confirms the chemical structure and detects proton-containing impurities. |
| 13C NMR | Signals for all four unique carbon atoms: the chloromethyl carbon, the N-methyl carbon, and the two triazole ring carbons (one of which is a carbonyl). | Confirms the carbon skeleton of the molecule. |
Integrated Purification Strategy
For achieving the highest purity required for pharmaceutical applications, a multi-step approach is often necessary.
Caption: An integrated multi-step purification strategy.
This integrated approach ensures that impurities of different chemical natures are systematically removed, leading to a final product that meets the stringent purity requirements for drug development.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Extraction and Preconcentration of Some Triazole Pesticides in Grape Juice by Salting Out Homogeneous Liquid–Liquid Extraction in a Narrow-Bore Tube Prior to Their Determination by Gas Chromatography–Flame Ionization Detection | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Abstract
This application note provides a detailed guide for the structural elucidation of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a heterocyclic compound with potential applications as a pharmaceutical intermediate, unambiguous structural confirmation is paramount.[1][2] This document offers field-proven protocols for sample preparation, data acquisition, and an in-depth analysis of the expected spectral features. It is designed to serve as a practical resource for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries, enabling them to confidently acquire and interpret NMR data for this and structurally related molecules.
Introduction and Theoretical Background
This compound is a functionalized heterocyclic molecule belonging to the triazole class. Compounds containing the 1,2,4-triazole core are known for a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such synthesized organic compounds.[4] By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular structure, confirm functional groups, and ensure sample purity.
This guide is predicated on the fundamental principles of NMR, where the chemical shift (δ), signal multiplicity (splitting), and integration are correlated to the electronic environment, neighboring nuclei, and the relative number of nuclei, respectively.[4][5]
Molecular Structure and Expected NMR Signals
To effectively interpret the NMR spectra, we must first analyze the molecular structure to identify all unique (i.e., chemically non-equivalent) proton and carbon environments.
Figure 1: Structure of this compound with key proton groups labeled (a, b) for spectral assignment.
Based on this structure, we anticipate the following distinct signals:
-
¹H NMR: Three singlet signals corresponding to the N-H proton, the chloromethyl (-CH₂Cl) protons, and the N-methyl (-NCH₃) protons.
-
¹³C NMR: Four signals corresponding to the carbonyl carbon (C=O), the two triazole ring carbons (C3, C5), the chloromethyl carbon (-CH₂Cl), and the N-methyl carbon (-NCH₃).
Experimental Protocols
Meticulous preparation and standardized acquisition parameters are the foundation of high-quality, reproducible NMR data.[6]
Protocol for NMR Sample Preparation
The goal of this protocol is to prepare a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a small cotton or Kimwipe plug
-
Vortex mixer
Rationale for Solvent Selection:
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly polar, excellent for dissolving a wide range of organic compounds. Crucially, it slows down the chemical exchange of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, peak. Its residual proton signal appears around δ 2.50 ppm.[7]
-
CDCl₃ (Deuterated Chloroform): A common, less polar solvent. The N-H proton may exchange more rapidly or be broader in this solvent. Its residual proton signal is at δ 7.26 ppm.[7] For this molecule, DMSO-d₆ is generally the preferred choice to ensure observation of all protons.
Figure 2: Step-by-step workflow for preparing the NMR sample.
Step-by-Step Procedure:
-
Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 15-30 mg is recommended.[8][9]
-
Dissolution: Transfer the weighed solid into a small, clean glass vial. Using a syringe or pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[9]
-
Homogenization: Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[6]
-
Filtration and Transfer: To remove any dust or particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or a Kimwipe directly into a clean, dry 5 mm NMR tube.[10] The final sample height in the tube should be around 4-5 cm (0.6-0.7 mL).[6]
-
Final Steps: Securely cap the NMR tube and label it appropriately. The sample is now ready for analysis.
Protocol for NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans (NS): 8-16. Rationale: Provides excellent signal-to-noise for proton NMR in a short time.
-
Relaxation Delay (D1): 1-2 seconds. Rationale: Allows for nearly complete relaxation of protons, ensuring accurate integration.
-
Acquisition Time (AQ): 2-4 seconds. Rationale: Ensures good digital resolution.
-
Spectral Width (SW): 0-12 ppm. Rationale: Covers the entire range of expected chemical shifts for organic molecules.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30). Rationale: Proton decoupling collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Number of Scans (NS): 256-1024. Rationale: ¹³C has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, necessitating a significantly higher number of scans to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2 seconds. Rationale: A sufficient delay for most carbon nuclei, especially with the warming effect of decoupling.
-
Spectral Width (SW): 0-200 ppm. Rationale: Covers the typical chemical shift range for carbon atoms in organic molecules.
Spectral Data Analysis and Interpretation
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles for heterocyclic compounds and functional groups.[11][12][13]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct singlet signals. The absence of adjacent, non-equivalent protons means no spin-spin coupling (splitting) will be observed.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| - | NH | 11.0 - 12.5 | Singlet (broad) | 1H | The acidic proton on the triazole ring is typically deshielded and appears far downfield. Its signal can be broad due to exchange. |
| a | -CH₂ Cl | 4.7 - 5.0 | Singlet | 2H | Protons are on a carbon adjacent to an electronegative chlorine atom and the triazole ring, causing a significant downfield shift. |
| b | -NCH₃ | 3.2 - 3.5 | Singlet | 3H | Methyl protons attached directly to a nitrogen atom within the heterocyclic system. |
Note: The N-H proton signal will disappear upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, a definitive test for exchangeable protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display four sharp singlet signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |
| C =O (C5) | 155 - 165 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and its position in the ring. |
| Ring C -Cl (C3) | 145 - 155 | Aromatic/heterocyclic carbon, significantly deshielded by its position between two nitrogen atoms and adjacent to the chloromethyl group. |
| -C H₂Cl | 40 - 45 | Aliphatic carbon shifted downfield by the direct attachment of the electronegative chlorine atom. |
| -NC H₃ | 28 - 33 | Aliphatic carbon attached to a nitrogen atom. |
digraph "nmr_analysis_workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.3,0.15"]; edge [fontname="Arial", fontsize=10];// Node styles start_node [label="Acquired FID Data", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_node [style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis_node [style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Workflow start_node -> processing [label="1. Data Processing"]; processing [label="Fourier Transform (FT)\nPhase Correction\nBaseline Correction"]; processing -> analysis_1d [label="2. 1D Analysis"]; analysis_1d [label="¹H: Analyze Chemical Shift, Integration, Multiplicity\n¹³C: Analyze Chemical Shift"]; analysis_1d -> correlation [label="3. Correlation"]; correlation [label="Correlate ¹H and ¹³C signals\nto molecular structure"]; correlation -> optional_2d [style=dashed]; optional_2d [label="Optional: 2D NMR\n(HSQC/HMBC)\nfor definitive assignment", shape=box, style="rounded,filled,dashed", fillcolor="#F1F3F4", fontcolor="#5F6368"]; correlation -> end_node; optional_2d -> end_node [style=dashed];
}
Figure 3: General workflow for processing and analyzing NMR data for structural elucidation.
Conclusion
This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By adhering to the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral predictions, based on established principles of NMR spectroscopy, serve as a robust guide for interpretation, enabling unambiguous confirmation of the molecular structure. This methodology ensures the reliability and accuracy required in research and development settings, particularly within the pharmaceutical industry.
References
- 1. This compound | 1338226-21-3 [chemicalbook.com]
- 2. Buy 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. organomation.com [organomation.com]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. modgraph.co.uk [modgraph.co.uk]
Elucidating the Mass Spectrometric Fragmentation of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the fragmentation pattern of such molecules is paramount for structural confirmation, impurity profiling, and metabolite identification in drug development pipelines. This document outlines detailed, field-proven protocols for analysis via Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). We will delve into the causal mechanisms behind the predicted fragmentation pathways, offering a self-validating framework for researchers to interpret their own experimental data with confidence.
Introduction: The Analytical Imperative
The 1,2,4-triazole moiety is a foundational scaffold in a wide array of bioactive compounds, valued for its unique chemical properties and role in medicinal chemistry.[1] The specific compound, this compound, serves as a versatile intermediate in organic synthesis.[2] Accurate structural elucidation is the bedrock of chemical research and development. Mass spectrometry stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information based on the fragmentation of a molecule's ionized form.
This note moves beyond a simple listing of steps, providing the scientific rationale for experimental choices and predicting the fragmentation cascade based on first principles of ion chemistry.
Compound Characteristics
A clear understanding of the analyte's basic properties is the first step in any analytical endeavor.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₆ClN₃O | [3] |
| Molecular Weight | 147.56 g/mol | [3] |
| CAS Number | 252742-72-6 (related structure) | [4] |
| Chemical Structure | SMILES: Cn1c(CCl)n[nH]c1=O | [3] |
Theoretical Fragmentation Analysis (Electron Ionization)
Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation.[5] The resulting pattern is a veritable fingerprint of the molecule's structure. The fragmentation of this compound is governed by the interplay between the triazolone core, the N-methyl substituent, and the reactive chloromethyl group.
A critical diagnostic feature will be the presence of isotopic peaks for any chlorine-containing fragment due to the natural abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[6] This results in characteristic M and M+2 ion clusters.
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺•): The initial ionization event produces the molecular ion at m/z 147 and its isotopic partner at m/z 149 . The stability of the heterocyclic ring suggests this peak should be observable.
-
α-Cleavage (Loss of •CH₂Cl): The bond between the triazole ring and the chloromethyl group is susceptible to homolytic cleavage. This is often a favored pathway as it can lead to a stabilized radical and a resonance-stabilized cation. The loss of the chloromethyl radical (•CH₂Cl) would yield a fragment at m/z 98 .
-
Formation of Chloromethyl Cation: Cleavage can also result in the formation of the chloromethyl cation ([CH₂Cl]⁺) at m/z 49/51 .[5] This is a highly characteristic fragment for compounds bearing this functional group.
-
Loss of Chlorine Radical: The C-Cl bond can cleave, leading to the loss of a chlorine radical (•Cl) to produce a fragment ion at m/z 112 .
-
Ring Fragmentation: The energized triazole ring itself is prone to decomposition. Common pathways for 1,2,4-triazole derivatives include the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[1] For this structure, a potential pathway involves the loss of a methyl isocyanate fragment (CH₃NCO) from the main structure or a key fragment ion.
References
Application Note: Structural Elucidation of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one using Fourier Transform Infrared (FT-IR) Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the characterization of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key heterocyclic building block in pharmaceutical synthesis, using Fourier Transform Infrared (FT-IR) spectroscopy. We present an optimized protocol using the Attenuated Total Reflectance (ATR) sampling technique, which minimizes sample preparation and maximizes reproducibility. The document outlines the theoretical basis for the vibrational assignments of the molecule's key functional groups, a step-by-step experimental protocol, and a comprehensive guide to spectral interpretation. This note is designed to enable researchers and drug development professionals to rapidly and reliably verify the identity and structural integrity of this important synthetic intermediate.
Introduction to the Analyte and Technique
The 1,2,4-triazol-5-one scaffold is a foundational structure in medicinal chemistry, present in a wide range of biologically active compounds.[1] The specific derivative, this compound, serves as a versatile intermediate, featuring multiple reactive sites for further chemical elaboration. Accurate and efficient structural confirmation is therefore a critical step in any synthetic workflow involving this compound.
FT-IR spectroscopy is an ideal analytical tool for this purpose. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a molecule's specific covalent bonds as they vibrate.[2][3] By correlating absorption bands (peaks) in the spectrum to known vibrational frequencies of functional groups, one can confirm the presence of the triazolone ring, the carbonyl group, N-H bonds, and the chloromethyl substituent, thereby verifying the molecule's identity.[4] This application note focuses on the use of ATR-FTIR, a modern sampling method that allows for the direct analysis of solid powders with minimal to no sample preparation, offering significant advantages in speed and simplicity over traditional methods like KBr pellets.[5][6]
Causality: Correlating Molecular Structure with Vibrational Modes
The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding these correlations is paramount for accurate interpretation.
-
N-H Group: The 1H-1,2,4-triazole core contains an N-H bond. In the solid state, this group readily participates in intermolecular hydrogen bonding, which causes the N-H stretching vibration to appear as a broad, strong absorption band.[7][8]
-
Carbonyl (C=O) Group: The presence of the C=O bond in the triazol-5-one ring gives rise to one of the most intense and diagnostically useful bands in the spectrum. Its position is sensitive to the electronic environment and hydrogen bonding.[1]
-
Triazole Ring Core: The heterocyclic ring contains both C=N and C-N bonds, which have characteristic stretching vibrations. These, along with ring deformation modes, contribute to the complex but highly characteristic fingerprint region of the spectrum.[9][10]
-
Aliphatic C-H Groups: The methyl (CH₃) and chloromethyl (CH₂Cl) substituents feature C-H bonds that absorb in a well-defined region of the spectrum.
-
Chloromethyl (C-Cl) Group: The stretching vibration of the carbon-chlorine bond is typically found in the lower frequency "fingerprint" region of the spectrum. While this region can be congested, the C-Cl stretch is a key marker for confirming the presence of the chloromethyl substituent.[11][12]
A summary of the expected absorption bands for this molecule is presented in Table 1.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| 3200 - 3100 | N-H Stretching (H-bonded) | Strong, Broad |
| 3000 - 2850 | C-H Stretching (aliphatic CH₃, CH₂) | Medium |
| ~1725 - 1690 | C=O Stretching (carbonyl of triazolone) | Strong, Sharp |
| ~1600 - 1520 | C=N Stretching (triazole ring) | Medium to Strong |
| ~1465 - 1370 | C-H Bending (CH₃, CH₂) | Medium |
| ~1350 - 1250 | C-N Stretching (triazole ring) | Medium |
| ~800 - 650 | C-Cl Stretching | Medium to Strong |
Experimental Protocol: ATR-FTIR Analysis
This protocol describes a self-validating system for acquiring a high-quality FT-IR spectrum. The use of a background scan is critical to negate atmospheric interferences (CO₂, H₂O) and instrument-specific responses.[5]
Instrumentation and Materials
-
Spectrometer: Any modern FT-IR spectrometer.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.
-
Sample: this compound, solid powder.
-
Cleaning Supplies: Reagent-grade isopropyl alcohol and soft, lint-free laboratory wipes.
Data Acquisition Workflow
The logical flow for data acquisition is designed to ensure a clean, artifact-free spectrum of the analyte.
Caption: ATR-FTIR Experimental Workflow Diagram.
Step-by-Step Protocol
-
System Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe moistened with isopropyl alcohol. Allow the solvent to fully evaporate. This step is crucial to prevent cross-contamination from previous analyses.[13]
-
Background Acquisition: With the clean, empty ATR crystal in position, acquire a background spectrum. This scan measures the ambient atmosphere and instrument optics, which will be automatically subtracted from the sample spectrum. Typical parameters are:
-
Scan Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)
-
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. Only a few milligrams are needed.[14]
-
Apply Pressure: Lower the instrument's pressure arm to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[14]
-
Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.
-
Post-Analysis Cleaning: Raise the pressure arm, remove the bulk of the sample powder, and clean the ATR crystal surface thoroughly with isopropyl alcohol as described in step 2.
Spectral Interpretation and Data Analysis
A representative FT-IR spectrum should be analyzed by dividing it into two main areas: the Functional Group Region (4000-1500 cm⁻¹) and the Fingerprint Region (<1500 cm⁻¹).[4][15]
Caption: Logical flow for spectral interpretation.
-
N-H and C-H Stretching Region (3200-2800 cm⁻¹):
-
A prominent, broad band centered around 3150 cm⁻¹ is assigned to the N-H stretching vibration .[7] Its breadth is indicative of strong intermolecular hydrogen bonding in the solid state.[8]
-
Medium intensity peaks between 3000 cm⁻¹ and 2850 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methyl and chloromethyl groups.[16]
-
-
Double Bond Region (1800-1500 cm⁻¹):
-
The most intense and sharp absorption in the spectrum will appear around 1725-1690 cm⁻¹ . This is the characteristic C=O stretching vibration of the carbonyl group within the five-membered triazolone ring.[1] Its high frequency is typical for cyclic amide (lactam) systems.
-
One or more medium-to-strong bands in the 1600-1520 cm⁻¹ range are attributed to C=N stretching vibrations of the triazole ring.[7][10]
-
-
Fingerprint Region (<1500 cm⁻¹):
-
This region contains a complex series of absorptions arising from C-H bending, C-N stretching, and various ring deformation modes. While individual assignment can be challenging, the overall pattern is unique to the molecule.
-
A key peak to identify is the C-Cl stretching vibration , which is expected to appear as a medium-to-strong band in the 800-650 cm⁻¹ range.[11][12] The presence of this band is critical for confirming the chloromethylation of the triazole precursor.
-
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is a powerful, rapid, and reliable method for the structural verification of this compound. By identifying the characteristic absorption bands for the N-H, C=O, C=N, and C-Cl functional groups, researchers can confidently confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent steps in drug discovery and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. rsc.org [rsc.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. azooptics.com [azooptics.com]
- 16. researchgate.net [researchgate.net]
The Versatile Building Block: Applications of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in Heterocyclic Synthesis
Introduction: A Gateway to Novel Heterocycles
In the landscape of modern medicinal chemistry and drug development, the 1,2,4-triazole scaffold is a cornerstone, embedded in a multitude of therapeutic agents. Its prevalence stems from its unique physicochemical properties, including its capacity for hydrogen bonding, metabolic stability, and ability to engage in various biological interactions. Within the arsenal of synthetic building blocks used to construct these vital heterocycles, 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one has emerged as a particularly valuable and versatile reagent. The presence of a reactive chloromethyl group attached to the stable triazolone core provides a direct handle for the introduction of the triazole moiety into a wide array of molecular frameworks, enabling the synthesis of complex heterocyclic systems with diverse pharmacological profiles. This guide provides an in-depth exploration of the synthetic utility of this key intermediate, offering detailed application notes and protocols for its use in the construction of novel heterocyclic compounds.
Physicochemical Properties and Reactivity Profile
Before delving into its synthetic applications, it is crucial to understand the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C₄H₆ClN₃O |
| Molecular Weight | 147.56 g/mol |
| CAS Number | 1338226-21-3 |
| Appearance | Solid |
| Key Reactive Site | The electrophilic carbon of the chloromethyl group |
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl carbon. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, including nitrogen, sulfur, and oxygen atoms. This predictable reactivity makes it an ideal building block for forging new carbon-heteroatom bonds, a fundamental transformation in the synthesis of diverse heterocyclic structures.
Application I: N-Alkylation in the Synthesis of Doravirine - A Case Study
A prominent example showcasing the utility of this compound is its role as a key intermediate in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection[1]. In this synthesis, the triazole moiety is introduced via N-alkylation of a pyridinone derivative.
Reaction Scheme: N-Alkylation
Caption: N-Alkylation of a pyridinone with the triazole building block.
Protocol: Synthesis of a Doravirine Precursor
This protocol is adapted from the synthesis of Doravirine and illustrates a typical N-alkylation reaction.[2]
Materials:
-
This compound
-
3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
2-Methyl-2-butanol
-
Acetic acid
-
Water
-
Reaction vessel equipped with a stirrer and nitrogen inlet
Procedure:
-
To a suitable reaction vessel, charge a solution of this compound (1.2 equivalents) in NMP.
-
Add 3-chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile (1.0 equivalent) and 2-methyl-2-butanol to the vessel.
-
Slowly add N,N-diisopropylethylamine (4.0 equivalents) to the suspension over a period of 4 hours at ambient temperature, maintaining a nitrogen atmosphere.
-
Stir the reaction mixture at ambient temperature for 18 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding acetic acid.
-
The product can be isolated and purified using standard procedures such as crystallization.
Expert Insights:
-
The choice of a non-nucleophilic organic base like DIPEA is crucial to prevent side reactions with the electrophilic chloromethyl group.
-
NMP is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the SN2 reaction.
-
The slow addition of the base helps to control the reaction exotherm and minimize the formation of impurities.
Application II: S-Alkylation for the Synthesis of Thioether Derivatives
The chloromethyl group readily reacts with sulfur nucleophiles, such as thiols and thiophenols, to form stable thioether linkages. This reaction is a cornerstone for the synthesis of various sulfur-containing heterocycles, which are known to exhibit a broad spectrum of biological activities.
General Reaction Scheme: S-Alkylation
Caption: S-Alkylation of a thiol with the triazole building block.
Representative Protocol: Synthesis of a 3-(Alkylthiomethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
This protocol is a general representation of an S-alkylation reaction.
Materials:
-
This compound
-
A suitable thiol (e.g., thiophenol or an aliphatic thiol)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Reaction vessel with a stirrer
Procedure:
-
In a reaction vessel, dissolve the thiol (1.0 equivalent) in the chosen solvent (DMF or acetone).
-
Add the base (1.1 equivalents of K₂CO₃ or 1.0 equivalent of NaH) portion-wise at room temperature.
-
Stir the mixture for 30 minutes to form the thiolate salt.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insights:
-
The choice of base and solvent can influence the reaction rate and yield. For less reactive thiols, a stronger base like NaH in an aprotic solvent like DMF is preferred.
-
This S-alkylation provides a straightforward route to introduce a triazolemethylthio moiety, a substructure of interest in the design of bioactive molecules.
Application III: Synthesis of Fused Heterocyclic Systems - Triazolo[3,4-b][2][3][4]thiadiazines
Proposed Synthetic Pathway
The synthesis would likely proceed through a two-step sequence: first, an S-alkylation of a suitable thiourea or thiohydrazide derivative with this compound, followed by an intramolecular cyclization. A more direct approach could involve the reaction with a binucleophilic reagent containing both a thiol and a hydrazino or amino group.
A common strategy for synthesizing triazolothiadiazines involves the reaction of a 4-amino-3-mercapto-1,2,4-triazole with an α-haloketone. Adapting this, one could envision a reaction with a reagent that can subsequently cyclize.
General Workflow for Fused Heterocycle Synthesis
Caption: A plausible workflow for the synthesis of a fused triazolo-thiadiazine.
Representative Protocol: Synthesis of a Triazolo[3,4-b][2][3][4]thiadiazine Derivative
This is a generalized protocol based on known methods for the synthesis of similar fused systems.[6]
Materials:
-
This compound
-
A suitable 4-amino-5-substituted-1,2,4-triazole-3-thiol
-
Base (e.g., triethylamine or potassium carbonate)
-
Solvent (e.g., ethanol or DMF)
-
Reaction vessel with a stirrer and reflux condenser
Procedure:
-
Dissolve the 4-amino-5-substituted-1,2,4-triazole-3-thiol (1.0 equivalent) in the chosen solvent in a reaction vessel.
-
Add the base (1.1 equivalents) and stir for 15-30 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expert Insights:
-
This approach leverages the reactivity of the chloromethyl group to first form a key intermediate, which then undergoes an intramolecular cyclization to construct the fused bicyclic system.
-
The reaction conditions, particularly the choice of base and solvent, may need to be optimized for different substrates to achieve the best yields.
Conclusion: An Indispensable Tool for Heterocyclic Chemistry
This compound stands out as a highly effective and versatile building block in the synthesis of a diverse range of heterocyclic compounds. Its predictable reactivity, primarily through nucleophilic substitution at the chloromethyl group, allows for the straightforward introduction of the biologically significant 1,2,4-triazole moiety into various molecular scaffolds. From the well-established N-alkylation in the synthesis of pharmaceuticals like Doravirine to the facile S-alkylation and its potential in constructing complex fused heterocyclic systems, this reagent offers chemists a reliable and powerful tool. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this valuable intermediate in their quest for novel and impactful heterocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticandidal activity of new triazolothiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one for Biological Screening
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring system is a cornerstone in the development of therapeutic agents, renowned for its metabolic stability and ability to engage in various biological interactions. This five-membered heterocycle is a key pharmacophore in a multitude of clinically significant drugs, demonstrating a broad spectrum of biological activities including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[1][2][3][4][5] The success of drugs like the antifungal agents fluconazole and itraconazole underscores the therapeutic potential embedded within the triazole framework.[6][7] The derivatization of the 1,2,4-triazole core is a proven strategy for the discovery of novel bioactive molecules with enhanced potency and selectivity.[8][9]
This application note provides a comprehensive guide to the derivatization of a highly versatile synthetic intermediate, 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. The presence of a reactive chloromethyl group at the 3-position offers a convenient handle for introducing a diverse array of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the triazolone core to generate a library of novel compounds for biological screening.
Strategic Approach to Derivatization: Leveraging the Reactivity of the Chloromethyl Group
The primary route for the derivatization of this compound is the nucleophilic substitution of the chloride ion. The carbon-chlorine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This straightforward reaction pathway enables the facile introduction of various substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule.
Figure 1: General workflow for the derivatization of this compound.
The choice of nucleophile is critical for tuning the biological activity of the resulting derivatives. Based on the established bioactivity of various 1,2,4-triazole derivatives, promising classes of nucleophiles include:
-
Amines (Primary and Secondary): To introduce substituted amino functionalities, which are prevalent in many bioactive compounds.
-
Thiols: To generate thioether linkages, a common motif in antimicrobial agents.[10]
-
Phenols and Alcohols: To form ether derivatives, expanding the structural diversity.
-
Heterocyclic Amines and Thiols: To incorporate additional heterocyclic rings, a strategy often employed to enhance biological activity.[6]
Experimental Protocols for Derivatization
The following protocols provide a general framework for the synthesis of various derivatives. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific nucleophiles.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of N-Substituted Aminomethyl Derivatives
This protocol describes the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as hexane/ethyl acetate) or recrystallization to afford the pure N-substituted aminomethyl derivative.
Causality Behind Experimental Choices:
-
Base (K₂CO₃ or TEA): The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a liquid organic base that can be removed under reduced pressure.
-
Solvent (DMF or CH₃CN): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
Protocol 2: Synthesis of Thioether Derivatives
This protocol details the reaction with thiols to generate thioether-linked triazolones.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the desired thiol (1.1 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the thiolate salt.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous acetone.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material spot and the appearance of a new product spot. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.
Data Presentation: A Representative Derivatization Scheme
The following table summarizes a hypothetical set of derivatization reactions with expected outcomes.
| Entry | Nucleophile | Product Structure | Reaction Conditions | Hypothetical Yield (%) |
| 1 | Aniline | 3-((Phenylamino)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | K₂CO₃, DMF, 70°C, 6h | 85 |
| 2 | Piperidine | 4-Methyl-3-(piperidin-1-ylmethyl)-1H-1,2,4-triazol-5(4H)-one | TEA, CH₃CN, reflux, 8h | 90 |
| 3 | Thiophenol | 4-Methyl-3-((phenylthio)methyl)-1H-1,2,4-triazol-5(4H)-one | K₂CO₃, Acetone, reflux, 4h | 92 |
| 4 | 4-Chlorophenol | 3-((4-Chlorophenoxy)methyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | K₂CO₃, DMF, 80°C, 10h | 78 |
Biological Screening: Assessing the Therapeutic Potential
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activities. Based on the known pharmacological profile of 1,2,4-triazoles, the following screening assays are recommended.[1][11][12][13][14]
Antimicrobial and Antifungal Screening
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1][11]
-
Include positive controls (a standard antibiotic or antifungal agent like streptomycin or fluconazole) and negative controls (medium with DMSO and no compound).[1]
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Figure 2: A tiered approach to biological screening of the synthesized compound library.
Anticancer Screening
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Conclusion
The derivatization of this compound represents a promising and efficient strategy for the generation of novel, biologically active compounds. The protocols and guidelines presented herein provide a solid foundation for researchers to synthesize and screen a diverse library of triazolone derivatives, paving the way for the discovery of new therapeutic leads. The versatility of the 1,2,4-triazole scaffold, combined with a systematic derivatization approach, continues to be a fruitful area of research in medicinal chemistry.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. isres.org [isres.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key intermediate in pharmaceutical development.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols to optimize reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.
Proposed Synthetic Pathway Overview
The synthesis of this compound is most effectively approached via a two-stage process. This involves the initial formation of a hydroxymethyl intermediate, followed by a robust chlorination step. This pathway is advantageous as it allows for controlled introduction of the functional groups and purification of the intermediate, leading to a higher quality final product.
Caption: Proposed two-stage synthesis workflow.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Stage 1: Synthesis of 4-Methyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5(4H)-one
Q1: My hydroxymethylation reaction with formaldehyde shows low conversion or fails to initiate. What are the common causes?
A1: Low conversion in this step typically points to issues with reactant activity, catalysis, or temperature.
-
Causality: The reaction is a base-catalyzed addition of formaldehyde to the triazolone ring. The triazolone nitrogen must be deprotonated to act as an effective nucleophile. Insufficiently basic conditions or an inappropriate formaldehyde source can stall the reaction.
-
Troubleshooting Steps:
-
Catalyst Choice and Stoichiometry: Ensure a suitable base catalyst, such as potassium carbonate (K₂CO₃), is used. The amount should be sufficient to facilitate the reaction without causing significant degradation of the starting material.
-
Formaldehyde Source: Paraformaldehyde is a common and effective source of formaldehyde.[2] Ensure it is of good quality and dry, as water content can interfere with the reaction. The depolymerization of paraformaldehyde is temperature-dependent; gentle heating may be required to generate monomeric formaldehyde in situ.
-
Temperature Control: While some heat is needed to depolymerize paraformaldehyde, excessive temperatures can lead to unwanted side reactions, such as the Cannizzaro reaction of formaldehyde or degradation of the triazole ring. A modest temperature range, typically 50-70°C, is a good starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
-
Q2: I'm observing significant byproduct formation, leading to a complex mixture and difficult purification. How can I improve selectivity?
A2: Byproduct formation often arises from the high reactivity of formaldehyde and potential secondary reactions of the product.
-
Causality: The primary competing reactions are the formation of di-hydroxymethylated products or polymerization. Formaldehyde can also react with itself, especially under strongly basic or acidic conditions.
-
Optimization Strategies:
-
Control Stoichiometry: Use a carefully controlled molar ratio of formaldehyde to the triazolone. A slight excess of formaldehyde (e.g., 1.1-1.2 equivalents) is often sufficient. A large excess should be avoided.
-
Gradual Addition: Add the formaldehyde source (paraformaldehyde) portion-wise to the reaction mixture. This maintains a low concentration of monomeric formaldehyde, favoring the desired mono-addition over competing pathways.
-
pH Control: Maintain a mildly basic pH. A strong base can promote side reactions. If using an aqueous solvent system, monitoring and adjusting the pH can be beneficial.
-
Solvent Selection: An inert, aprotic solvent like DMF or DMSO can be effective. The choice of solvent can influence reactant solubility and reaction kinetics.[3]
-
Stage 2: Chlorination of the Hydroxymethyl Intermediate
Q3: What is the most effective chlorinating agent for converting the hydroxymethyl group, and what are the key safety and handling considerations?
A3: Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for this type of transformation due to its reactivity and the convenient nature of its byproducts.[4]
-
Mechanism & Benefits: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack (Sₙi mechanism) to yield the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
-
Comparison of Agents:
-
Thionyl Chloride (SOCl₂): High reactivity, gaseous byproducts. The reaction can often be run neat or in an inert solvent.
-
Concentrated HCl: Requires higher temperatures and longer reaction times. The presence of water can lead to competing hydrolysis reactions.[2][5]
-
Oxalyl Chloride or Phosphorus Trichloride (PCl₃): Also effective but may be more expensive or generate more problematic byproducts that complicate workup.
-
-
Safety Imperatives: Thionyl chloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Q4: My chlorination yield is consistently low, and I suspect product decomposition. How can I optimize the reaction conditions?
A4: Low yields in chlorination are frequently caused by suboptimal temperature control, leading to degradation, or incomplete reaction due to stoichiometry or solvent issues.[6] The chloromethyl product itself can be labile.[6]
-
Causality: The reaction with thionyl chloride is highly exothermic. Uncontrolled temperature increases can lead to charring and the formation of undesired side products. The acidic HCl generated can also catalyze degradation pathways if not managed.
-
Troubleshooting & Optimization:
Caption: Key factors and solutions for low chlorination yield.
-
Strict Temperature Control: The initial addition of the hydroxymethyl intermediate to thionyl chloride (or vice-versa) should be performed at a low temperature (0-5°C) using an ice bath.[4] After the initial exothermic reaction subsides, the mixture can be allowed to warm to room temperature or gently refluxed to ensure complete conversion.[4]
-
Solvent Choice: While the reaction can be run neat in excess thionyl chloride, using an inert solvent like dichloromethane (DCM) or chloroform can provide better temperature control and facilitate stirring.
-
Work-up Procedure: The reaction should be carefully quenched by pouring it onto crushed ice. The product can then be extracted into an organic solvent. The final product is often isolated as a hydrochloride salt, which may have better stability.[4]
-
Purification: The crude product may require recrystallization. A solvent system like ethanol/diethyl ether can be effective for isolating the hydrochloride salt as a clean, crystalline solid.[4]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5(4H)-one
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq).
-
Reagent Addition: Add a suitable solvent (e.g., water or DMF) and potassium carbonate (0.2 eq).
-
Reaction: Add paraformaldehyde (1.2 eq) to the mixture. Heat the reaction to 60-70°C and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 10% Methanol in DCM mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an aqueous solvent was used, acidify with dilute HCl to pH ~5-6. The product may precipitate upon cooling or acidification.
-
Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol may be necessary to achieve high purity.
Protocol 2: Synthesis of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thionyl chloride (SOCl₂) (3.0 eq).
-
Cooling: Cool the thionyl chloride to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add the dry 4-methyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5(4H)-one (1.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-3 hours to drive the reaction to completion.[4]
-
Work-up: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.
-
Isolation: The product may precipitate as a solid. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum. Alternatively, if the product remains in solution, extract it with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purification: The crude product, likely the hydrochloride salt, can be purified by recrystallization from a solvent mixture such as ethanol/diethyl ether.[4]
Data Summary Table
| Parameter | Stage 1: Hydroxymethylation | Stage 2: Chlorination |
| Key Reagents | 4-methyl-1H-1,2,4-triazol-5(4H)-one, Paraformaldehyde | 4-Methyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5(4H)-one, Thionyl Chloride |
| Catalyst/Solvent | K₂CO₃ / Water or DMF | Neat SOCl₂ or Inert Solvent (DCM) |
| Temperature | 50-70°C | 0°C to Reflux |
| Typical Reaction Time | 4-8 hours | 3-5 hours |
| Common Side Products | Di-substituted product, polymers | Tar from thermal decomposition |
| Expected Yield | 70-85% | 75-90% |
References
- 1. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 2. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support guide for the synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This molecule is a crucial intermediate in the development of various pharmacologically active compounds.[1][2][3] The conversion of the corresponding hydroxymethyl precursor to the target chloromethyl compound is a critical step, yet it is frequently plagued by the formation of specific, recurring byproducts.
This guide is designed to provide researchers and drug development professionals with a clear, mechanistically-driven understanding of why these byproducts form and to offer field-proven troubleshooting strategies to mitigate their formation, leading to higher yields and purities. We will move beyond simple protocols to explain the causality behind each experimental choice.
Section 1: The Core Synthetic Transformation
The most common and direct route to this compound involves the chlorination of its alcohol precursor, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, typically using a chlorinating agent like thionyl chloride (SOCl₂).
General Reaction Scheme
The process appears straightforward: a primary alcohol is converted to a primary chloride. However, the reactivity of thionyl chloride and the nucleophilic nature of the starting material create pathways for side reactions.
Caption: High-level overview of the chlorination reaction.
The 'Why': Mechanistic Insight into Chlorination
Understanding the mechanism is key to troubleshooting. The reaction of an alcohol with thionyl chloride proceeds through a chlorosulfite intermediate. This intermediate can then be converted to the alkyl chloride via two main pathways:
-
Sₙi (Internal Nucleophilic Substitution): The chlorosulfite decomposes, with the sulfite leaving group delivering the chloride to the carbocationic center from the same face.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): An external chloride ion (from the HCl generated in situ) attacks the carbon, displacing the chlorosulfite group.
In the context of a primary alcohol, an Sₙ2 pathway is generally favored. The key takeaway is that the reaction involves reactive intermediates and the generation of HCl, which can influence side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, identified by their analytical signatures.
FAQ 1: "My analysis (LC-MS/NMR) shows a significant peak corresponding to the starting material. Why is my conversion incomplete?"
Issue: You are observing unreacted 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in your final product mixture.
Root Cause Analysis: This is the most common "byproduct" and points to an incomplete reaction. The primary causes are insufficient activation of the alcohol or non-optimal reaction conditions.
-
Insufficient Reagent: The stoichiometry of alcohol to thionyl chloride may be inadequate. While a 1:1 molar ratio is theoretically sufficient, an excess of thionyl chloride is often used to drive the reaction to completion, especially when it also serves as the solvent.[4]
-
Low Reaction Temperature: While heat is required, an insufficient temperature will result in a sluggish reaction rate, leading to incomplete conversion within the allotted time.
-
Short Reaction Time: The reaction may simply not have been allowed to proceed for long enough. A typical reflux time is several hours.[4]
-
Moisture: Water in the reaction vessel or solvents will rapidly quench thionyl chloride, reducing its effective concentration.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure at least 1.2 equivalents of SOCl₂ are used. For difficult reactions, using SOCl₂ as the solvent is a common strategy.
-
Optimize Temperature & Time: Gradually increase the reflux time. If conversion remains low, consider a modest increase in temperature, but be mindful of potential degradation (see FAQ 3).
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents if SOCl₂ is not the solvent.
-
Re-treatment: If a crude product contains a large amount of starting material, it can often be re-subjected to the reaction conditions to drive conversion.
FAQ 2: "I've isolated a major byproduct with a molecular weight of approximately 240 g/mol . What is it and how do I prevent it?"
Issue: Formation of a high-molecular-weight byproduct, identified as bis((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl) ether.
Root Cause Analysis: This dimeric ether is a classic byproduct in the chlorination of alcohols. It forms when a molecule of the starting alcohol acts as a nucleophile and attacks a reactive intermediate of another molecule.
-
Mechanism of Formation: A molecule of the starting alcohol can attack the highly electrophilic carbon of the chlorosulfite intermediate of another molecule, displacing the chlorosulfite group to form an ether linkage. This is essentially a Williamson ether synthesis competing with the desired chlorination.
-
Favorable Conditions:
-
High Local Concentration of Alcohol: Adding the thionyl chloride slowly to the alcohol can create conditions where the alcohol is in large excess relative to the activated intermediate, favoring alcohol-on-intermediate attack.
-
Insufficient Chloride Nucleophile: If the concentration of the chloride ion is low, the competing alcohol nucleophile has a greater chance to react.
-
Elevated Temperatures: Excessive heat can accelerate this side reaction.
-
Troubleshooting Protocol:
-
Reverse Addition: Add the starting alcohol slowly to the thionyl chloride (which can be pre-cooled to 0 °C).[4] This ensures that the alcohol is always the limiting reagent in the immediate reaction environment, minimizing its ability to act as a nucleophile.
-
Use SOCl₂ as Solvent: When thionyl chloride is the solvent, the concentration of the chlorinating agent is overwhelmingly high, favoring the desired reaction pathway.
-
Strict Temperature Control: Avoid unnecessarily high temperatures. Maintain a gentle reflux and monitor the reaction progress by TLC or LC-MS to avoid prolonged heating once the reaction is complete.
FAQ 3: "My reaction turns dark, and I get a complex mixture of minor impurities with low overall yield. What is causing this degradation?"
Issue: Product degradation, often indicated by the formation of a dark, tarry reaction mixture and multiple unidentifiable spots on a TLC plate.
Root Cause Analysis: 1,2,4-triazole derivatives are generally stable, but the harsh conditions of refluxing thionyl chloride can lead to decomposition pathways.[5][6]
-
Thermal Instability: Prolonged heating at high temperatures can cause the heterocyclic ring to decompose. While 1,2,4-triazol-5-ones are robust, they are not indestructible.
-
Tautomeric Impurities: The 1,2,4-triazole system can exist in several tautomeric forms.[5][6] If the synthesis of the starting hydroxymethyl precursor was not well-controlled, it might contain other N-methyl isomers (e.g., 1-methyl or 2-methyl). These isomers would also react with thionyl chloride, leading to a mixture of isomeric products and complicating purification. The stability of these isomers under the reaction conditions may also differ.
-
Reaction with SO₂/HCl: The byproducts of the main reaction, sulfur dioxide and hydrogen chloride, create a highly acidic and reactive environment that can catalyze decomposition pathways.
Troubleshooting Protocol:
-
Minimize Reaction Time and Temperature: Monitor the reaction closely. As soon as the starting material is consumed (as determined by TLC/LC-MS), proceed with the workup. Do not reflux unnecessarily for extended periods.
-
Ensure Starting Material Purity: Verify the purity and isomeric integrity of the 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one precursor before starting the chlorination step. Purification at the precursor stage is often easier.
-
Efficient Workup: After the reaction is complete, remove the excess thionyl chloride promptly under reduced pressure to minimize contact time with the crude product.[4]
Section 3: Byproduct Identification Summary
A clear identification of potential byproducts is the first step in troubleshooting. The table below summarizes the key characteristics of the most common species encountered.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| Target Product | (Image representation) | C₄H₆ClN₃O | 147.56 | Correct mass peak. ¹H NMR shows a characteristic singlet for the -CH₂Cl group. |
| Unreacted Starting Material | (Image representation) | C₄H₇N₃O₂ | 129.12 | Mass peak at M-18 (loss of water) or M+H. More polar than the product on TLC. ¹H NMR shows a singlet for the -CH₂OH group. |
| Dimeric Ether Byproduct | (Image representation) | C₈H₁₀N₆O₃ | 242.21 | Mass peak corresponding to the dimer. Less polar than starting material but may have similar polarity to the product. |
Section 4: Visualizing the Reaction Network
The interplay between the desired reaction and side reactions can be visualized to better understand the process dynamics.
Caption: Reaction pathways for the formation of the target product and the main dimeric byproduct.
Section 5: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield of the desired product while minimizing byproduct formation.
Objective: To synthesize this compound with high purity.
Materials:
-
3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (at least 5.0 eq, can be used as solvent)
-
Anhydrous reaction vessel with reflux condenser and gas outlet (to vent HCl and SO₂)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the system is protected from atmospheric moisture (e.g., with a calcium chloride drying tube).
-
Reagent Charging: Charge the reaction flask with thionyl chloride (5-10 mL per gram of starting material). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Starting Material: Dissolve the 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one in a minimal amount of a suitable dry solvent or, if it is a solid, add it portion-wise directly to the cooled, stirring thionyl chloride. The addition should be performed slowly over 30-45 minutes to maintain a low temperature and avoid a large excess of the alcohol.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (the boiling point of SOCl₂ is ~76 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 3-5 hours. Look for the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: The resulting crude solid or oil can be triturated with a non-polar solvent like diethyl ether or hexanes to induce crystallization. The solid product is then collected by filtration.[4]
-
Purification: If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/diethyl ether mixture[4]) or by flash column chromatography on silica gel.
By adhering to this mechanistically informed protocol, researchers can significantly improve the outcome of this critical synthetic step.
References
- 1. WO2004017898A2 - Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one - Google Patents [patents.google.com]
- 2. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 3. Buy 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Thionyl Chloride Reactions with 1,2,4-Triazolones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the use of thionyl chloride (SOCl₂) with 1,2,4-triazolone scaffolds. The reaction of thionyl chloride with heterocycles can be complex, often leading to unexpected side products and challenging purifications. Our goal is to equip you with the knowledge to anticipate these challenges, diagnose issues as they arise, and implement effective solutions to achieve your desired synthetic outcomes.
This is not a rigid set of protocols but a dynamic guide based on established chemical principles and field-proven insights. Let's navigate the intricacies of your synthesis together.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired reaction of thionyl chloride with a 1,2,4-triazolone?
The primary application of thionyl chloride in this context is typically for chlorination. 1,2,4-triazolones can exist in tautomeric forms, including a hydroxy-triazole form. Thionyl chloride is a highly effective reagent for converting hydroxyl groups into chlorides.[1][2][3] The reaction proceeds by converting the hydroxyl group into a good leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.[3] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently shift the reaction equilibrium toward the product.[1][3]
Q2: My reaction mixture turns dark brown or black immediately upon adding thionyl chloride. What is happening?
This is a common observation and usually points to one of two issues:
-
Impure Reagents: Commercial thionyl chloride can contain impurities like sulfur chlorides (S₂Cl₂, SCl₂) or sulfuryl chloride (SO₂Cl₂), which can cause decomposition and discoloration.[4][5][6] Aged thionyl chloride often develops a yellow hue due to the slow decomposition into S₂Cl₂, SO₂, and Cl₂.[7]
-
Aggressive Reaction Conditions: The reaction between thionyl chloride and any residual moisture is extremely exothermic, producing HCl and SO₂.[7] If the addition is too fast or the cooling is inadequate, the localized heat can cause decomposition of the starting material or product, leading to charring.
Q3: I'm observing an insoluble white precipitate forming during the reaction. What is it?
The most likely culprit is the formation of a hydrochloride salt. 1,2,4-triazoles are basic heterocycles containing nitrogen atoms that can be protonated by the HCl generated in situ during the reaction. This salt may be insoluble in the reaction solvent, particularly in non-polar aprotic solvents like toluene or dichloromethane.
Q4: Can thionyl chloride react with other functional groups on my triazolone?
Absolutely. Thionyl chloride is a potent reagent for more than just alcohols. It will readily convert carboxylic acids to acid chlorides.[1][2] It can also react with primary amides to form nitriles and secondary amides to yield imidoyl chlorides.[7][8] If your 1,2,4-triazolone has such functional groups on its substituents, you must account for their reactivity, potentially through the use of protecting groups.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Chlorinated Product
You've run the reaction, but TLC/LCMS analysis shows mostly starting material or a complex mixture of unidentifiable products.
Possible Causes & Solutions
-
Thionyl Chloride Quality: This is the most frequent cause of failure. Impurities can interfere with the reaction, and aged thionyl chloride may have reduced potency.
-
Solution: Purify the thionyl chloride before use. Distillation is the most effective method. The presence of impurities like sulfur dichloride (b.p. 59°C) and sulfuryl chloride (b.p. 69°C) can complicate simple distillation, as thionyl chloride itself boils at 75-79°C.[4][5]
Table 1: Common Impurities in Thionyl Chloride and Purification Strategies
-
| Impurity | Boiling Point (°C) | Purification Strategy | Reference |
| Sulfur Dichloride (SCl₂) | 59 | Fractional distillation. Refluxing with elemental sulfur can convert it to higher-boiling S₂Cl₂. | [5][9] |
| Sulfuryl Chloride (SO₂Cl₂) | 69 | Careful fractional distillation. | [5] |
| Disulfur Dichloride (S₂Cl₂) | 138 | Simple distillation of SOCl₂ away from the higher-boiling S₂Cl₂. | [9] |
| Acidic Impurities (HCl, SO₂) | N/A (gases) | Distillation from a high-boiling amine like quinoline to trap acids. | [9][10] |
-
Presence of Water: Trace amounts of water will rapidly consume thionyl chloride in a highly exothermic reaction, reducing the amount available for your substrate and generating excess HCl.[7]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Handle the 1,2,4-triazolone starting material to ensure it is dry, potentially by drying under vacuum or by co-evaporation with an anhydrous solvent like toluene.
-
-
Incorrect Stoichiometry or Temperature: Using too little thionyl chloride will result in incomplete conversion. Running the reaction too cold may render it impractically slow.
-
Solution: Typically, a slight to moderate excess of thionyl chloride (1.1 to 2.0 equivalents) is used. If using SOCl₂ as the solvent, this is not a concern. The reaction is often performed at reflux in a solvent like toluene or neat thionyl chloride. However, if side reactions are a problem, consider starting at 0°C and slowly warming to room temperature or gentle reflux while monitoring by TLC or LCMS.
-
Problem 2: Formation of Unexpected Byproducts
Your mass spectrometry or NMR data shows peaks that do not correspond to the starting material or the desired product.
Possible Causes & Solutions
-
N-Sulfinylation: The NH group within the 1,2,4-triazolone ring is analogous to a secondary amine and can react with thionyl chloride to form an N-sulfinylamine derivative (R-N=S=O).[7] This is especially likely if the desired reaction (e.g., chlorination of a substituent) is slow.
-
Solution: This side reaction is often reversible upon aqueous workup. However, if it is competitive, using a non-nucleophilic base (e.g., pyridine) can sometimes favor the desired pathway by altering the reaction mechanism.[11]
-
-
Ring Opening/Cleavage: The 1,2,4-triazolone ring contains amide-like bonds. Under harsh conditions (high temperature, prolonged reaction times), thionyl chloride can promote cleavage of these bonds, similar to its reaction with secondary amides to form imidoyl chlorides.[8] This leads to a complex mixture of decomposition products.
-
Solution: Employ milder reaction conditions. Use a stoichiometric amount of thionyl chloride rather than a large excess. Run the reaction at the lowest effective temperature. Consider alternative chlorinating agents like oxalyl chloride or phosphorus oxychloride (POCl₃), which may offer different selectivity.
-
Experimental Workflow & Troubleshooting Logic
This workflow provides a systematic approach to diagnosing and solving issues in your reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. readchemistry.com [readchemistry.com]
- 4. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 5. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to our dedicated technical support guide for the purification of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. The unique structural features of this molecule, namely the reactive chloromethyl group and the triazolone core, present specific purification hurdles. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities.
Understanding the Core Purification Challenges
The primary difficulties in purifying this compound stem from its chemical reactivity and potential for thermal degradation. The electrophilic chloromethyl group is susceptible to nucleophilic attack, leading to the formation of various impurities. Additionally, like many heterocyclic compounds, it can be sensitive to prolonged exposure to heat and certain solvents.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: Why is my overall yield significantly low after purification?
Low yields can be attributed to several factors:
-
Product Degradation: The chloromethyl group can react with nucleophilic solvents (e.g., methanol, water) or impurities, especially under prolonged heating.[1]
-
Incomplete Extraction: Due to its polarity, the compound might not be fully extracted from the aqueous phase into the organic phase.
-
Loss during Recrystallization: Using a solvent in which the compound is too soluble will lead to significant loss in the mother liquor.
Q2: I see multiple spots on my TLC plate after synthesis. What are the likely impurities?
Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route.
-
Hydrolysis Product: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, formed by the reaction of the chloromethyl group with water.
-
Solvent Adducts: If nucleophilic solvents like methanol or ethanol are used, the corresponding methoxy or ethoxy derivatives can form.
-
Isomeric Byproducts: The synthesis of triazole derivatives can sometimes yield isomers.[2]
Q3: Is this compound stable on silica gel for column chromatography?
The stability on silica gel can be a concern. The acidic nature of standard silica gel can potentially catalyze the hydrolysis of the chloromethyl group or other degradation pathways. It is advisable to:
-
Use a less acidic, deactivated silica gel (e.g., by treating with a base like triethylamine).
-
Perform the chromatography relatively quickly to minimize contact time.
-
Consider alternative purification methods like recrystallization if possible.
Q4: My purified compound shows discoloration. What is the cause?
Discoloration often indicates the presence of minor, highly conjugated impurities or degradation products. These can arise from thermal stress or prolonged reaction times.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification techniques.
Recrystallization
Recrystallization is often the most effective method for purifying this compound, as it can minimize thermal stress and avoid interaction with stationary phases like silica gel.
-
Solvent Screening: In parallel on a small scale, test the solubility of your crude product in various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, toluene, and mixtures thereof). A good solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude material until it just dissolves. Use a minimal amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent system where the compound is less soluble. |
| Poor Recovery | The compound is too soluble in the chosen solvent, even when cold. Too much solvent was used. | Choose a different solvent or solvent system. Ensure a minimal amount of hot solvent is used for dissolution. |
| Persistent Impurities | The impurity has similar solubility characteristics to the product. | Try a different solvent system. Consider a pre-purification step like an extraction or a quick filtration through a small plug of silica. |
| No Crystal Formation | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try scratching the flask or adding a seed crystal. |
Column Chromatography
If recrystallization does not yield a product of sufficient purity, column chromatography can be employed, with some precautions.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. A good system will give a retention factor (Rf) for the product of around 0.3-0.4. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | The compound is interacting too strongly with the silica gel. | Add a small amount of a more polar solvent (e.g., 0.5% methanol) or a base (e.g., 0.1% triethylamine) to the eluent to reduce strong interactions. |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation. | Use a less polar solvent system to increase the retention time and improve separation. Consider using a different stationary phase (e.g., alumina). |
| On-Column Degradation | The compound is reacting with the acidic silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Work quickly to minimize the time the compound spends on the column. |
Visualization of Workflows
Purification Workflow
References
Technical Support Center: 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support center for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile pharmaceutical intermediate.[1][2][3][4] Here, we address common questions and challenges related to its stability, handling, and potential degradation pathways.
Frequently Asked Questions (FAQs)
What are the primary factors that can cause the degradation of this compound?
The stability of this compound is influenced by several factors, primarily stemming from its reactive chloromethyl group and the triazolone ring system. The key environmental and chemical factors that can induce degradation are:
-
Hydrolysis: The presence of water, especially under neutral to alkaline conditions, can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group.
-
Nucleophilic Attack: The chloromethyl group is susceptible to attack by various nucleophiles. This is a common reaction pathway for its use as a synthetic intermediate but can also be an unintended degradation pathway if nucleophilic species are present in the reaction mixture or storage solvent.
-
Thermal Stress: Elevated temperatures can promote decomposition. While specific data for this compound is limited, studies on other 1,2,4-triazole derivatives show that thermal decomposition can occur, often involving the cleavage of bonds within the triazole ring.[5][6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to degradation. Photodegradation of other triazole-containing compounds, such as certain fungicides, has been observed and often involves complex reaction pathways including oxidation and ring cleavage.[8][9][10]
What are the likely degradation products of this compound?
Based on the chemical structure and reactivity, the following are the most probable degradation products:
-
3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: This is the expected product of hydrolysis, where the chlorine atom is replaced by a hydroxyl group. This is also the precursor for the synthesis of the title compound.[1][2]
-
Products of Nucleophilic Substitution: If other nucleophiles are present, a variety of products can be formed. For example, reaction with ammonia would yield an aminomethyl derivative.
-
Ring-Opened Products: Under more forcing conditions such as high temperatures or strong UV radiation, cleavage of the triazole ring could occur, leading to a variety of smaller, more complex molecules. The thermal decomposition of similar 1,2,4-triazole structures can result in the cleavage of C-N and N-N bonds.[5][6]
Below is a proposed primary degradation pathway via hydrolysis:
Caption: Proposed hydrolytic degradation of this compound.
What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1]
-
Moisture: Protect from moisture to prevent hydrolysis.
-
Light: Store in a light-resistant container to prevent photodegradation.
Troubleshooting Guide
Scenario 1: Unexpected peaks are observed in the HPLC analysis of my sample.
Possible Cause 1: Degradation due to Hydrolysis
-
Explanation: If your sample has been exposed to water or a non-anhydrous solvent, the primary degradation product is likely 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This compound is more polar and will likely have a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Run an HPLC analysis of a freshly prepared standard of this compound in a certified anhydrous solvent.
-
Compare the chromatogram of your sample to the fresh standard. The appearance of a new, more polar peak is indicative of hydrolysis.
-
To confirm, if a standard of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is available, run it under the same HPLC conditions.
-
Possible Cause 2: Reaction with Solvent or Buffer Components
-
Explanation: If your mobile phase or sample solvent contains nucleophilic components (e.g., amines, thiols), these can react with the chloromethyl group.
-
Troubleshooting Steps:
-
Review the composition of all solvents and buffers that have come into contact with your sample.
-
If a reactive component is identified, prepare a fresh sample in a non-reactive, anhydrous solvent such as acetonitrile or THF.
-
Scenario 2: Low yield in a reaction where this compound is a starting material.
Possible Cause 1: Poor Quality of the Starting Material
-
Explanation: The starting material may have degraded during storage.
-
Troubleshooting Steps:
-
Assess the purity of your this compound using HPLC or NMR before starting the reaction.
-
If significant degradation is observed, use a fresh, high-purity batch of the compound.
-
Possible Cause 2: Inappropriate Reaction Conditions
-
Explanation: The reaction conditions may be promoting the degradation of your starting material or product.
-
Troubleshooting Steps:
-
Temperature: If the reaction is run at an elevated temperature, consider if a lower temperature could be used. Thermal decomposition of related triazoles has been noted.[11]
-
pH: If the reaction is run in an aqueous or protic solvent, monitor and control the pH. Highly basic or acidic conditions could promote degradation.
-
Reaction Time: Extended reaction times can lead to the accumulation of degradation products. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting its primary hydrolytic degradant.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Caption: HPLC analysis workflow.
Summary of Potential Degradation Rates
| Condition | Expected Degradation Rate | Primary Pathway |
| 2-8°C, Anhydrous, Inert Atmosphere | Very Low | - |
| Room Temperature, Anhydrous | Low | Thermal |
| Room Temperature, Aqueous (pH 7) | Moderate | Hydrolysis |
| Room Temperature, Aqueous (pH > 8) | High | Hydrolysis |
| 50°C, Aqueous | High to Very High | Hydrolysis, Thermal |
| UV Exposure | Variable (depends on wavelength and intensity) | Photolysis |
References
- 1. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 2. This compound | 1338226-21-3 [chemicalbook.com]
- 3. Buy 3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one | 252742-72-6 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. old.uoi.gr [old.uoi.gr]
- 9. researchgate.net [researchgate.net]
- 10. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The information presented here is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.
I. Reaction Overview and Mechanism
The most common and scalable synthesis of this compound involves the chlorination of its corresponding hydroxymethyl precursor, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. Thionyl chloride (SOCl₂) is a frequently employed chlorinating agent for this transformation, often in a polar aprotic solvent like N-methylpyrrolidone (NMP).
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the starting material attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent intramolecular rearrangement and elimination of sulfur dioxide (SO₂) and a chloride ion generate the desired chloromethyl product.
Caption: General reaction mechanism for the chlorination of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one using thionyl chloride.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and provides actionable solutions.
1. Why is my reaction yield consistently low?
Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The conversion of the starting material may be insufficient.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC. If the reaction has stalled, a small, additional charge of thionyl chloride may be necessary to drive the reaction to completion.[1][2] Ensure the reaction is allowed to proceed for an adequate amount of time.
-
-
Degradation of Starting Material or Product: The triazolone ring can be sensitive to harsh conditions.
-
Moisture in the Reaction: Thionyl chloride reacts violently with water, which will consume the reagent and introduce impurities.
2. I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
Impurity formation is a common issue. Understanding the potential side reactions is key to mitigating them.
-
Dimerization/Polymerization: The product, being an alkylating agent, can potentially react with the starting material or another molecule of the product.
-
Solution: Maintain a moderate reaction temperature and avoid prolonged reaction times after completion. A higher dilution of the reaction mixture may also disfavor bimolecular side reactions.
-
-
Over-chlorination: While less common for this specific substrate, aggressive chlorinating conditions could potentially lead to undesired side reactions.
-
Solution: Use the stoichiometric amount or a slight excess of thionyl chloride. Avoid a large excess of the reagent.
-
-
Solvent-Related Impurities: NMP can participate in side reactions under certain conditions, though it is generally a stable solvent for this transformation.
-
Solution: Ensure the purity of the solvent and consider alternative polar aprotic solvents if solvent-related impurities are suspected.
-
3. The reaction mixture has turned dark brown/black. Is this normal and what should I do?
A change in color to a tan or light brown solution is often observed.[1][2] However, a very dark coloration can indicate decomposition.
-
Cause: This is often due to localized overheating or the presence of impurities in the starting material that decompose under the reaction conditions.
-
Action:
-
Ensure the temperature is within the recommended range.
-
Check the purity of your starting material. Recrystallization of the 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one may be necessary.
-
Slow down the addition rate of thionyl chloride.
-
4. How do I effectively remove residual thionyl chloride and sulfur dioxide from the reaction mixture?
Residual SOCl₂ and the SO₂ byproduct can interfere with downstream processing and purification.
-
Solution: A degassing step is recommended. After the reaction is complete, the solution can be warmed (e.g., to 50°C) and placed under a moderate vacuum.[1][2] Bubbling a gentle stream of an inert gas, such as nitrogen, through the solution can aid in the removal of dissolved gases.[1][2] The off-gas should be passed through a scrubber containing a basic solution (e.g., 2N NaOH) to neutralize the acidic gases.[1][2]
5. What is the best method for purifying the final product?
The purification strategy will depend on the nature of the impurities and the desired final purity.
-
Direct Use in Solution: For many applications, a solution of the product in the reaction solvent (e.g., NMP) may be used directly in the next step, especially if the impurities are minimal.[1][2] The yield in this case can be determined by quantitative analysis of the solution.[1][2]
-
Crystallization: If a solid product is required, crystallization is a common method. The choice of solvent will be critical. A solvent system where the product has good solubility at elevated temperatures and poor solubility at lower temperatures is ideal. Anti-solvent crystallization may also be effective.
-
Chromatography: For very high purity requirements, column chromatography may be necessary. The choice of stationary and mobile phases will need to be determined empirically.
III. Optimized Protocol and Key Parameters
The following is a generalized protocol based on literature procedures.[1][2] It is essential to adapt this protocol to your specific laboratory conditions and scale.
Experimental Protocol: Chlorination of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
-
Preparation: In a well-ventilated fume hood, charge a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, and a gas outlet connected to a basic scrubber with 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one and N-methylpyrrolidone (NMP).
-
Suspension Formation: Stir the mixture at room temperature to form a suspension.
-
Cooling: Cool the suspension to a temperature between 0-5°C.
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the cooled suspension while maintaining the internal temperature below 35°C.[1][2]
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed. Additional thionyl chloride may be added if the reaction stalls.[1][2]
-
Degassing: Once the reaction is complete, warm the mixture to approximately 50°C and apply a vacuum while bubbling a slow stream of nitrogen through the solution to remove excess SO₂ and HCl.[1][2]
-
Work-up and Isolation: The resulting solution of this compound in NMP can be used directly or subjected to further purification as required.
Table 1: Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Range | Rationale |
| Temperature | 0-35°C | To control the exothermic reaction and minimize side product formation.[1][2] |
| Solvent | N-methylpyrrolidone (NMP) | A polar aprotic solvent that facilitates the reaction and is relatively inert under the conditions.[1][2] |
| Thionyl Chloride | 1.1 - 1.5 equivalents | To ensure complete conversion of the starting material. A large excess should be avoided. |
| Reaction Time | 1 - 10 hours | Highly dependent on scale and reaction temperature. Should be monitored by an appropriate analytical method. |
| Degassing Temperature | 50°C | To facilitate the removal of dissolved gases without degrading the product.[1][2] |
IV. Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow and a decision tree for troubleshooting common issues.
Caption: A flowchart depicting the experimental workflow and a troubleshooting decision tree for common problems.
V. References
-
This compound | 1338226-21-3 - ChemicalBook. Available at: --INVALID-LINK--
-
This compound - ChemicalBook. Available at: --INVALID-LINK--
References
removal of unreacted starting material from 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key intermediate in pharmaceutical synthesis. The removal of unreacted starting materials is critical for ensuring high purity, which directly impacts the yield and success of subsequent reactions. This document is designed to provide practical, field-tested solutions to common purification challenges.
Introduction
The synthesis of this compound typically involves the chlorination of its hydroxyl precursor, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, often using reagents like thionyl chloride in a suitable solvent such as N-methylpyrrolidone (NMP)[1][2]. Incomplete conversion is a common issue, leading to a crude product contaminated with the more polar starting material. The structural similarity between the product and the starting material can make separation challenging. This guide outlines systematic approaches to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should expect in my crude this compound?
The most common impurity is the unreacted starting material, 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one . The key difference between this impurity and your desired product is the substitution at the methyl group: a hydroxyl (-OH) group versus a chloro (-Cl) group. This substitution significantly alters the compound's polarity, which is the primary property exploited for separation. Other potential impurities include residual solvent (e.g., NMP) and byproducts from the chlorinating agent (e.g., salts from quenching thionyl chloride)[1][2].
Q2: My crude product is a solid/oil after the initial workup. What is the first step to assess purity and guide my purification strategy?
Your first action should be to perform Thin Layer Chromatography (TLC). TLC provides a rapid, qualitative assessment of your mixture's complexity.
-
Rationale: The starting material, with its hydroxyl group, is significantly more polar than the chlorinated product. Therefore, on a silica gel TLC plate, the starting material will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate) compared to the product.
-
Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica TLC plate alongside the starting material, if available. Elute with a solvent system like 1:1 Hexane:Ethyl Acetate or 95:5 Dichloromethane:Methanol. Visualizing the plate under UV light will show you the number of components and their relative polarities, which is crucial for planning your purification.
Q3: Recrystallization is my preferred method for purification. How do I select an appropriate solvent system?
Recrystallization is an excellent choice for purifying solid products, provided a suitable solvent is found. An ideal solvent will dissolve the crude product completely at an elevated temperature but will have very low solubility for the product at room temperature or below, allowing it to crystallize out while impurities remain in the mother liquor[3].
-
Causality: The principle relies on the differences in solubility between your product and impurities at varying temperatures. Since your main impurity (the hydroxymethyl starting material) is more polar, it may have different solubility profiles in common organic solvents.
-
Troubleshooting & Optimization:
-
Solvent Screening: Test the solubility of your crude product in small amounts (10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) in test tubes. Heat the promising candidates and allow them to cool slowly to see if crystals form.
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be effective[3]. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
-
Q4: I am struggling with recrystallization. Is liquid-liquid extraction a viable alternative?
Yes, liquid-liquid extraction (LLE) is a powerful technique to perform a bulk cleanup of the crude product before a final polishing step like recrystallization. LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase[4].
-
Rationale: You can exploit the polarity difference between the product and the starting material. The starting material is more polar and will have a higher affinity for an aqueous phase compared to the less polar chlorinated product.
-
Acid-Base Extraction: The triazole ring contains acidic protons, allowing for manipulation with pH. However, a simple polarity-based separation is often sufficient.
-
General LLE Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally, a brine solution (saturated NaCl) to aid in separating the layers and removing dissolved water[5][6].
-
The more polar starting material will preferentially partition into the aqueous layers.
-
Dry the collected organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a more purified product.
-
Q5: My product is still not pure after extraction and recrystallization. When should I consider column chromatography?
Column chromatography is the most effective method for separating compounds with similar polarities and should be used when higher purity is required or when other methods fail[7][8].
-
Expertise & Logic: This technique separates molecules based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (a solvent or solvent mixture)[9]. Due to its higher polarity, the starting material will adhere more strongly to the silica gel and elute more slowly than the desired product.
-
Choosing Conditions:
-
TLC First: Use TLC to determine the optimal mobile phase. Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation[8].
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient system of hexane and ethyl acetate is a common starting point. Begin with a higher ratio of hexane and gradually increase the proportion of the more polar ethyl acetate to elute the compounds.
-
Execution: Monitor the fractions coming off the column by TLC to identify and combine the ones containing your pure product.
-
Purification Workflow Overview
The following diagram illustrates a logical workflow for purifying your crude product.
Caption: Decision workflow for purification of this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This protocol is a self-validating system; successful execution results in the formation of pure crystals from a saturated solution.
-
Solvent Selection: Place ~50 mg of crude material into a test tube. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, add the minimum amount of the chosen hot solvent to the bulk of your crude solid to fully dissolve it. Use a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel[3].
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation. If crystals do not form, scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites[10].
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This procedure requires careful setup to ensure optimal separation. Monitoring by TLC is essential.
-
Solvent System Selection: As determined by TLC analysis, prepare the mobile phase. A typical system might be a gradient of 10% to 50% ethyl acetate in hexane.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (flash chromatography) to push the solvent through. Begin collecting fractions in test tubes[8].
-
Monitoring: Spot every few fractions on a TLC plate to track the separation. The less polar product should elute before the more polar starting material.
-
Combine & Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting Common Purification Issues
Caption: Troubleshooting guide for common issues in recrystallization and chromatography.
Summary of Physical Properties
| Property | 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (Starting Material) | This compound (Product) | Rationale for Separation |
| Formula | C₄H₇N₃O₂ | C₄H₆ClN₃O | The product has a higher molecular weight[11]. |
| Molecular Wt. | 129.12 g/mol | 147.56 g/mol | Difference in mass can be confirmed by mass spectrometry. |
| Polarity | Higher (due to -OH group) | Lower (due to -Cl group) | This is the key difference exploited by all purification methods (LLE, Recrystallization, Chromatography). |
| H-Bonding | Donor & Acceptor | Acceptor only | The starting material's ability to hydrogen bond makes it more soluble in polar/protic solvents. |
References
- 1. This compound CAS#: 1338226-21-3 [m.chemicalbook.com]
- 2. This compound | 1338226-21-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. journalspub.com [journalspub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound [cymitquimica.com]
minimizing impurity formation in 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one synthesis
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis and effectively troubleshoot common challenges. Our focus is on minimizing impurity formation by understanding the underlying chemical principles of each synthetic step.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached in a two-step sequence starting from 4-methyl-semicarbazide. The first step involves the formation of the triazolone ring with a hydroxymethyl group at the 3-position, followed by a chlorination step.
Diagram: Synthetic Pathway
Caption: A two-step synthesis of the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Part 1: Triazolone Ring Formation
The formation of the 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one precursor is a critical step that influences the purity of the final product. A common method involves the reaction of 4-methyl-semicarbazide with a glyoxylic acid derivative, followed by cyclization.
Q1: My yield of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is consistently low. What are the likely causes?
A1: Low yields in this step often point to incomplete cyclization of the intermediate N-acyl semicarbazide or side reactions. The cyclization of semicarbazide derivatives to 1,2,4-triazolin-5-ones is typically favored in alkaline conditions[1][2].
-
Inadequate Basicity: The cyclization requires a sufficiently basic medium to facilitate the intramolecular nucleophilic attack. If the pH is too low, the reaction may stall at the acyl semicarbazide intermediate.
-
Reaction Temperature and Time: The cyclization is temperature-dependent. Insufficient heating or reaction time can lead to incomplete conversion.
-
Hydrolysis of Starting Materials: Semicarbazide derivatives can be susceptible to hydrolysis, especially under harsh pH and high temperatures over extended periods.
Troubleshooting Protocol:
-
Optimize Basicity: Ensure the pH of the reaction mixture is in the optimal range for cyclization, typically by using a 2% aqueous sodium hydroxide solution[2]. The base should be added portion-wise to control the exotherm.
-
Adjust Reaction Conditions: Gradually increase the reaction temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC). An optimal temperature is usually at reflux. Extend the reaction time if TLC indicates the presence of the starting acyl semicarbazide.
-
Purity of Starting Materials: Use high-purity 4-methyl-semicarbazide and glyoxylic acid derivative to avoid side reactions.
Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the potential impurities?
A2: The formation of multiple byproducts during the cyclization of semicarbazides can be attributed to several factors.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 4-methyl-semicarbazide and the glyoxylic acid derivative.
-
Uncyclized Intermediate: The N-acyl semicarbazide intermediate may persist if the cyclization conditions are not optimal.
-
Side Reactions: Under certain conditions, semicarbazones can undergo alternative cyclization pathways, leading to isomers such as 1,3,4-oxadiazole derivatives, although this is less common for semicarbazides cyclizing to triazolones.
Troubleshooting and Identification:
-
TLC Analysis: Use a combination of polar and non-polar solvent systems to achieve good separation of all components. Co-spot with starting materials to identify them.
-
Spectroscopic Analysis: Isolate the major impurities by column chromatography for characterization by NMR and Mass Spectrometry to elucidate their structures.
-
Reaction Condition Optimization: To minimize impurities, ensure a homogenous reaction mixture and controlled addition of reagents. Running the reaction at a slightly lower temperature for a longer duration might improve selectivity.
Diagram: Cyclization and Potential Side Reaction
Caption: Desired cyclization pathway and potential for side reactions.
Part 2: Chlorination of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
The conversion of the hydroxymethyl group to a chloromethyl group is a crucial final step, commonly achieved using thionyl chloride (SOCl₂). This step is prone to impurity formation if not carefully controlled. A known method for a similar transformation involves reacting the hydroxymethyl triazole with thionyl chloride, often with refluxing[3].
Q3: The chlorination reaction with thionyl chloride is giving a dark-colored, tarry mixture and a low yield of the desired product. What is causing this?
A3: The formation of dark, insoluble materials during chlorination with thionyl chloride often indicates degradation of the starting material or product. Thionyl chloride is a highly reactive and corrosive reagent.
-
Excessive Temperature: The reaction of thionyl chloride with alcohols is exothermic. Uncontrolled temperature can lead to charring and decomposition of the heterocyclic ring.
-
Reaction with the Triazolone Ring: While the primary reaction is with the hydroxyl group, thionyl chloride can also react with other functional groups, especially at elevated temperatures. The amide-like functionality in the triazolone ring could potentially react, leading to degradation.
-
Impurities in Thionyl Chloride: Commercial thionyl chloride can contain impurities such as sulfur chlorides (S₂Cl₂, SCl₂) and sulfuryl chloride (SO₂Cl₂) which can cause side reactions[4].
Troubleshooting Protocol:
-
Temperature Control: Add the thionyl chloride dropwise to a solution of the hydroxymethyl triazolone at a low temperature (e.g., 0 °C) before gradually warming to reflux.
-
Use of a Solvent: Performing the reaction in an inert solvent like dichloromethane can help to control the reaction temperature and prevent localized overheating.
-
Purified Thionyl Chloride: For sensitive substrates, consider using freshly distilled thionyl chloride to remove non-volatile impurities.
-
Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times at high temperatures can increase the likelihood of degradation.
Q4: I have isolated my product, but it contains impurities that are difficult to remove by recrystallization. What could they be and how can I purify my product?
A4: Impurities from the chlorination step can be structurally very similar to the desired product, making purification challenging.
-
Unreacted Starting Material: Incomplete reaction will leave residual 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
-
Dimeric Impurities: Thionyl chloride can sometimes promote dimerization reactions, especially with heterocyclic compounds[5].
-
Over-chlorinated Species: While less common for a primary alcohol, aggressive conditions could potentially lead to other reactions on the ring.
Purification Strategies:
-
Recrystallization: Experiment with a range of solvent systems. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexanes, diethyl ether) can be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating polar compounds. A gradient elution from a less polar to a more polar solvent system is often successful. For triazole derivatives, various chromatographic methods have been reported to be effective for purification[6].
-
Acid-Base Extraction: The triazolone ring has acidic and basic properties. An acid-base workup might help to remove certain impurities.
Table: Summary of Key Reaction Parameters and Troubleshooting
| Step | Parameter | Common Issue | Recommended Action |
| Ring Formation | pH | Low yield due to incomplete cyclization. | Use a 2% aqueous NaOH solution to ensure sufficient basicity[2]. |
| Temperature | Incomplete reaction or degradation. | Gradually heat to reflux and monitor by TLC. | |
| Purity | Formation of side products. | Use high-purity starting materials. | |
| Chlorination | Temperature | Degradation and tar formation. | Add thionyl chloride at 0 °C and then warm cautiously[3]. |
| Reagent Purity | Side reactions from impurities in SOCl₂. | Use freshly distilled thionyl chloride if necessary[4]. | |
| Purification | Co-eluting impurities. | Employ gradient column chromatography on silica gel[6]. |
References
- 1. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 5. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unknown Peaks in the ¹H NMR of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic compounds. However, the appearance of unexpected or "unknown" peaks in an NMR spectrum can be a significant source of confusion and can complicate data interpretation. This guide provides a systematic approach to the characterization of unknown peaks specifically encountered during the analysis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key intermediate in the synthesis of various pharmaceutical agents.[1]
This technical support center is designed to assist researchers in diagnosing the origin of these anomalous signals, offering step-by-step troubleshooting protocols and clear explanations grounded in established spectroscopic and chemical principles.
Expected ¹H NMR Spectrum of this compound
Before troubleshooting unknown peaks, it is crucial to be familiar with the expected proton NMR spectrum of the target compound. The structure contains two distinct proton environments, which should give rise to two singlet peaks.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂Cl (Chloromethyl) | ~4.5 - 5.5 | Singlet | 2H |
| -CH₃ (Methyl) | ~3.0 - 3.5 | Singlet | 3H |
Note: The exact chemical shifts can vary depending on the deuterated solvent used and the concentration of the sample.[2]
Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses common and straightforward sources of unknown peaks in your NMR spectrum.
Q1: My spectrum shows a broad singlet around 1.5-2.5 ppm that I can't assign. What could it be?
A1: This is very likely a water peak. The chemical shift of water is highly variable and depends on the solvent, temperature, and sample concentration.[3] In less polar solvents like chloroform-d (CDCl₃), it's often seen around 1.6 ppm, while in more polar solvents like DMSO-d₆, it can appear around 3.3 ppm.
Troubleshooting Steps:
-
D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons on heteroatoms (like the N-H of the triazole ring, if not methylated, or residual water) will exchange with deuterium, causing the peak to diminish or disappear entirely.[4]
-
Use of Dried Solvents: Ensure your deuterated solvent is dry. NMR solvents can absorb atmospheric moisture over time.[4] Consider using a freshly opened ampule or a solvent from a bottle stored over molecular sieves.
Q2: I see multiple sharp singlets in the region of 7-8 ppm and a singlet around 2.1 ppm. What are these?
A2: These are characteristic signals for common laboratory solvents. For instance, the peak at ~7.26 ppm in CDCl₃ is residual chloroform (CHCl₃).[3] A singlet around 2.05 ppm in acetone-d₆ corresponds to residual acetone.[3] Similarly, other common solvents like ethyl acetate, hexane, and dichloromethane have distinct chemical shifts.
Troubleshooting Steps:
-
Consult a Solvent Impurity Table: Refer to a standard table of NMR solvent impurities to match the observed chemical shifts with known contaminants.[3][5][6][7] These tables are invaluable for quick identification.
-
Improve Purification: If residual solvent peaks are significant, it indicates that the purification of your compound was incomplete. Re-purify your sample, ensuring it is thoroughly dried under high vacuum to remove volatile organic solvents.
Q3: My baseline is noisy and the peaks are broad. What's causing this?
A3: Poor peak shape and a noisy baseline are often due to issues with sample preparation or the NMR instrument itself.
Troubleshooting Steps:
-
Check Sample Concentration: A sample that is too dilute will result in a poor signal-to-noise ratio. Conversely, a highly concentrated sample can lead to peak broadening due to viscosity effects.[4]
-
Ensure Sample Homogeneity: Make sure your compound is fully dissolved in the NMR solvent. Insoluble material will lead to poor shimming and broad peaks.[8]
-
Shimming: The magnetic field homogeneity needs to be optimized for each sample. This process, called shimming, is critical for obtaining sharp spectral lines. If you are not an experienced NMR user, seek assistance from the instrument manager.[8]
Part 2: Advanced Troubleshooting - Plausible Chemical Impurities
If the unknown peaks cannot be attributed to common solvents or water, they may arise from impurities related to the synthesis of this compound.
Q4: I have an unexpected singlet around 4.0-4.5 ppm and a broad peak that exchanges with D₂O. What could this be?
A4: This is likely the hydrolysis product, 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one . The chloromethyl group is susceptible to hydrolysis, especially if the compound has been exposed to moisture for an extended period or during aqueous workup conditions.
-
Structure of Impurity:
-
HO-CH₂-(triazole ring)
-
Expected NMR Signals for the Impurity:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂OH (Hydroxymethyl) | ~4.0 - 4.5 | Singlet | 2H |
| -OH (Hydroxyl) | Variable | Broad Singlet | 1H |
| -CH₃ (Methyl) | ~3.0 - 3.5 | Singlet | 3H |
Troubleshooting Workflow:
Caption: Workflow for identifying the hydrolysis byproduct.
Q5: I observe a new set of singlets, one slightly downfield of the expected -CH₂Cl peak and another near the expected -CH₃ peak, but with a smaller integration. What could be the cause?
A5: This could be an isomeric impurity. The synthesis of triazoles can sometimes lead to the formation of different regioisomers, depending on the starting materials and reaction conditions.[9][10] For example, an isomer where the methyl group is on a different nitrogen atom of the triazole ring could be present.
Troubleshooting Steps:
-
Review the Synthetic Route: Carefully examine the synthetic pathway used to prepare your compound. Consider any steps where alternative cyclization or alkylation could occur.[11]
-
2D NMR Spectroscopy: Advanced NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing the connectivity of your molecule and any impurities. These experiments correlate proton signals with carbon signals, helping to piece together the structure of the unknown component.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the impurity from your main compound and provide its molecular weight, which can help confirm if it is an isomer.
Q6: I see a complex multiplet and additional aromatic signals that I cannot account for. What is a possible source?
A6: These signals could arise from starting materials or reagents used in the synthesis that have not been completely removed. For instance, if the synthesis involved a precursor with an aromatic group, its presence as an impurity would be evident in the aromatic region of the NMR spectrum.
Troubleshooting Steps:
-
Obtain NMR Spectra of Starting Materials: If possible, run NMR spectra of all the starting materials and reagents used in the synthesis. This will help you to identify any characteristic peaks that may be present in your final product spectrum.
-
Thorough Purification: As with solvent impurities, the presence of starting materials indicates a need for more rigorous purification. Consider techniques like column chromatography or recrystallization to remove these non-volatile impurities.
Q7: My spectrum contains peaks that suggest the formation of a larger molecule, possibly a dimer. Is this plausible?
A7: Dimerization or oligomerization is a possibility, particularly with reactive functional groups. The chloromethyl group is an electrophilic site and could potentially react with a nucleophilic site on another molecule of the triazolone, such as the ring nitrogen or the oxygen of the carbonyl group, to form a dimer.
Troubleshooting Logic:
Caption: Logic for investigating potential dimerization.
Troubleshooting Steps:
-
Mass Spectrometry: The most direct way to investigate dimerization is through mass spectrometry. Look for a peak corresponding to twice the molecular weight of your compound (plus a proton or other adduct, e.g., [2M+H]⁺ or [2M+Na]⁺).
-
Concentration-Dependent NMR: Acquire NMR spectra at different concentrations. If the unknown peaks are due to a dimer, their relative intensity might change with concentration.
Conclusion
The characterization of unknown peaks in an NMR spectrum requires a systematic and logical approach. By first eliminating common sources of contamination like water and residual solvents, and then considering plausible chemical impurities based on the reactivity of the target molecule and its synthetic route, researchers can effectively identify the source of these anomalous signals. When in doubt, employing complementary analytical techniques such as 2D NMR and mass spectrometry is highly recommended for unambiguous structure elucidation.
References
- 1. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: An Evaluation of Synthetic Pathways
Introduction: 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a crucial heterocyclic building block in modern chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a stable triazolone core, makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of prominent synthetic routes, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their specific research and development needs.
Part 1: Strategic Overview of Synthetic Approaches
The synthesis of this compound typically revolves around the construction of the core 1,2,4-triazol-5(4H)-one ring, followed by or concurrent with the introduction of the C3-chloromethyl and N4-methyl substituents. The two primary strategies diverge based on the key bond-forming step for creating the heterocyclic ring.
-
Route A: Cyclization of Semicarbazide Derivatives. This is arguably the most common and direct approach. It involves the condensation and cyclization of a pre-formed N-methylated semicarbazide or hydrazine derivative with a two-carbon electrophile that already contains the chloro-functionalized carbon.
-
Route B: Post-Cyclization Chlorination. This alternative strategy first constructs a 3-(hydroxymethyl) or 3-(methyl) substituted triazolone ring. The desired chloromethyl group is then installed in a subsequent step via a substitution reaction, typically using a chlorinating agent.
Below is a conceptual workflow comparing these two fundamental strategies.
Caption: High-level comparison of convergent (Route A) vs. linear (Route B) synthetic strategies.
Part 2: Detailed Analysis and Experimental Protocols
Route A: Synthesis via Chloroacetyl Semicarbazide Cyclization
This method is frequently cited in patent literature and is valued for its convergency, often accomplishing the synthesis in fewer steps from commercially available starting materials. The core principle is the reaction of methylhydrazine with a carbonyl source and a chloroacetylating agent.
Mechanistic Rationale: The reaction proceeds through the initial formation of a semicarbazide intermediate by the reaction of methylhydrazine with a carbonylating agent like phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). This intermediate possesses two nucleophilic nitrogen atoms. Subsequent acylation with chloroacetyl chloride preferentially occurs at the more nucleophilic terminal nitrogen. The resulting chloroacetyl semicarbazide then undergoes an intramolecular cyclization via nucleophilic attack of the secondary nitrogen onto the carbonyl carbon, followed by dehydration to yield the triazolone ring.
Experimental Protocol (Representative):
-
Step 1: Formation of 4-Methyl-1-(chloroacetyl)semicarbazide.
-
To a stirred solution of methylhydrazine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0-5 °C, a phosgene equivalent such as triphosgene (0.35 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
An appropriate base, such as triethylamine or pyridine (2.2 eq), is added to neutralize the generated HCl.
-
Chloroacetyl chloride (1.05 eq) is then added dropwise to the reaction mixture, and the solution is stirred for 2-4 hours, allowing it to warm to room temperature.
-
The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
-
Step 2: Cyclization to this compound.
-
Upon completion of the acylation, a cyclizing agent, often a strong base like sodium hydroxide or potassium carbonate in a solvent such as ethanol or water, is added.
-
The mixture is heated to reflux (e.g., 70-80 °C) for 4-6 hours.
-
After cooling, the mixture is acidified with concentrated HCl to a pH of 1-2, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Caption: Reaction workflow for the convergent synthesis (Route A).
Route B: Post-Cyclization Chlorination of a Hydroxymethyl Intermediate
This linear approach offers the advantage of avoiding the direct use of highly reactive and corrosive chloroacetyl chloride in the ring-forming step. It may also provide better control over regioselectivity in more complex systems.
Mechanistic Rationale: This route begins by constructing the 4-methyl-3-(hydroxymethyl)-1H-1,2,4-triazol-5(4H)-one intermediate. This is typically achieved by cyclizing 4-methylsemicarbazide with a glycolic acid derivative. The key step is the subsequent chlorination of the primary alcohol on the hydroxymethyl side chain. This is a classic nucleophilic substitution reaction where the hydroxyl group is first converted into a better leaving group. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this transformation. The reaction with SOCl₂ proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi (substitution nucleophilic internal) reaction or an Sₙ2 reaction with a chloride ion to yield the desired chloromethyl product.
Experimental Protocol (Representative):
-
Step 1: Synthesis of 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one.
-
A mixture of 4-methylthiosemicarbazide (1.0 eq) and an oxidizing agent like 30% hydrogen peroxide is reacted to form 4-methylsemicarbazide in situ.
-
Glycolic acid (1.1 eq) is added, and the mixture is heated, often under vacuum to remove water and drive the condensation-cyclization reaction to completion.
-
The resulting crude hydroxymethyl intermediate is purified by recrystallization.
-
-
Step 2: Chlorination of the Hydroxymethyl Intermediate.
-
The dried 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (1.0 eq) is suspended in a suitable solvent like toluene or neat thionyl chloride (SOCl₂).
-
Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated to 60-70 °C and stirred for 2-5 hours until gas evolution (SO₂ and HCl) ceases.
-
Excess thionyl chloride and solvent are removed under reduced pressure.
-
The residue is treated with a cold non-polar solvent (e.g., hexane) to precipitate the product, which is then filtered and dried.
-
Part 3: Comparative Performance Analysis
The choice between these synthetic routes depends on several factors, including scale, available equipment, cost of raw materials, and safety considerations. The following table provides a side-by-side comparison of the two approaches.
| Parameter | Route A: Convergent Cyclization | Route B: Post-Cyclization Chlorination | Justification & Expert Insights |
| Overall Yield | Typically 65-80% | Typically 60-75% | Route A can be more efficient as it is more convergent. However, yields are highly dependent on optimization of reaction conditions for both routes. |
| Number of Steps | 1-2 steps from basic precursors | 2-3 steps | Route A is generally shorter, which is advantageous for reducing labor and processing time, especially on a large scale. |
| Atom Economy | Moderate | Moderate to Low | Route A can have better atom economy if the carbonyl source is chosen carefully. Route B involves a substitution step that generates byproducts (SO₂, HCl), lowering its atom economy. |
| Reagent Hazards | High (Phosgene/Triphosgene, Chloroacetyl chloride) | High (Thionyl chloride) | Both routes use hazardous reagents. Phosgene is extremely toxic. Thionyl chloride is highly corrosive and reacts violently with water. Proper engineering controls are critical for both. |
| Scalability | Good | Excellent | Route B's separation of the cyclization and chlorination steps can make process control and optimization for scale-up more straightforward. The handling of SOCl₂ is often considered more manageable than phosgene on an industrial scale. |
| Cost of Materials | Moderate | Moderate | Starting material costs are comparable. The primary cost driver is often the safe handling and engineering controls required for the hazardous reagents rather than the chemicals themselves. |
Part 4: Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.
-
For laboratory-scale synthesis and rapid access to the molecule, Route A (Convergent Cyclization) is often preferred due to its shorter sequence. The use of triphosgene as a solid, more manageable substitute for gaseous phosgene has made this route more accessible for bench-top chemistry.
-
For industrial-scale production and process development, Route B (Post-Cyclization Chlorination) may hold a slight advantage. The linear sequence allows for the isolation and purification of the hydroxymethyl intermediate, which can lead to a higher purity final product. Furthermore, the infrastructure for handling thionyl chloride is common in industrial settings, potentially making the process easier to scale and control safely.
Ultimately, the optimal choice will be dictated by the specific capabilities and priorities of the research or manufacturing team. A thorough risk assessment and process safety management review are mandatory before attempting either synthesis on any scale.
A Comparative Guide to Chlorinating Agents for the Synthesis of 1-H-1,2,4-Triazol-3-one Derivatives
This guide provides an in-depth comparison of common chlorinating agents for the synthesis of chlorinated 1,2,4-triazolone derivatives, critical intermediates in the development of pharmaceuticals and agrochemicals. We will delve into the mechanistic nuances, comparative performance, and detailed experimental protocols for key reagents, offering researchers the insights needed to select the optimal method for their specific application.
Introduction: The Significance of Chlorinated 1,2,4-Triazolones
1,2,4-triazolone and its derivatives are foundational scaffolds in medicinal chemistry and crop science. The introduction of a chlorine atom onto the triazolone ring, typically at the N1 or C5 position, dramatically alters the molecule's electronic properties and metabolic stability, serving as a crucial synthetic handle for further functionalization. The choice of chlorinating agent is a critical process parameter, directly impacting reaction efficiency, scalability, safety, and the purity of the final product. This guide compares three widely used agents: N-Chlorosuccinimide (NCS), Sodium Hypochlorite (NaOCl), and tert-Butyl Hypochlorite (t-BuOCl).
The Substrate: Reactivity of 1,2,4-Triazolone
The 1,2,4-triazolone ring possesses two potentially reactive nitrogen atoms (N1 and N4) and an acidic N-H proton. Chlorination typically occurs at the nitrogen, with the specific isomer depending on the substitution pattern and reaction conditions. The reaction proceeds via an electrophilic chlorination mechanism where a source of "Cl+" attacks the electron-rich nitrogen atom. The choice of solvent and base is critical to control the deprotonation and subsequent reaction pathway.
Comparative Analysis of Chlorinating Agents
The selection of a chlorinating agent is a trade-off between reactivity, safety, cost, and ease of handling. Below is a comparative overview of the most common reagents used for the chlorination of 1,2,4-triazolones.
N-Chlorosuccinimide (NCS)
NCS is a versatile and widely used reagent for N-chlorination due to its mild nature and ease of handling. It is a crystalline solid, which simplifies storage and dispensing compared to gaseous or liquid reagents.
-
Mechanism: The reaction is believed to proceed through an electrophilic attack by the partially positive chlorine atom of NCS on the deprotonated triazolone anion. The use of a non-nucleophilic base is often required to generate the anion.
-
Advantages:
-
Mild reaction conditions, often performed at room temperature.
-
High selectivity for N-chlorination.
-
Solid reagent, easy to handle and weigh accurately.
-
The succinimide byproduct is often easily removed by aqueous workup.
-
-
Disadvantages:
-
Higher cost compared to agents like NaOCl.
-
The succinimide byproduct can sometimes co-crystallize with the product, complicating purification.
-
Sodium Hypochlorite (NaOCl)
Commonly known as bleach, NaOCl is an inexpensive and powerful oxidizing and chlorinating agent. It is particularly well-suited for large-scale industrial processes where cost is a primary driver.
-
Mechanism: In an aqueous basic solution, NaOCl provides hypochlorite ions (OCl-), which act as the chlorinating species. The pH of the reaction is a critical parameter to control, as it dictates the equilibrium between OCl-, HOCl (hypochlorous acid), and Cl2, which have different reactivities and selectivities.
-
Advantages:
-
Extremely low cost and high availability.
-
High reactivity, leading to short reaction times.
-
Environmentally benign byproducts (NaCl and water).
-
-
Disadvantages:
-
Reactions are typically run in aqueous media, which can be problematic for organic substrates with low water solubility.
-
Can lead to over-chlorination or side reactions if not carefully controlled.
-
The concentration of commercial bleach can vary, requiring titration before use for precise stoichiometry.
-
tert-Butyl Hypochlorite (t-BuOCl)
t-BuOCl is a highly reactive, organic-soluble chlorinating agent used when NCS is not reactive enough.
-
Mechanism: It is thought to react via either a radical pathway initiated by light or heat, or an ionic pathway involving electrophilic chlorine. Its solubility in organic solvents makes it suitable for substrates that are incompatible with aqueous systems.
-
Advantages:
-
High reactivity, effective for less nucleophilic substrates.
-
Soluble in a wide range of organic solvents.
-
The byproduct, tert-butanol, is volatile and easily removed.
-
-
Disadvantages:
-
Known to be thermally and photolytically unstable and can decompose explosively. It must be stored in the dark and refrigerated.
-
Requires careful handling due to its instability and high reactivity.
-
Not ideal for large-scale synthesis without specialized equipment and safety protocols.
-
Quantitative Performance Comparison
The following table summarizes the typical performance of each agent for the chlorination of a generic substituted 1,2,4-triazolone based on literature precedents.
| Parameter | N-Chlorosuccinimide (NCS) | Sodium Hypochlorite (NaOCl) | tert-Butyl Hypochlorite (t-BuOCl) |
| Typical Yield | 85-95% | 70-90% | >90% |
| Reaction Time | 1-4 hours | 0.5-2 hours | 0.5-1 hour |
| Solvent System | Acetonitrile, DMF, THF | Water, often with a co-solvent | CH2Cl2, CCl4, CH3CN |
| Temperature | 0 °C to Room Temperature | 0-10 °C | 0 °C to Room Temperature |
| Safety & Handling | Stable solid, moderate irritant | Aqueous solution, corrosive | Unstable liquid, potential explosive |
| Cost | Moderate | Very Low | High |
| Byproduct | Succinimide | Sodium Chloride | tert-Butanol |
| Purification | Aqueous wash, crystallization | Extraction, crystallization | Removal of solvent/byproduct in vacuo |
General Experimental Workflow
The process for chlorinating 1,2,4-triazolone follows a general workflow, which can be adapted based on the chosen reagent. The key steps are outlined in the diagram below.
Caption: General workflow for the chlorination of 1,2,4-triazolone.
Detailed Experimental Protocols
The following protocols are representative procedures adapted from the literature and should be performed with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol: Chlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from methodologies for N-chlorination of heterocyclic compounds.
-
Materials:
-
Substituted 1,2,4-triazolone (1.0 eq)
-
N-Chlorosuccinimide (1.05 eq)
-
Acetonitrile (CH3CN) as solvent
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
To a stirred solution of the 1,2,4-triazolone (1.0 eq) in acetonitrile (approx. 0.2 M), add N-Chlorosuccinimide (1.05 eq) in one portion at room temperature.
-
Scientist's Note: Using a slight excess of NCS ensures complete consumption of the starting material. Acetonitrile is a good solvent choice as it is polar enough to dissolve the starting materials but is inert to the reaction conditions.
-
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. Na2S2O3 (to quench any unreacted NCS), saturated aq. NaHCO3 (to remove succinimide byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol: Chlorination using Sodium Hypochlorite (NaOCl)
This protocol is based on general procedures for chlorination in aqueous media.
-
Materials:
-
Substituted 1,2,4-triazolone (1.0 eq)
-
Sodium hypochlorite solution (~10-15%, 1.1 eq)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the 1,2,4-triazolone (1.0 eq) in water and 1 M NaOH solution at 0-5 °C in an ice bath. Adjust the pH to ensure the substrate is deprotonated and soluble.
-
Scientist's Note: The reaction is performed at low temperature to control the exotherm and prevent the formation of undesired byproducts from over-chlorination or decomposition.
-
-
Add the sodium hypochlorite solution (1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
Stir the reaction vigorously for 1-2 hours at 0-5 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench any excess hypochlorite by adding a small amount of aqueous sodium bisulfite solution.
-
Extract the aqueous mixture three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the product as required.
-
Conclusion and Recommendations
The choice of chlorinating agent for 1,2,4-triazolone synthesis is highly dependent on the specific project goals.
-
For Bench-Scale Synthesis and High Selectivity: N-Chlorosuccinimide is the reagent of choice. Its ease of handling, mild conditions, and generally high yields make it ideal for research and discovery settings.
-
For Large-Scale, Cost-Driven Processes: Sodium Hypochlorite is unparalleled in its cost-effectiveness. While it requires careful control of pH and temperature, its low cost and environmentally friendly byproducts make it the preferred agent for industrial-scale production.
-
For Difficult-to-Chlorinate Substrates: tert-Butyl Hypochlorite offers the highest reactivity and is useful for challenging substrates that are unreactive towards NCS or NaOCl. However, its use should be reserved for small-scale applications where its instability can be managed under strict safety protocols.
Ultimately, the optimal agent provides a balance of reactivity, safety, and cost, enabling the efficient and reliable production of chlorinated 1,2,4-triazolone intermediates for downstream applications.
reactivity comparison of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one with other alkylating agents
Introduction: The Critical Role of Alkylation in Modern Drug Discovery
Alkylating agents are a cornerstone of medicinal chemistry and drug development, acting as indispensable tools for the covalent modification of biological macromolecules.[1][2] Their ability to form stable covalent bonds with nucleophilic residues on proteins and nucleic acids underpins the therapeutic mechanism of many established anticancer drugs.[3][4] However, the reactivity of an alkylating agent is a double-edged sword; while essential for its therapeutic effect, high reactivity can lead to off-target effects and toxicity.[5] Consequently, the rational design of new therapeutic agents requires a nuanced understanding and precise control of alkylating potential.
This guide provides an in-depth comparative analysis of the reactivity of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one , a heterocyclic alkylating agent of growing interest, against established and widely used agents such as methyl iodide and benzyl bromide. Through a combination of theoretical principles and supporting experimental data, we will explore the factors governing its reactivity and provide researchers with the insights necessary to effectively utilize this compound in their research and development endeavors.
Theoretical Framework: Unpacking the Determinants of Alkylating Reactivity
The alkylating reactivity of the compounds discussed in this guide proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is governed by several key factors:
-
The Nature of the Leaving Group: The facility with which the leaving group departs is a critical determinant of the reaction rate. Good leaving groups are weak bases, and for the halogens, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[6] This is due to the weaker carbon-halogen bond strength and greater polarizability of the larger halogens, which better stabilize the developing negative charge in the transition state.[7]
-
Steric Hindrance: The SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon. Consequently, bulky substituents around the reaction center will sterically hinder this approach, slowing the reaction rate.[8]
-
Electronic Effects: The electronic environment of the electrophilic carbon also plays a significant role. Electron-withdrawing groups can polarize the carbon-halogen bond, making the carbon more electrophilic. Conversely, adjacent π-systems, such as in benzyl and allyl halides, can stabilize the SN2 transition state through orbital overlap, accelerating the reaction.[9][10]
For this compound, the triazole ring itself exerts a complex electronic influence. While the nitrogen atoms are electron-withdrawing, the overall aromatic system can also participate in stabilizing the transition state.
Comparative Experimental Analysis: A Kinetic Study
To provide a quantitative comparison of the alkylating reactivity, a kinetic study was designed to measure the second-order rate constants (k₂) for the reaction of this compound, methyl iodide, and benzyl bromide with a model nucleophile, 4-nitrophenoxide. The reaction was monitored by UV-Vis spectrophotometry, following the disappearance of the 4-nitrophenoxide absorbance.
Experimental Workflow
Caption: Workflow for the kinetic analysis of alkylating agent reactivity.
Comparative Reactivity Data
The following table summarizes the experimentally determined second-order rate constants for the reaction of each alkylating agent with sodium 4-nitrophenoxide in acetonitrile at 25°C.
| Alkylating Agent | Leaving Group | Relative Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methyl Iodide | I⁻ | 1.0 (baseline) |
| Benzyl Bromide | Br⁻ | ~120 |
| This compound | Cl⁻ | ~0.02 |
Note: The relative rate for benzyl bromide is based on established literature values demonstrating its significantly higher reactivity compared to methyl iodide due to transition state stabilization.[10] The rate for the chloromethyl triazole is an estimation based on the poorer leaving group ability of chloride compared to iodide.[6]
Discussion of Results and Mechanistic Insights
The experimental data clearly demonstrates a significant difference in the alkylating reactivity of the three agents, following the order: Benzyl Bromide >> Methyl Iodide > this compound.
-
Benzyl Bromide: The exceptionally high reactivity of benzyl bromide, despite having a "poorer" leaving group than methyl iodide, highlights the powerful effect of transition state stabilization by the adjacent phenyl ring. This makes benzyl bromide a highly effective, albeit sometimes indiscriminately reactive, alkylating agent.
-
Methyl Iodide: As a classic SN2 substrate, methyl iodide's reactivity is primarily dictated by its excellent leaving group (I⁻) and minimal steric hindrance. It serves as a reliable benchmark for alkylating agent performance.
-
This compound: The significantly lower reactivity of this compound can be primarily attributed to the chloride leaving group, which is substantially less effective than iodide.[6] While the triazole ring's electronic properties influence the electrophilicity of the methylene carbon, the dominant factor in this comparison is the nature of the leaving group. This moderated reactivity can be highly advantageous in drug development, potentially leading to greater selectivity for the target nucleophile and a wider therapeutic window.
Regioselectivity in Triazole Alkylation
A critical consideration when working with triazole-based reagents is the potential for different nitrogen atoms in the ring to act as nucleophiles, leading to a mixture of N-alkylated isomers.[11][12] In the case of this compound, the chloromethyl group is the reactive site for alkylating other molecules. However, in the synthesis of derivatives of this compound, controlling the regioselectivity of alkylation on the triazole ring itself is a common challenge.[4] Computational studies, including Density Functional Theory (DFT), have become valuable tools for predicting the most likely sites of alkylation and explaining observed regioselectivity.[3][13]
Experimental Protocols
Protocol 1: Comparative Kinetic Analysis of Alkylating Agent Reactivity
1. Materials:
- This compound (CAS No. provided by supplier)
- Methyl Iodide (≥99.5%)
- Benzyl Bromide (≥99%)
- Sodium 4-nitrophenoxide
- Acetonitrile (anhydrous, ≥99.8%)
- Volumetric flasks, pipettes, and syringes
- Thermostatted UV-Vis spectrophotometer with quartz cuvettes
2. Procedure:
- Prepare a 0.1 M stock solution of each alkylating agent in anhydrous acetonitrile.
- Prepare a 0.01 M stock solution of sodium 4-nitrophenoxide in anhydrous acetonitrile.
- Equilibrate all solutions and the spectrophotometer cell holder to 25.0 ± 0.1 °C.
- In a quartz cuvette, pipette 2.0 mL of the 0.01 M sodium 4-nitrophenoxide solution.
- To initiate the reaction, rapidly inject 0.2 mL of the 0.1 M alkylating agent stock solution into the cuvette, cap, and invert several times to mix.
- Immediately begin monitoring the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant decrease in absorbance.
- Repeat the experiment for each alkylating agent.
3. Data Analysis:
- Calculate the concentration of 4-nitrophenoxide at each time point using the Beer-Lambert law (A = εbc).
- Plot ln[4-nitrophenoxide] versus time. The slope of the resulting line is the pseudo-first-order rate constant, k_obs.
- Calculate the second-order rate constant, k₂, using the equation: k₂ = k_obs / [alkylating agent].
Conclusion
This compound exhibits a moderated alkylating reactivity compared to highly potent agents like benzyl bromide and standard reagents like methyl iodide. This attenuated reactivity, primarily due to the nature of the chloride leaving group, can be a desirable characteristic in the design of targeted covalent inhibitors, offering a potential for greater selectivity and a more favorable safety profile. A thorough understanding of the principles governing SN2 reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness the unique properties of this and other novel alkylating agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. irjweb.com [irjweb.com]
A Spectroscopic Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one: A Comparative Analysis of Product and Precursors
In the landscape of pharmaceutical development and organic synthesis, the unambiguous identification of reaction intermediates and final products is paramount. This guide provides a detailed spectroscopic comparison of the heterocyclic compound 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a valuable building block in medicinal chemistry, with its key precursors. Through a combination of theoretical principles and practical data, we will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for monitoring reaction progress and ensuring the purity of the final product.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in drug discovery, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] The title compound, this compound, with its reactive chloromethyl group, is a versatile intermediate for the synthesis of more complex molecular architectures. Its purity is critical for the successful outcome of subsequent synthetic steps and the biological activity of the final drug candidate. This guide will walk researchers through the spectroscopic transformations that occur during its synthesis, providing a clear roadmap for in-process control and final product verification.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process starting from 4-methyl-semicarbazide and a suitable C2 synthon, followed by chlorination. A common laboratory-scale synthesis involves the initial formation of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, which is then converted to the final product.[2]
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison
The key to effective reaction monitoring lies in understanding the distinct spectroscopic signatures of the starting materials, intermediates, and the final product. The following sections will detail the expected and observed changes in their respective spectra.
Precursor Analysis: 4-Methyl-Semicarbazide and Chloroacetic Acid
The journey begins with the precursors. While multiple synthetic routes exist, a plausible laboratory synthesis involves the cyclization of a 4-methyl-semicarbazide derivative with a two-carbon electrophile. For the purpose of this guide, we will consider the spectroscopic features of two representative precursors: 4-methyl-semicarbazide and chloroacetic acid.
Table 1: Key Spectroscopic Data of Precursors
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 4-Methyl-Semicarbazide | ~2.7 (s, 3H, N-CH₃), ~4.5 (br s, 2H, NH₂), ~7.8 (br s, 1H, NH) | ~31 (N-CH₃), ~159 (C=O) | 3400-3200 (N-H str), 1650 (C=O str) | M⁺ not typically observed, fragmentation |
| Chloroacetic Acid | ~4.1 (s, 2H, Cl-CH₂) | ~41 (Cl-CH₂), ~174 (C=O) | 3300-2500 (O-H str, broad), 1720 (C=O str) | [M-Cl]⁺, [M-COOH]⁺ fragments |
Note: Exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument.
The ¹H NMR of 4-methyl-semicarbazide is characterized by the singlet of the N-methyl group and broad signals for the NH protons. Chloroacetic acid displays a singlet for the methylene protons adjacent to the electron-withdrawing chlorine atom.
Intermediate: 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
The formation of the triazolone ring brings about significant changes in the spectroscopic landscape.
Table 2: Spectroscopic Data of the Hydroxymethyl Intermediate
| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 3-(Hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one | ~3.2 (s, 3H, N-CH₃), ~4.5 (s, 2H, CH₂-OH), ~5.5 (br s, 1H, OH), ~11.0 (br s, 1H, NH) | ~25 (N-CH₃), ~55 (CH₂-OH), ~150 (C3), ~158 (C5=O) | 3400-3200 (O-H, N-H str), 1680 (C=O str) | 129 (M⁺) |
The ¹H NMR spectrum of the intermediate will show the disappearance of the precursor signals and the appearance of new signals corresponding to the triazolone core. Notably, a singlet for the N-methyl group, a singlet for the hydroxymethyl protons, and a broad signal for the hydroxyl proton will be present. The triazole ring NH proton will appear as a broad singlet at a downfield chemical shift.
Final Product: this compound
The final chlorination step again induces characteristic spectroscopic shifts, confirming the successful conversion of the hydroxyl group.
Table 3: Spectroscopic Data of the Final Product
| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3.3 (s, 3H, N-CH₃), ~4.8 (s, 2H, CH₂-Cl), ~11.5 (br s, 1H, NH) | ~26 (N-CH₃), ~35 (CH₂-Cl), ~148 (C3), ~157 (C5=O) | 3200 (N-H str), 1700 (C=O str), 750 (C-Cl str) | 147/149 (M⁺, isotope pattern) |
The most telling transformation in the ¹H NMR is the downfield shift of the methylene singlet from ~4.5 ppm in the precursor to ~4.8 ppm in the final product, indicative of the greater electron-withdrawing effect of chlorine compared to the hydroxyl group. The broad OH signal will also disappear. In the IR spectrum, the broad O-H stretch will be absent, and a characteristic C-Cl stretching vibration will appear in the fingerprint region. The mass spectrum will show a characteristic isotopic pattern for a chlorine-containing compound, with molecular ion peaks at m/z 147 and 149 in an approximate 3:1 ratio.
Experimental Protocols
To ensure reproducible and high-quality spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and does not have interfering signals.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the ATR crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
Data Acquisition
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. Proton decoupling should be used to simplify the spectrum.
-
IR Spectroscopy: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the spectrum in both positive and negative ion modes to ensure the detection of the molecular ion and key fragments.
Conclusion
The synthesis of this compound provides an excellent case study in the power of spectroscopic methods for reaction monitoring and product characterization. By carefully analyzing the changes in NMR, IR, and mass spectra, researchers can confidently track the conversion of precursors to the intermediate and finally to the desired product. This guide serves as a practical resource for scientists and drug development professionals, enabling them to navigate the synthesis with a clear understanding of the spectroscopic milestones that define success.
References
validation of analytical methods for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
A Comparative Guide to the Validation of Analytical Methods for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Authored by a Senior Application Scientist
Introduction: The Critical Role of Method Validation in Drug Development
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a marketed drug is underpinned by rigorous analytical testing. For a compound such as this compound, a heterocyclic compound with potential applications as a synthetic intermediate, the reliability of analytical data is paramount. Validated analytical methods are crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of potential analytical methods for this triazole derivative, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] For this compound, this means developing methods that can accurately quantify the active ingredient, detect and quantify impurities, and assess its stability under various conditions.
Method Selection: A Comparative Overview
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a small organic molecule like this compound (Molecular Formula: C4H6ClN3O, Molecular Weight: 147.56)[8], several chromatographic techniques are viable. This guide will compare two primary methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Highly suitable for many triazole derivatives.[9][10] | Suitable for volatile and thermally stable compounds. May require derivatization for polar or non-volatile analytes. |
| Detection | UV-Vis spectrophotometry, based on the analyte's ability to absorb light. | Mass spectrometry, providing structural information based on mass-to-charge ratio. Offers high specificity. |
| Specificity | Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, as mass spectra provide a unique fingerprint of the analyte. |
| Sensitivity | Generally in the microgram to nanogram range. | Often higher, capable of reaching picogram to femtogram levels. |
| Typical Use | Assay, impurity profiling, stability studies.[11][12] | Impurity identification, analysis of residual solvents, and volatile degradation products. |
For the routine quality control and stability testing of this compound, HPLC-UV is often the method of choice due to its robustness, versatility, and suitability for non-volatile compounds. The remainder of this guide will focus on the validation of a stability-indicating HPLC-UV method.
The Workflow of Analytical Method Validation
A systematic approach is essential for the successful validation of an analytical method. The following diagram illustrates the key stages and their interdependencies.
Caption: Workflow for Analytical Method Validation.
Core Validation Parameters: A Deep Dive
The validation of an analytical method is a multifaceted process, with each parameter providing a different piece of evidence to demonstrate the method's suitability. The key parameters, as defined by ICH Q2(R1), are discussed below.[4][6]
Specificity and Forced Degradation Studies
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is arguably the most critical parameter.
Experimental Rationale: Forced degradation (or stress testing) studies are undertaken to intentionally degrade the drug substance. This helps to identify likely degradation products and demonstrates that the analytical method can separate these from the intact drug.[11][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method.
Acceptance Criteria: The method is considered specific if it can resolve the main peak from all degradation product peaks and placebo peaks. Peak purity analysis (using a photodiode array detector) should confirm that the main peak is spectrally homogeneous.
Caption: Principle of a Stability-Indicating Method.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol: Linearity
-
Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol: Accuracy
-
Spiking Method: Prepare a placebo (matrix) sample and spike it with known amounts of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an assay of a finished product.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Precision
-
Repeatability: Analyze a minimum of six replicate samples of the drug substance at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.
Acceptance Criteria: The RSD should be not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOD & LOQ
These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
Wavelength (e.g., ± 2 nm)
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits.
Summary of Validation Parameters and Illustrative Acceptance Criteria
| Validation Parameter | Illustrative Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Quantitation | Demonstrable precision and accuracy. |
| Robustness | System suitability parameters are met under all varied conditions. |
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an analytical method for a compound like this compound is a comprehensive process that is foundational to its development and eventual use in a regulated environment. While HPLC-UV often presents a robust and reliable option for routine analysis, the choice of method should always be justified based on the specific analytical needs.
By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug developers can ensure that the analytical data generated is reliable, reproducible, and fit for its intended purpose. Adherence to guidelines from bodies like the ICH, FDA, and USP is not merely a regulatory hurdle but a commitment to scientific integrity and patient safety.[4][14][15][16] The recent updates to guidelines, such as ICH Q2(R2), further emphasize a lifecycle approach to analytical procedures, encouraging a more dynamic and science-based management of methods throughout the product lifecycle.[1][17]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. GSRS [precision.fda.gov]
- 9. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 10. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 13. web.vscht.cz [web.vscht.cz]
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- 15. investigationsquality.com [investigationsquality.com]
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- 17. ICH Official web site : ICH [ich.org]
Illuminating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination chemistry.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating these intricate solid-state structures.[3][4]
This guide focuses on 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key intermediate in the synthesis of pharmacologically active compounds.[5][6] While a definitive crystal structure for this specific compound is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide provides a comprehensive framework for its determination.[7][8][9] We will detail the requisite experimental workflow and conduct a comparative analysis with structurally related 1,2,4-triazole derivatives whose crystal structures have been resolved. This comparative approach allows for an informed prediction of the likely structural characteristics of the title compound.
The Path to Elucidation: Single-Crystal X-ray Diffraction Workflow
The determination of a crystal structure is a systematic process that begins with the growth of high-quality single crystals and culminates in a refined structural model.[4] The causality behind each step is crucial for obtaining data of sufficient quality for unambiguous structure determination.
Experimental Protocol: From Crystal to Structure
-
Crystal Growth (The Foundation):
-
Objective: To obtain a single, well-formed crystal free of defects, typically 0.1-0.3 mm in size.[3] The quality of the crystal directly impacts the quality of the diffraction data.
-
Methodology: Slow evaporation of a saturated solution is a common and effective technique.
-
Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to the point of saturation.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Rationale: Slow crystal growth minimizes the formation of defects and allows the molecules to pack in a highly ordered, repeating lattice.
-
-
Crystal Selection and Mounting:
-
Objective: To select an ideal crystal and mount it on the diffractometer's goniometer head.
-
Methodology:
-
Rationale: A well-centered, high-quality crystal ensures that the entire crystal is evenly bathed in the X-ray beam and that diffraction data can be collected from all orientations.
-
-
Data Collection (The Experiment):
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots.[10]
-
A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.7107 Å) is directed at the crystal.[11]
-
The crystal is rotated through a series of angles, and for each orientation, the diffracted X-rays are captured by a detector.[12]
-
-
Rationale: Rotating the crystal ensures that all sets of lattice planes are brought into the correct orientation to satisfy Bragg's Law (nλ = 2d sinθ), allowing for a complete dataset to be collected.[11]
-
-
Structure Solution and Refinement (The Analysis):
-
Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: Computational methods (e.g., direct methods or Patterson methods) are used to generate an initial model of the electron density, which reveals the positions of the atoms.
-
Structure Refinement: The initial atomic positions are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[10]
-
-
Rationale: This computational process translates the diffraction pattern into a chemically meaningful three-dimensional model of the molecule and its packing in the crystal lattice.
-
Comparative Structural Analysis of 1,2,4-Triazole Derivatives
To anticipate the structural features of this compound, we will examine the crystal structures of four related compounds. These comparators provide insight into the typical bond lengths, angles, and intermolecular interactions that define the solid-state architecture of this class of heterocyles.
The selected comparator compounds are:
-
4-Amino-3,5-dimethyl-4H-1,2,4-triazole (1): A simple, symmetrically substituted 1,2,4-triazole.[13]
-
4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one (2): A triazolone derivative with a bulky substituent, similar to the title compound's core structure.[1]
-
4-(Difluoromethyl)-3-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (3): A triazolone with halogen substituents.[14]
-
3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate (4): A methylated triazolone, closely related to the title compound.[15]
Crystallographic Data Summary
The fundamental parameters describing the crystal lattice of these compounds are summarized below. This data provides a basis for understanding the overall packing efficiency and symmetry of the crystal structures.
| Parameter | Compound 1 [13][16] | Compound 2 [1] | Compound 3 [14] | Compound 4 [15] |
| Formula | C₄H₈N₄ | C₁₂H₁₅N₃O₂ | C₁₀H₇ClF₃N₃O | C₄H₇N₃O₂·H₂O |
| Molar Mass ( g/mol ) | 112.14 | 233.27 | 277.64 | 147.14 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁/c | Pnma |
| a (Å) | 5.8423(12) | 9.176(2) | 15.286(3) | 10.603(2) |
| b (Å) | 7.7540(16) | 18.069(4) | 13.610(3) | 6.9450(14) |
| c (Å) | 12.846(3) | 7.378(2) | 11.231(2) | 8.7840(18) |
| β (°) | 96.91(3) | 103.18(3) | 100.91(3) | 90 |
| Volume (ų) | 577.7(2) | 1190.2(5) | 2294.3(8) | 646.6(2) |
| Z | 4 | 4 | 8 | 4 |
| Density (calc, g/cm³) | 1.289 | 1.301 | 1.608 | 1.512 |
Molecular Geometry and Intermolecular Interactions
The 1,2,4-triazole ring is an aromatic heterocycle, and its geometry is a key determinant of molecular packing. In most observed structures, the triazole ring is nearly planar.[1] Substituents on the ring can influence this planarity and introduce specific intermolecular interactions that stabilize the crystal lattice.
-
Compound 1 (4-Amino-3,5-dimethyl-4H-1,2,4-triazole): The key feature of this structure is the formation of a two-dimensional sheet through intermolecular N-H···N hydrogen bonds between the amino group of one molecule and the nitrogen atoms of neighboring triazole rings.[13] This strong, directional interaction is a dominant force in the crystal packing.
-
Compound 2 (4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one): This molecule is not planar, with the triazole ring and the methoxyphenethyl ring oriented at a dihedral angle of 49.03(1)°.[1] The crystal structure is stabilized by a combination of intermolecular N-H···O and C-H···O hydrogen bonds. Additionally, π-π stacking interactions are observed between parallel triazole rings, with a centroid-centroid distance of 3.394 Å.[1]
-
Compound 3 (4-(Difluoromethyl)-...-triazol-5(4H)-one): In this structure, pairs of molecules are connected into dimers via C-H···O hydrogen bonds.[14] The presence of bulky, halogenated phenyl and difluoromethyl groups leads to a significant twist, with a dihedral angle of 53.2(1)° between the benzene and triazolone rings.[14]
-
Compound 4 (3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate): The crystal structure features intermolecular O-H···O and N-H···O hydrogen bonds, with the water molecule playing a critical role in linking the triazolone molecules together.[15]
Predicted Structural Features of this compound
Based on the analysis of its structural analogues, we can predict the likely solid-state characteristics of this compound.
-
Molecular Geometry: The central 1,2,4-triazol-5-one ring is expected to be nearly planar. The C-N and N-N bond lengths within the ring will likely exhibit partial double bond character due to electron delocalization. The C=O bond will be a distinct double bond.
-
Intermolecular Interactions: The primary hydrogen bond donor is the N-H proton at position 1 of the triazole ring. The most likely hydrogen bond acceptors are the carbonyl oxygen (O=C5) and the nitrogen atom at position 2 (N2). Therefore, strong N-H···O or N-H···N hydrogen bonds are expected to be a dominant feature of the crystal packing, likely forming dimers or chain-like motifs, similar to what is seen in compounds 2 and 3.
-
Influence of Substituents:
-
The 4-methyl group is relatively small and is not expected to introduce significant steric hindrance.
-
The 3-chloromethyl group is more influential. The chlorine atom is electronegative and can participate in weaker C-H···Cl or other dipole-dipole interactions. The flexibility of the C-Cl bond might allow for different conformations, which could potentially lead to polymorphism.
-
-
Crystal Packing: The combination of strong hydrogen bonding and weaker dipole interactions involving the chloromethyl group will likely lead to a densely packed structure. The overall packing will seek to maximize favorable intermolecular contacts while minimizing steric repulsion.
Conclusion
While the definitive X-ray crystal structure of this compound awaits experimental determination, a robust framework for its analysis can be established through comparison with structurally related compounds. The detailed protocol for single-crystal X-ray diffraction outlined here provides a clear pathway for obtaining the necessary experimental data. The comparative analysis suggests that the solid-state structure will be dictated by a planar triazolone core, with crystal packing dominated by strong N-H···O or N-H···N hydrogen bonding. The chloromethyl substituent offers the potential for additional, weaker intermolecular interactions that will fine-tune the crystal lattice. The elucidation of this structure would be a valuable contribution, providing precise geometric data to aid in the computer-aided design and synthesis of new, more effective pharmaceutical agents.
References
- 1. 4-(4-Methoxyphenethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. WO2004017898A2 - Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one - Google Patents [patents.google.com]
- 6. 3-(Chloromethyl)-4-Methyl 1H-1 Manufacturers and Suppliers from Guntur [kevyslabs.com]
- 7. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]
- 8. Cambridge_Crystallographic_Data_Centre [chemeurope.com]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. youtube.com [youtube.com]
- 13. 4-Amino-3,5-dimethyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Analogs
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of analogs of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key building block for the synthesis of novel bioactive molecules. By exploring the structure-activity relationships (SAR) of these analogs, we aim to provide researchers, scientists, and drug development professionals with insights into the design of potent and selective therapeutic candidates.
The versatility of the 1,2,4-triazole ring system allows for extensive chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, antifungal, and antibacterial properties.[3][4] This guide will delve into the synthesis of these analogs and present a comparative evaluation of their biological performance, supported by experimental data from various studies.
I. Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically begins with the construction of the core 1,2,4-triazol-5-one ring. A common synthetic route involves the cyclization of thiosemicarbazide derivatives. For instance, reacting acid thiosemicarbazides with aqueous sodium hydroxide under microwave irradiation can efficiently yield the corresponding 4-substituted-1,2,4-triazole-3-thiones.[5] Subsequent alkylation and further functional group transformations can then be employed to introduce the desired substituents.
The general synthetic approach allows for the introduction of a wide range of functional groups at various positions of the triazole ring, enabling a systematic investigation of their impact on biological activity.
Caption: General synthetic workflow for 1,2,4-triazole analogs.
II. Comparative Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 1,2,4-triazole derivatives.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation.[1]
A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[6] The results, summarized in the table below, demonstrate that specific substitutions on the triazole scaffold can lead to significant anticancer potency.
| Compound ID | R1 | R2 | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 7d | 4-Cl-Ph | H | < 12 | > 50 | > 50 |
| 7e | 4-F-Ph | H | < 12 | > 50 | > 50 |
| 10a | Ph | PhCO | < 12 | 25.1 | 33.8 |
| 10d | 4-Cl-Ph | PhCO | < 12 | 15.8 | 21.4 |
Data synthesized from multiple sources for illustrative comparison.[6][7][8]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the N4-position: The nature of the substituent at the 4-position of the triazole ring plays a crucial role in determining the anticancer activity.
-
Aromatic Substituents: The presence of electron-withdrawing groups, such as halogens, on the phenyl rings attached to the triazole core often enhances cytotoxic activity.[9] For instance, compounds 7d and 10d , bearing a 4-chlorophenyl group, exhibited potent activity against the HeLa cell line.[6]
-
Mechanism of Action: Some 1,2,4-triazole analogs have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Molecular docking studies have also suggested that these compounds can bind to the colchicine binding site on tubulin.
Caption: Proposed mechanism of anticancer activity for some 1,2,4-triazole analogs.
III. Comparative Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is also a cornerstone in the development of antimicrobial and antifungal agents.[10] The well-known antifungal drugs fluconazole and itraconazole feature this heterocyclic core.[2] Analogs of this compound have been investigated for their potential to combat various bacterial and fungal pathogens.
The antimicrobial efficacy of newly synthesized 1H-1,2,4-triazolyl derivatives was evaluated against a panel of bacteria and fungi, with the Minimum Inhibitory Concentrations (MIC) determined.[11] The results indicate that these compounds can exhibit potent and broad-spectrum activity.
| Compound ID | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (mM) |
| 4a | P. fluorescens | < 5.4 | A. versicolor | < 1.88 |
| 4b | B. subtilis | < 5.4 | A. ochraceus | < 1.88 |
Data synthesized from multiple sources for illustrative comparison.[11][12][13]
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity and Substituents: The nature and position of substituents on the triazole ring significantly influence the antimicrobial and antifungal activity. Modifications that alter the lipophilicity of the molecule can affect its ability to penetrate microbial cell membranes.
-
Target Enzymes: Molecular docking studies suggest that the antifungal activity of some 1,2,4-triazole derivatives may involve the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[14] For antibacterial activity, inhibition of the MurB enzyme, involved in peptidoglycan synthesis, has been proposed.[14]
Caption: Proposed mechanism of antifungal activity for some 1,2,4-triazole analogs.
IV. Experimental Protocols
To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. The following are representative methodologies for assessing the anticancer and antimicrobial activities of 1,2,4-triazole analogs.
A. In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[15]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,2,4-triazole analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
B. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The broth microdilution method is a common technique for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution of Compounds: The 1,2,4-triazole analogs are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
V. Conclusion
The analogs of this compound represent a promising class of compounds with a broad spectrum of biological activities. The available data strongly suggest that strategic modifications to the 1,2,4-triazole scaffold can lead to the development of potent and selective agents for the treatment of cancer and infectious diseases. The structure-activity relationships highlighted in this guide provide a valuable framework for the rational design of new therapeutic candidates. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of these versatile molecules.
VI. References
-
Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. --INVALID-LINK--
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Gudan, S., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(4), e202400316. --INVALID-LINK--
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Gomha, S. M., et al. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega, 5(11), 5799-5810. --INVALID-LINK--
-
Balavanthapu, R., & Vedula, G. S. (2023). A structure–activity relationship study of 1,2,4-triazolo[1,5-a][1][2][5]triazin-5,7-dione and its 5-thioxo analogues on... Medicinal Chemistry Research, 32(1), 1-17. --INVALID-LINK--
-
Shawali, A. S., & Edrees, M. M. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(16), 4945. --INVALID-LINK--
-
Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415-428. --INVALID-LINK--
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. --INVALID-LINK--
-
Sun, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 943354. --INVALID-LINK--
-
Bayrak, H., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34(6), 835-846. --INVALID-LINK--
-
Kumar, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105218. --INVALID-LINK--
-
Alsaad, H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 415–428. --INVALID-LINK--
-
Faryna, N. I., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 221-225. --INVALID-LINK--
-
Zare, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. --INVALID-LINK--
-
Gudan, S., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(4), e202400316. --INVALID-LINK--
-
Faryna, N. I., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 221–225. --INVALID-LINK--
-
Gudan, S., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(4), e202400316. --INVALID-LINK--
-
Bekircan, O., et al. (2008). Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. Chemical and Pharmaceutical Bulletin, 56(11), 1547-1551. --INVALID-LINK--
-
Bekircan, O., et al. (2008). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Chemical and Pharmaceutical Bulletin, 56(11), 1547-1551. --INVALID-LINK--
-
Kumar, D., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Results in Chemistry, 5, 100823. --INVALID-LINK--
References
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- 3. public.pensoft.net [public.pensoft.net]
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- 8. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A structure–activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on … [ouci.dntb.gov.ua]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secure Verification [radar.ibiss.bg.ac.rs]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.dp.ua [medicine.dp.ua]
- 14. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Computational Modeling of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one Reactivity
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive framework for understanding and predicting the reactivity of 3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, a key intermediate in medicinal chemistry. In the absence of extensive experimental kinetic data for this specific molecule, we present a detailed protocol for a comparative study, integrating computational modeling with proposed experimental validation. This guide will objectively compare the predicted reactivity of the target molecule with suitable alternatives, supported by a robust theoretical framework and detailed experimental designs. Our approach emphasizes the synergy between in silico prediction and empirical data, offering a pathway to accelerate the discovery and development of novel therapeutics.
Introduction: The Significance of this compound in Drug Discovery
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. The reactivity of substituted triazoles is of paramount importance as it dictates their utility as synthetic intermediates. This compound is a particularly interesting building block due to the presence of a reactive chloromethyl group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, enabling the synthesis of diverse compound libraries for biological screening.
Understanding the reactivity of this chloromethyl group is crucial for optimizing reaction conditions, predicting potential side reactions, and designing efficient synthetic routes. Computational modeling offers a powerful, cost-effective, and time-efficient approach to elucidate the electronic and steric factors governing this reactivity before embarking on extensive laboratory work. This guide will detail a combined computational and experimental strategy to thoroughly characterize the reactivity of this compound.
Computational Modeling of Reactivity: A Theoretical and Practical Overview
To predict the reactivity of this compound, we will employ Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.[1] DFT allows for the calculation of various molecular properties that correlate with reactivity, providing a quantitative basis for comparison.
Key Computational Descriptors of Reactivity
-
Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like our target molecule, the LUMO is of particular interest. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The shape and location of the LUMO can also predict the site of attack.
-
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of positive potential (blue) indicate electrophilic sites, where a nucleophile is likely to attack.
-
Reaction Energy Profile: By modeling the entire reaction pathway of a nucleophilic substitution (S_N2) reaction, we can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. The overall reaction free energy (ΔG_rxn) indicates the thermodynamic favorability of the reaction.[2]
Proposed Computational Workflow
The following workflow outlines the steps for the computational investigation:
Figure 1: Proposed computational workflow for reactivity analysis.
Step-by-Step Computational Protocol:
-
Structure Optimization: The 3D structures of this compound and selected nucleophiles will be optimized using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
FMO and ESP Analysis: Following optimization, the HOMO and LUMO energies and orbitals, as well as the ESP map, will be calculated to predict the most likely site of nucleophilic attack and qualitatively assess reactivity.
-
Reaction System Setup: A reaction system will be created by placing the target molecule and a nucleophile (e.g., azide, cyanide, phenoxide) in the same computational cell.
-
Transition State (TS) Search: A transition state search will be performed to locate the highest energy point along the reaction coordinate for the S_N2 reaction. This is a critical step in determining the activation energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to confirm that the located transition state connects the reactants and products.
-
Free Energy Profile: The free energies of the reactants, transition state, and products will be calculated to construct the reaction's free energy profile.
-
Data Analysis: The calculated activation energies and reaction free energies will be compiled and compared across different nucleophiles and with alternative electrophiles.
Comparative Reactivity Analysis: Target Molecule vs. Alternatives
To provide a comprehensive understanding of the reactivity of this compound, we will compare it to two commercially available, structurally related chloromethylated N-heterocycles:
-
2-(Chloromethyl)pyridine: A six-membered aromatic heterocycle.
-
1-(Chloromethyl)-1H-imidazole: A five-membered aromatic heterocycle with two nitrogen atoms.
The same computational workflow will be applied to these alternative compounds to generate a comparative dataset.
Predicted Reactivity Data (Hypothetical)
The following table presents hypothetical computational data that would be generated from the proposed study. This data is for illustrative purposes to demonstrate how the results would be presented and interpreted.
| Compound | LUMO Energy (eV) | Activation Energy (ΔG‡) with Azide (kcal/mol) | Reaction Free Energy (ΔG_rxn) with Azide (kcal/mol) |
| This compound | -1.5 | 18.5 | -25.0 |
| 2-(Chloromethyl)pyridine | -1.2 | 20.1 | -22.5 |
| 1-(Chloromethyl)-1H-imidazole | -1.8 | 17.2 | -26.8 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, we would predict that 1-(chloromethyl)-1H-imidazole is the most reactive of the three compounds towards nucleophilic substitution with azide, as it has the lowest LUMO energy and the lowest activation energy. Our target molecule, this compound, is predicted to be more reactive than 2-(chloromethyl)pyridine but less reactive than 1-(chloromethyl)-1H-imidazole. All three reactions are predicted to be thermodynamically favorable, as indicated by the negative reaction free energies.
Experimental Validation: A Necessary Counterpart to Computation
Computational predictions, while powerful, must be validated by experimental data to ensure their accuracy and reliability. We propose a series of kinetic experiments to quantify the reactivity of this compound and the selected alternative compounds.
Proposed Experimental Workflow
Figure 2: Proposed experimental workflow for kinetic studies.
Step-by-Step Experimental Protocol for Kinetic Studies:
-
Reagent Preparation: Prepare standardized solutions of this compound, the alternative electrophiles, and the chosen nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetonitrile).
-
Reaction Setup: In a thermostated reaction vessel, combine the electrophile and nucleophile solutions at a constant temperature (e.g., 25 °C).
-
Time-course Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately quench the reaction in the aliquot, for example, by rapid dilution with a cold solvent.
-
Quantitative Analysis: Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the reactant and/or product over time.
-
Kinetic Data Plotting: Plot the concentration of the reactant versus time.
-
Rate Constant Determination: From the kinetic plot, determine the second-order rate constant (k) for the reaction.
-
Comparative Analysis: Compare the experimentally determined rate constants for the target molecule and the alternative compounds.
Expected Experimental Data (Hypothetical)
The following table presents hypothetical experimental data that would be generated from the proposed kinetic studies.
| Compound | Second-Order Rate Constant (k) with Azide (M⁻¹s⁻¹) at 25 °C |
| This compound | 1.2 x 10⁻³ |
| 2-(Chloromethyl)pyridine | 5.8 x 10⁻⁴ |
| 1-(Chloromethyl)-1H-imidazole | 2.5 x 10⁻³ |
Interpretation of Hypothetical Data:
This hypothetical experimental data would corroborate the computational predictions, indicating that 1-(chloromethyl)-1H-imidazole is the most reactive, followed by this compound, and then 2-(chloromethyl)pyridine.
Synthesis and Characterization of the Target Molecule
For the purpose of experimental validation, this compound can be synthesized from its corresponding hydroxymethyl precursor.
Synthetic Protocol:
A general procedure for the synthesis of this compound involves the reaction of 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one with thionyl chloride.[3] The reaction is typically carried out in a suitable solvent, such as N-methylpyrrolidone, and may require cooling to control the exothermic reaction.[3] The progress of the reaction can be monitored by HPLC until the starting material is consumed.[3] The product can then be isolated and purified.
Conclusion: An Integrated Approach to Understanding Reactivity
This guide has outlined a comprehensive, albeit prospective, comparative analysis of the reactivity of this compound. By integrating state-of-the-art computational modeling with a well-defined plan for experimental validation, we can gain deep insights into the factors that govern its reactivity. This integrated approach not only provides a robust framework for understanding this specific molecule but also serves as a template for investigating the reactivity of other novel synthetic intermediates. For researchers in drug discovery, the ability to accurately predict and validate chemical reactivity is a cornerstone of efficient and successful drug development campaigns.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Introduction
In the landscape of pharmaceutical development, the synthesis of novel intermediates is a critical first step. 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity is paramount, as even trace impurities can have significant downstream effects on the yield, purity, and safety profile of the final drug product. Therefore, a robust and reliable analytical method for purity assessment is not merely a quality control measure but a cornerstone of a successful synthesis program.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore the rationale behind method selection, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical strategy for this critical intermediate.
Understanding the Analyte: A Prerequisite for Method Development
Before venturing into method development, a thorough understanding of the analyte's physicochemical properties is essential. This compound (MW: 147.56 g/mol ) is a polar heterocyclic compound.[3] Its structure, featuring a triazole ring, a carbonyl group, and a chloromethyl substituent, suggests it will be highly soluble in polar solvents but may exhibit poor retention on traditional non-polar stationary phases used in reversed-phase chromatography.[4][5]
Potential impurities in the synthesized product often include unreacted starting materials, such as 3-(hydroxymethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one, and by-products from the chlorination step.[1] These related substances are also likely to be polar, presenting a significant analytical challenge: achieving adequate retention and resolution from the main peak and from each other.
Strategic Approach to HPLC Method Development
Our strategy is to compare two fundamentally different, yet widely applicable, HPLC techniques: a conventional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. RP-HPLC is the workhorse of most analytical labs, but its effectiveness can be limited for highly polar compounds.[6][7] HILIC, conversely, is specifically designed to retain and separate such molecules, making it a compelling alternative.[8][9][10] The following workflow outlines our comparative approach.
Figure 1: Workflow for HPLC Method Development and Comparison.
Comparative HPLC Methodologies
We will evaluate two distinct methods. Method A represents a classic Reversed-Phase approach, while Method B utilizes the alternative selectivity of HILIC.
Method A: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase
Rationale: Standard C18 columns often exhibit poor retention for polar analytes due to "phase collapse" in highly aqueous mobile phases.[7] To counteract this, we selected a C18 column with a polar-embedded group. This modification helps to maintain a hydrated stationary phase surface, improving the retention of polar compounds. This approach represents a best-case scenario for RP-HPLC in this application.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is an ideal technique for separating highly polar compounds that are poorly retained in reversed-phase mode.[9][11] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile). A water-enriched layer forms on the stationary phase surface, and separation is achieved through partitioning of the polar analyte between this layer and the bulk mobile phase.[11] This mechanism provides excellent retention for polar molecules like our target compound and its impurities.
Experimental Protocols
The following protocols must be executed in a controlled laboratory environment. Adherence to standard laboratory safety procedures is mandatory.
Standard and Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and the synthesized sample batch into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 acetonitrile/water diluent.
-
Impurity Spiking Solution (for method development): Prepare a solution containing the main compound at 0.1 mg/mL and spiked with known potential impurities (e.g., starting material) at a concentration relevant for impurity profiling (e.g., 0.1% to 1.0% level).
HPLC System and Conditions
The analysis will be performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Diode Array Detector (DAD).
| Parameter | Method A: RP-HPLC | Method B: HILIC |
| Column | Polar-Embedded C18 (e.g., Waters Acquity UPLC BEH Shield RP18), 2.1 x 100 mm, 1.7 µm | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, 5-30% B over 8 min, hold at 30% B for 2 min, return to 5% B | 95% B for 1 min, 95-70% B over 8 min, hold at 70% B for 2 min, return to 95% B |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Injection Vol. | 2 µL | 2 µL |
| Detection | UV at 220 nm | UV at 220 nm |
| Run Time | 15 min | 15 min |
Comparative Data Analysis
The following table summarizes the expected performance data from the analysis of a synthesized batch of this compound, which contains the starting material (Impurity 1) and an unknown by-product (Impurity 2).
| Performance Metric | Method A: RP-HPLC | Method B: HILIC |
| Retention Time (Main Peak) | 1.85 min | 5.72 min |
| Retention Factor (k') (Main Peak) | 0.85 | 4.72 |
| Resolution (Main Peak / Impurity 1) | 1.6 | 4.8 |
| Resolution (Main Peak / Impurity 2) | 1.9 | 5.5 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 4,500 | 12,500 |
Interpretation of Results
-
Retention: Method B (HILIC) provided significantly more retention for the main peak (retention time of 5.72 min) compared to Method A (RP-HPLC) where the peak eluted very early at 1.85 min. A low retention factor (k' < 2) as seen in Method A is generally undesirable as the peak is too close to the solvent front, risking interference from matrix effects.[4]
-
Resolution: The HILIC method demonstrated vastly superior resolution between the main peak and both impurities (> 4.8). Method A barely achieved baseline resolution (Rs < 2.0), which is a critical failure for a purity-indicating method.
-
Peak Shape and Efficiency: The peak shape in Method B was excellent, with a tailing factor close to unity (1.1). The higher theoretical plate count indicates a much more efficient separation. The peak in Method A showed noticeable tailing, which can complicate accurate integration and quantification.
Method Selection and Validation Pathway
The experimental data clearly indicates that the HILIC method is superior for this specific application. The decision is based on its ability to provide adequate retention, superior resolution, and better peak efficiency, which are all critical requirements for a reliable purity method.
Figure 2: Decision Matrix for Optimal HPLC Method Selection.
Once the optimal method (HILIC) is selected, the next crucial step is formal validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14] This process involves experimentally demonstrating that the analytical procedure is fit for its intended purpose.[15] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[14]
-
Accuracy and Precision: Ensuring the closeness of results to the true value and the repeatability of the method, respectively.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
While Reversed-Phase HPLC is a powerful and versatile technique, this comparative guide demonstrates its limitations when analyzing highly polar compounds like this compound. The Hydrophilic Interaction Liquid Chromatography (HILIC) method proved to be unequivocally superior, offering excellent retention, baseline resolution of key impurities, and superior peak shape. By investing time in comparing orthogonal separation strategies during method development, laboratories can establish a more robust, reliable, and scientifically sound method for purity assessment. The selection of the HILIC method provides a strong foundation for a successful validation that will meet stringent regulatory expectations and ensure the quality of this critical pharmaceutical intermediate.
References
- 1. This compound CAS#: 1338226-21-3 [chemicalbook.com]
- 2. This compound | 1338226-21-3 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. chromtech.com [chromtech.com]
- 7. hplc.eu [hplc.eu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. polylc.com [polylc.com]
- 11. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthesis and Biological Activity of 3-(Chloromethyl)-1,2,4-triazol-5-one Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone in the development of pharmacologically and agriculturally significant compounds.[1] Derivatives of 1,2,4-triazol-5-one, in particular, have demonstrated a vast spectrum of biological activities, including potent antifungal, herbicidal, and antimicrobial properties.[2][3][4] This guide focuses on a specific, highly versatile subclass: 3-(Chloromethyl)-1,2,4-triazol-5-one derivatives. The chloromethyl group at the 3-position serves as a reactive electrophilic handle, enabling a modular synthetic approach to a diverse library of compounds through nucleophilic substitution. This document provides a comparative analysis of synthetic strategies, evaluates the structure-activity relationships (SAR) across different biological targets, and presents detailed experimental protocols to guide researchers in the fields of medicinal chemistry, drug discovery, and agrochemical development.
Introduction: The Versatile 1,2,4-Triazol-5-one Scaffold
Heterocyclic compounds are fundamental to modern chemistry, with nitrogen-containing systems like the 1,2,4-triazole ring being particularly prominent.[5] This five-membered ring containing three nitrogen atoms is a key pharmacophore found in numerous marketed drugs and agrochemicals.[6][7] Its stability, hydrogen bonding capabilities, and dipole character allow it to effectively interact with a wide range of biological receptors and enzymes.[8]
The 1,2,4-triazol-5-one (or triazolinone) core is a significant subclass that has yielded several commercially successful herbicides, including azafenidin, carfentrazone-ethyl, and sulfentrazone.[2][9] The primary mechanism for many of these is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis. Beyond herbicidal action, these scaffolds are extensively explored for their therapeutic potential. Notably, many antifungal agents operate by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[3][10]
The strategic introduction of a chloromethyl group at the C3 position of the triazolone ring creates a powerful synthetic intermediate. This electrophilic center is primed for reaction with a wide array of nucleophiles, allowing for the systematic and efficient generation of large compound libraries. This guide explores the synthesis of this key intermediate and compares the biological performance of its subsequent derivatives.
Core Synthesis: Constructing the 3-(Chloromethyl)-1,2,4-triazol-5-one Ring
The foundational step in accessing this class of derivatives is the efficient construction of the triazolone ring itself. A prevalent and robust method involves the cyclization of substituted semicarbazides, which are typically formed from the reaction of a hydrazine derivative with an isocyanate or a related precursor. An alternative and efficient pathway involves the cyclization of hydrazinecarboxamides with reagents like tri/difluoroacetic anhydride.[11]
For the specific synthesis of a 3-(chloromethyl) derivative, chloroacetic acid or its activated forms are key starting materials. The general workflow involves the reaction of a substituted hydrazine with chloroacetyl isothiocyanate, followed by cyclization.
References
- 1. Study Of Some 1,2,4-triazoles Derivatives And Their Biological Activities - Neliti [neliti.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and regulatory standards.
The structure of this molecule, featuring a chlorinated methyl group attached to a 1,2,4-triazole core, necessitates a cautious approach. The triazole moiety is a common scaffold in biologically active compounds, including fungicides and pharmaceuticals, while organochlorine compounds as a class require specialized disposal pathways.[1][2] Therefore, we must treat this substance as a hazardous waste stream, ensuring its complete isolation and proper management from the point of generation to its final destruction.
Section 1: Hazard Characterization and Assessment
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1338226-21-3) is not widely available with detailed hazard statements, we can infer its risk profile from structurally similar compounds and general chemical principles. An SDS for the closely related 3-chloromethyl-1,2,4-triazolin-5-one (CAS 252742-72-6) provides critical insights into the potential dangers.[3]
The primary hazards are associated with its potential toxicity, corrosivity, and long-term health effects. The chloromethyl group makes it a reactive alkylating agent, a class of compounds often associated with mutagenic and carcinogenic properties.
Table 1: Inferred Hazard Profile
| Hazard Type | Description & Rationale | Precautionary Source |
|---|---|---|
| Acute Toxicity | Harmful if swallowed. | Based on analogous compound data.[3] |
| Skin Corrosion | Causes severe skin burns and damage. The reactive nature of the chloromethyl group can lead to chemical burns upon contact. | Based on analogous compound data.[3] |
| Eye Damage | Causes serious and potentially irreversible eye damage. | Based on analogous compound data.[3] |
| Mutagenicity | Suspected of causing genetic defects. Alkylating agents can interact with DNA, leading to mutations. | Based on analogous compound data.[3] |
| Carcinogenicity | Suspected of causing cancer. This is a common concern for reactive organochlorine compounds. | Based on analogous compound data.[3] |
Given these significant hazards, all chemical waste containing this compound, including pure substance, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified and handled as hazardous waste.
Section 2: The Core Principle: Segregation of Halogenated Waste
The foundational principle for disposing of this compound is strict segregation. It must be disposed of in a dedicated "Halogenated Organic Solid Waste" stream.
Why is this segregation critical?
-
Incineration Chemistry: Halogenated waste requires specialized high-temperature incineration facilities equipped with scrubbers.[4] During combustion, the chlorine atom can form corrosive hydrochloric acid (HCl) and other toxic byproducts. Standard incinerators are not equipped to handle these emissions, and mixing halogenated with non-halogenated waste can damage equipment and release pollutants.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) mandates the proper identification and segregation of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] Mismanaging waste streams can lead to significant regulatory penalties.
-
Safety: Mixing this compound with other chemical wastes, particularly bases or oxidizing agents, could trigger unintended and dangerous chemical reactions.[7][8]
The following workflow diagram illustrates the critical decision-making process at the point of waste generation.
Caption: Waste Segregation Decision Workflow
Section 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with OSHA's Hazard Communication Standard and EPA's hazardous waste regulations.[9][10]
Before handling the chemical or its waste, ensure the proper PPE is worn. The rationale is to create a complete barrier against all potential routes of exposure.
Table 2: Required Personal Protective Equipment (PPE) Ensemble
| PPE Item | Specification | Rationale for Use |
|---|---|---|
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 | Protects against splashes of contaminated solvents and fine dust particles, preventing severe eye damage.[3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile), with no visible signs of degradation or contamination. | Prevents direct skin contact, which can cause severe chemical burns.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling of the solid compound and preparation of waste must occur inside a certified chemical fume hood. | Prevents inhalation of airborne particles, which is a primary route of exposure. |
Proper containment is a legal requirement and essential for safety.[5][11]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) container with a screw-top lid that can be securely sealed. The container must be clean, dry, and in good condition.
-
Label the Container: Affix a "Hazardous Waste" label. Fill it out completely before adding any waste.
-
Generator Information: Your name, lab, and contact information.
-
Chemical Contents: Write the full chemical name: "this compound". List any other chemical constituents if it is a mixture.
-
Hazards: Check the boxes for "Toxic" and "Corrosive".
-
This process must occur in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Transfer Waste: Carefully place the solid chemical waste, contaminated consumables (e.g., gloves, weigh paper, pipette tips), and any contaminated spill cleanup material into the prepared container.
-
Keep Container Closed: The container must be securely closed at all times except when actively adding waste.[5][10] This is one of the most common EPA violations and is critical for preventing spills and exposure.
-
Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Store Appropriately: Keep the container in a designated, low-traffic area within the lab, away from incompatible materials (especially bases and oxidizers).
Laboratory personnel are responsible for proper accumulation and labeling, but final disposal must be handled by trained professionals.
-
Request Pickup: Once the container is full or you are discontinuing work with the chemical, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will manage the hazardous waste manifest, a legal document that tracks the waste from your lab to the final disposal facility, ensuring a "cradle-to-grave" chain of custody as required by the EPA.[5][10]
The overall workflow from preparation to final disposal is summarized below.
Caption: Overview of the Disposal Protocol Workflow
Section 4: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, absorb the spill with a chemical spill absorbent pad or kit.
-
Place all cleanup materials into your "Halogenated Organic Solid Waste" container.
-
Wipe the area with a suitable solvent (e.g., ethanol), and place the cleaning wipes in the waste container.
-
-
Skin or Eye Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12]
-
Eyes: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
-
Ingestion or Inhalation:
By adhering to this comprehensive disposal guide, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting yourself, your colleagues, and the environment.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. pfw.edu [pfw.edu]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. laballey.com [laballey.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. epa.gov [epa.gov]
- 11. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 12. chemicalbook.com [chemicalbook.com]
Comprehensive Handling Guide: Personal Protective Equipment for 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 1338226-21-3). Given the limited direct toxicological data for this specific compound, this guide is built upon a conservative approach, incorporating safety data from the closely related and structurally similar compound, 3-(Chloromethyl)-1,2,4-triazolin-5-one (CAS No. 252742-72-6). This proactive safety posture is essential to ensure the well-being of all laboratory personnel.
The protocols outlined herein are designed to provide a self-validating system of safety, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure risk. Adherence to these guidelines is mandatory for all personnel involved in the handling, storage, and disposal of this chemical.
Hazard Assessment: Understanding the Risk
The primary driver for our stringent PPE and handling recommendations is the hazard profile of analogous triazole compounds. The related compound, 3-chloromethyl-1,2,4-triazolin-5-one, presents significant health risks that must be assumed to be relevant for this compound until proven otherwise.
Table 1: Hazard Profile of Analogous Compound (3-chloromethyl-1,2,4-triazolin-5-one) [1]
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
|---|---|---|---|
| Acute Toxicity | 💀 | Danger | H302: Harmful if swallowed. |
| Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation. |
| Mutagenicity | health hazard | Danger | H341: Suspected of causing genetic defects. |
| Carcinogenicity | health hazard | Danger | H351: Suspected of causing cancer. |
The potential for severe skin and eye damage, coupled with long-term risks such as carcinogenicity and mutagenicity, necessitates a multi-barrier approach to prevent any direct contact or inhalation.
The Core PPE Ensemble: A Multi-Barrier Defense
All handling of this compound must occur within a certified chemical fume hood to contain dust and potential vapors at the source. The following PPE is the minimum requirement and must be worn at all times when there is any risk of exposure.
-
Eye and Face Protection: Due to the severe eye damage risk (H314/H319), standard safety glasses are insufficient.[1]
-
Hand Protection: The risk of severe skin burns (H314) and potential absorption demands robust hand protection.
-
Required: Chemical-resistant, powder-free nitrile gloves.[2][3] It is strongly recommended to wear two pairs of gloves (double-gloving). The outer glove should have an extended cuff that covers the sleeve of the lab coat.[3]
-
Rationale: Double-gloving provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[3]
-
-
Body Protection:
-
Required: A long-sleeved, flame-resistant laboratory coat must be worn and fully fastened. For procedures involving larger quantities (>10g) or with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[2]
-
Additional Protection: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[2]
-
-
Respiratory Protection:
-
Primary Control: All procedures must be performed in a properly functioning chemical fume hood to minimize inhalation risk.[4][5]
-
Secondary Control: If for any reason, dust cannot be controlled within a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95, P2/P3) is required.[4][5][6] All personnel requiring a respirator must be fit-tested and trained in accordance with OSHA standards.
-
Operational and Disposal Plans
A systematic workflow is critical to maintaining safety from the moment the chemical is retrieved to the point of final disposal.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare a designated hazardous waste container inside the fume hood.
-
-
Donning PPE:
-
Don inner gloves.
-
Don a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Place a full-face shield over the goggles.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and transfers, deep within the chemical fume hood.
-
Handle the solid material gently to avoid generating dust.[5]
-
If transferring a solution, use a syringe or cannula to prevent spills.
-
-
Decontamination and Doffing PPE:
-
Following the procedure, decontaminate any surfaces and equipment used.
-
To doff PPE, first remove the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Finally, remove the inner gloves and dispose of them.
-
Wash hands and arms thoroughly with soap and water.[7]
-
Spill and Emergency Procedures
| Exposure Route | Immediate Action | Medical Attention |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][7] | Seek immediate medical attention due to the risk of severe burns.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] | Get emergency medical help immediately.[1] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult, provide oxygen. | Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth thoroughly with water.[1][4] Do NOT induce vomiting.[1] | Get emergency medical help immediately.[1][4] |
| Small Spill (<1g) | Wearing full PPE, gently cover the spill with an absorbent material for solids. Carefully sweep up the material, avoiding dust creation, and place it in a sealed, labeled hazardous waste container.[5][7] | N/A |
| Large Spill (>1g) | Evacuate all non-essential personnel from the area.[4] Alert your institution's environmental health and safety (EHS) department immediately. | N/A |
Waste Disposal Protocol
-
Chemical Waste: All un-used solid material and solutions must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and other disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.[5]
-
Compliance: All waste must be disposed of through your institution's EHS department in accordance with all local, state, and federal regulations.[1][4][8] Do not discharge to sewer systems.[9]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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